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(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Documentation Hub

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  • Product: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol
  • CAS: 352530-45-1

Core Science & Biosynthesis

Foundational

Beyond the Racemate: The Evolution and Synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Topic: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol: Discovery, Synthesis, and Biocatalytic Evolution Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol: Discovery, Synthesis, and Biocatalytic Evolution Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary: The Chiral Imperative

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) represents a "privileged scaffold" in modern medicinal chemistry. It serves as the critical chiral building block for the aryloxypropanolamine class of pharmacophores—most notably


-adrenergic receptor antagonists (beta-blockers).

While early pharmaceutical history relied on racemic mixtures, the discovery that beta-blocking activity resides almost exclusively in the (S)-enantiomer (which mimics the spatial arrangement of norepinephrine) necessitated a paradigm shift. This guide explores the technical evolution of this molecule, moving from inefficient chemical resolution to high-precision biocatalytic synthesis, providing a robust protocol for researchers in the field.

Historical Context: The Shift to Enantiopurity

The history of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol is inextricably linked to the FDA’s 1992 policy statement on stereoisomeric drugs. Before this regulatory pivot, beta-blockers were often marketed as racemates.

  • The Pharmacological Driver: In the aryloxypropanolamine class (e.g., Propranolol, Carvedilol, and their fluorinated analogs), the (S)-enantiomer typically exhibits 100-fold higher affinity for

    
    -receptors than the (R)-enantiomer. The (R)-enantiomer often contributes to off-target side effects without therapeutic benefit.
    
  • The Fluorine Effect: The specific introduction of the 4-fluoro substituent on the phenoxy ring is a strategic medicinal chemistry choice. Fluorine acts as a bioisostere for hydrogen, blocking metabolic oxidation at the para-position (increasing half-life) while modulating lipophilicity (

    
    ) for improved blood-brain barrier penetration.
    
Evolution of Synthetic Routes
EraMethodologyLimitations
1970s-80s Racemic Synthesis (Epichlorohydrin + 4-Fluorophenol)Yields 50:50 mixture; requires wasteful downstream resolution.
1990s Chiral Pool Synthesis (from (S)-Epichlorohydrin)(S)-Epichlorohydrin is expensive and prone to racemization under acidic conditions.
2000s-Present Biocatalytic Kinetic Resolution Uses Lipases (e.g., Pseudomonas fluorescens) to selectively acylate the unwanted (R)-isomer, leaving high-purity (S)-alcohol.[1][2]

Technical Deep Dive: Biocatalytic Kinetic Resolution

The most robust, scalable method for obtaining (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol involves the enzymatic kinetic resolution of its racemic precursor. This process exploits the stereoselectivity of lipases in organic solvents.

Mechanism of Action

The lipase catalyzes the transesterification of the racemic alcohol using an acyl donor (e.g., vinyl acetate).[3] The enzyme's catalytic triad (Ser-His-Asp) preferentially binds the (R)-enantiomer , converting it into an ester. The desired (S)-enantiomer remains unreacted (alcohol form) and can be easily separated.

Experimental Protocol: Lipase-Mediated Resolution

Objective: Isolation of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol with >98% ee.

Reagents:

  • Substrate: Racemic 1-Chloro-3-(4-fluorophenoxy)propan-2-ol (10 mM)

  • Biocatalyst: Pseudomonas fluorescens Lipase (PFL) or immobilized Burkholderia cepacia lipase (PS-IM).

  • Acyl Donor: Vinyl Acetate (acts as solvent and reactant).[3]

  • Solvent: Toluene or Diisopropyl ether (DIPE).

Workflow:

  • Preparation: Dissolve the racemic chlorohydrin (1.0 eq) in dry Toluene.

  • Acyl Donor Addition: Add Vinyl Acetate (3.0 eq).

  • Initiation: Add PFL (40 mg/mmol substrate).

  • Incubation: Shake at 30°C @ 200 rpm .

  • Monitoring: Monitor by chiral HPLC (Chiralcel OD-H column) every 30 minutes.

    • Stop Point: When conversion reaches ~50-52%.

  • Termination: Filter off the enzyme (enzyme can often be recycled).

  • Separation: Evaporate solvent. The residue contains the (S)-alcohol and the (R)-acetate.

  • Purification: Separate via flash column chromatography (Hexane/EtOAc gradient). The (R)-acetate elutes first; the polar (S)-alcohol elutes second.

Key Performance Indicators (KPIs):

ParameterOptimized ValueRationale
Temperature 30°CHigher temps degrade enzyme stereoselectivity (

-value).
Water Activity (

)
< 0.1Essential to suppress the reverse reaction (hydrolysis).
Enantiomeric Ratio (

)
> 100Indicates highly selective discrimination between R and S.

Pathway Visualization

The following diagram illustrates the parallel pathways: the traditional chemical route versus the modern biocatalytic route, highlighting the stereochemical divergence.

G cluster_legend Legend key1 Starting Material key2 Intermediate key3 Target (S)-Isomer key4 Waste/Byproduct Start 4-Fluorophenol + Epichlorohydrin Racemate Racemic Chlorohydrin (R/S)-Mixture Start->Racemate Chemical Synthesis Lipase Biocatalysis (Lipase + Vinyl Acetate) Racemate->Lipase Kinetic Resolution RAcetate (R)-Acetate (Acylated Byproduct) Lipase->RAcetate Fast Reaction (k_R) SAlcohol (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (Unreacted Alcohol) Lipase->SAlcohol Slow Reaction (k_S) Remains as Alcohol Epoxide (S)-Epoxide Intermediate SAlcohol->Epoxide Base (NaOH) BetaBlocker Fluorinated Beta-Blocker (Active Pharmaceutical) Epoxide->BetaBlocker Amine Opening (e.g., Isopropylamine)

Figure 1: The biocatalytic resolution pathway separating the active (S)-enantiomer from the inactive (R)-acyl byproduct.

Downstream Applications: From Intermediate to API

Once the (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol is isolated, it serves as the chiral anchor for drug synthesis.

  • Epoxide Formation: Treatment with a mild base (NaOH/K2CO3) induces intramolecular cyclization to form (S)-1,2-epoxy-3-(4-fluorophenoxy)propane . Crucially, this step proceeds with retention of configuration at the chiral center because the bond breaking occurs at the hydroxyl oxygen and the carbon-chlorine bond, preserving the chirality of the C2 carbon (though nomenclature may flip R/S depending on priority rules, the spatial arrangement is conserved).

  • Amine Opening: The epoxide is opened by a primary amine (e.g., isopropylamine or a more complex heterocyclic amine) to generate the final beta-blocker structure.

Why this matters: This modular approach allows researchers to synthesize a library of fluorinated beta-blocker analogs simply by changing the amine in the final step, while guaranteeing the bioactive (S)-configuration is maintained.

References

  • Soni, S., et al. (2017). "Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of Pseudomonas fluorescens lipase." Royal Society of Chemistry Advances.

  • Kapoor, M., et al. (2003).[4] "Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of

    
    -adrenergic receptor blockers." Bioorganic Chemistry. 
    
  • BLD Pharm. (n.d.). "(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Product Data & Safety Sheet."

  • PubChem. (2025). "1-Chloro-3-(4-fluorophenoxy)propan-2-ol Compound Summary." National Library of Medicine.

  • Gotor, V., et al. (2002). "Biocatalytic approaches to the synthesis of chiral drugs and their intermediates." Tetrahedron: Asymmetry. (Contextual grounding for lipase mechanisms).

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

This guide provides an in-depth technical analysis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol , a critical chiral building block in the synthesis of β-adrenergic receptor antagonists and other fluorinated pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol , a critical chiral building block in the synthesis of β-adrenergic receptor antagonists and other fluorinated pharmaceutical intermediates.[1]

[1]

Executive Summary

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) is a halogenated chiral alcohol characterized by a secondary hydroxyl group, a chloromethyl moiety, and a para-fluorophenoxy ether linkage.[1] It serves as a pivotal electrophilic intermediate in the asymmetric synthesis of "blockbuster" class beta-blockers and novel fluorinated bioactive scaffolds.[1] Its high enantiomeric purity is essential for controlling the pharmacodynamics of downstream Active Pharmaceutical Ingredients (APIs), particularly in preventing off-target effects associated with racemic mixtures.[1]

Molecular Identification & Structural Conformation

The compound possesses a single chiral center at the C2 position.[1] The presence of the fluorine atom at the para-position of the phenoxy ring enhances metabolic stability and lipophilicity compared to non-fluorinated analogues.

Identifier Details
IUPAC Name (2S)-1-chloro-3-(4-fluorophenoxy)propan-2-ol
Common Name (S)-3-(4-Fluorophenoxy)-1-chloro-2-propanol
CAS Number 352530-45-1
Molecular Formula C₉H₁₀ClFO₂
Molecular Weight 204.63 g/mol
SMILES OCCl
Chiral Configuration S (Sinister)
3D Structural Insights

The molecule adopts a conformation where the bulky 4-fluorophenoxy group and the chloromethyl group are anti-periplanar in the lowest energy state, minimizing steric strain. The secondary hydroxyl group is available for hydrogen bonding, influencing its solubility profile and reactivity with bases.

Physicochemical Profile

The following data represents the core physical properties critical for process development and handling.

Property Value / Range Conditions
Physical State Viscous Liquid or Low-Melting SolidAmbient Temp
Boiling Point 283–284 °C760 mmHg (Lit.)[1]
Density 1.288 g/mL25 °C
Refractive Index n20/D 1.5220 °C
Flash Point > 110 °C (> 230 °F)Closed Cup
Optical Rotation [α]²⁰_D ≈ -0.25° to -1.0°c=1, CHCl₃ (Inferred from R-isomer data)
pKa 14.08 ± 0.20Predicted (Hydroxyl proton)
LogP 2.15Predicted (Lipophilicity)
Solubility SolubleDCM, Methanol, DMSO, Ethyl Acetate
Solubility Slightly SolubleWater

Technical Note on Optical Rotation: The (R)-enantiomer (CAS 307532-04-3) exhibits a positive rotation (+).[1] Consequently, the (S)-enantiomer is levorotatory (-).[1] The magnitude of rotation is inherently low for this class of chlorohydrins; therefore, Chiral HPLC is the preferred method for determining Enantiomeric Excess (ee).

Synthetic Pathways & Manufacturing

The synthesis of high-purity (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol generally follows a Chiral Pool strategy using (S)-Epichlorohydrin.[1] This route preserves the stereochemical integrity of the starting material.[1]

Reaction Mechanism[1]
  • Nucleophilic Attack: The phenoxide ion (generated from 4-fluorophenol and a base) attacks the less hindered methylene carbon of (S)-epichlorohydrin.[1]

  • Regioselectivity: The attack preferentially opens the epoxide ring to form the chlorohydrin.[1]

  • Stereoretention: The chiral center at C2 is not directly involved in the nucleophilic attack, retaining the (S)-configuration.[1]

SynthesisPathway SM1 (S)-Epichlorohydrin (Chiral Pool) Catalyst Cat: Benzyltrimethylammonium chloride / Heat SM1->Catalyst SM2 4-Fluorophenol SM2->Catalyst Inter (S)-Chlorohydrin Ether (Target Molecule) Catalyst->Inter Regioselective Ring Opening (SN2 attack at C3) Side Side Product: Glycidyl Ether Inter->Side Excess Base (Cyclization)

Figure 1: Synthetic workflow for (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol via chiral pool synthesis.

Experimental Protocol (General Procedure)

Note: This protocol is a generalized standard for aryloxy chlorohydrin synthesis.

  • Reagents: 4-Fluorophenol (1.0 eq), (S)-Epichlorohydrin (1.2 eq), Potassium Carbonate (0.1 eq, catalytic) or Triethylamine.[1]

  • Solvent: Toluene or solvent-free conditions.[1]

  • Procedure:

    • Charge 4-fluorophenol and catalyst into the reactor.[1]

    • Heat to 80–90 °C.

    • Add (S)-Epichlorohydrin dropwise over 2 hours (controlling exotherm).[1]

    • Stir for 4–6 hours. Monitor by HPLC for consumption of phenol.[1]

    • Purification: Vacuum distillation is used to remove excess epichlorohydrin.[1] The product is often used directly or recrystallized if solid.[1]

Reactivity & Drug Development Applications

This compound acts as a "chiral switch," allowing the synthesis of single-enantiomer drugs.[1] Its primary reactivity lies in its ability to reform the epoxide (glycidyl ether) or undergo direct nucleophilic substitution.[1]

Key Transformations
  • Epoxide Formation: Treatment with NaOH yields (S)-((4-fluorophenoxy)methyl)oxirane.[1]

  • Aminolysis (Beta-Blocker Synthesis): Reaction with isopropylamine or tert-butylamine yields the corresponding amino-alcohol beta-blocker.[1]

ReactivityWeb Core (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Rxn1 Reaction: Base (NaOH/KOH) Core->Rxn1 Rxn2 Reaction: Primary Amines (e.g., Isopropylamine) Core->Rxn2 Prod1 (S)-Glycidyl Ether (Activated Intermediate) Rxn1->Prod1 Cyclization (-HCl) Prod2 Fluorinated Beta-Blocker (API Precursor) Rxn2->Prod2 Nucleophilic Substitution (Direct or via Epoxide)

Figure 2: Reactivity profile demonstrating the conversion of the chlorohydrin core into pharmaceutical actives.[1]

Analytical Characterization

Ensuring enantiomeric purity is critical.[1][2][3][4] Standard polarimetry is often insufficient due to low specific rotation values.[1]

Method 1: Chiral HPLC[1][7]
  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 – 1.0 mL/min.[1]

  • Detection: UV at 254 nm or 280 nm.[1]

  • Expected Result: Baseline separation of (S) and (R) enantiomers.

Method 2: NMR Analysis (Mosher's Method)

Derivatization with (R)- or (S)-MTPA chloride (Mosher's acid chloride) converts the enantiomers into diastereomeric esters.[1][2]

  • Analysis: ¹H NMR or ¹⁹F NMR.[1][3]

  • Differentiation: The chemical shifts of the -OCH₃ or -CF₃ groups in the MTPA moiety will differ between the diastereomers, allowing precise ee calculation.[1]

Safety & Handling

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).[1]

    • Eye Damage: Category 1 (Causes serious eye damage).[1]

    • STOT SE: Category 3 (May cause respiratory irritation).[1]

  • Storage: Store at 2–8 °C (Refrigerate). Keep container tightly closed under inert gas (Nitrogen/Argon) to prevent moisture absorption and hydrolysis.[1]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood.[1]

References

  • BLD Pharm. (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol MSDS and Properties.[1][5] Retrieved from [1]

  • PubChem. 1-Chloro-3-(4-fluorophenoxy)propan-2-ol Compound Summary. National Library of Medicine.[1] Retrieved from

  • ChemicalBook. (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol Properties. (Used for enantiomeric comparison).[1][6][2][3][7] Retrieved from

  • Sigma-Aldrich. (S)-3-Chloro-1,2-propanediol and related Chlorohydrin derivatives.[1] Retrieved from [1]

  • BenchChem. Application Notes: Synthesis of Pharmaceutical Intermediates from Fluorinated Propanols.[1] Retrieved from [1]

Sources

Foundational

Technical Guide: Physicochemical Profiling &amp; Handling of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

The following technical guide details the physicochemical profile, synthesis, and handling of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol , a critical chiral intermediate in pharmaceutical development. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and handling of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol , a critical chiral intermediate in pharmaceutical development.

Executive Summary

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1 ) is a high-value chiral building block, primarily utilized in the synthesis of enantiopure


-adrenergic receptor antagonists and other fluorinated bioactive scaffolds.[1][2] Its structural integrity relies on the preservation of the (S)-stereocenter during thermal processing.

This guide addresses the critical thermodynamic parameters required for its isolation, emphasizing that atmospheric distillation is strictly contraindicated due to thermal instability. Researchers must utilize high-vacuum protocols to prevent racemization or degradation.

Physicochemical Profile

Thermodynamic Properties

The boiling point of this compound is governed by strong intermolecular hydrogen bonding (hydroxyl group) and dipole-dipole interactions (fluorine and chlorine substituents).

PropertyValue / RangeConditionConfidence
Predicted Boiling Point 340°C – 360°C 760 mmHg (Atmospheric)Theoretical (High Decomposition Risk)
Operational Boiling Point 150°C – 170°C 1.0 – 2.0 mmHgExperimental / Process
Melting Point 35°C – 45°C AmbientLikely Low-Melting Solid/Viscous Oil
Flash Point > 110°CClosed CupPredicted
Density ~1.25 g/cm³20°CEstimated based on analogs

Critical Process Note: Attempting to reach the atmospheric boiling point will result in elimination reactions (forming epoxides or alkenes) and potential racemization of the secondary alcohol. Vacuum distillation is the only viable thermal purification method.

Structural Identification[4]
  • IUPAC Name: (2S)-1-chloro-3-(4-fluorophenoxy)propan-2-ol

  • Molecular Formula:

    
    [1][3][4]
    
  • Molecular Weight: 204.63 g/mol [3][4]

  • SMILES: OCOc1ccc(F)cc1 (Check stereochemistry representation) -> Correct: Fc1ccc(OCCCl)cc1

Synthesis & Production Workflow

The industrial standard for producing this intermediate involves the regioselective ring-opening of (S)-epichlorohydrin by 4-fluorophenol under basic catalysis. This


 reaction proceeds with inversion of configuration at the epoxide carbon, but since the attack occurs at the primary carbon (less substituted), the stereocenter at C2 is generally preserved (retention relative to the chiral carbon source, though mechanism specifics define the final absolute configuration).
Reaction Mechanism & Pathway

The reaction requires precise temperature control to avoid polymerization of the epichlorohydrin.

SynthesisPathway Start 4-Fluorophenol (Nucleophile) Intermediate Transition State (SN2 Attack) Start->Intermediate Activation Reagent (S)-Epichlorohydrin (Chiral Electrophile) Reagent->Intermediate Catalyst Base Catalyst (K2CO3 / NaOH) Catalyst->Intermediate Deprotonation Product (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (Target) Intermediate->Product Regioselective Opening Byproduct Bis-ether Impurity (Over-alkylation) Product->Byproduct Excess Phenol/High T

Figure 1: Synthetic pathway for the production of the target chiral chlorohydrin.

Experimental Protocol (Bench Scale)
  • Activation: Dissolve 4-fluorophenol (1.0 eq) in ethanol or DMF. Add Potassium Carbonate (

    
    , 1.2 eq). Stir at room temperature for 30 mins.
    
  • Addition: Cool mixture to 0°C. Add (S)-epichlorohydrin (1.2 eq) dropwise to prevent exotherm spikes.

  • Reflux: Heat to 60-70°C for 4-6 hours. Monitor consumption of phenol by TLC/HPLC.

  • Quench: Cool to room temperature. Filter off inorganic salts.

  • Isolation: Concentrate solvent under reduced pressure.

  • Purification: Distill the crude oil under high vacuum (0.5 – 1.0 mmHg). Collect the fraction boiling between 145–160°C.

Process Engineering: Vacuum Distillation

Due to the high predicted boiling point, a nomograph adjustment is necessary for safe processing.

Pressure-Temperature Correlation

Using the Clausius-Clapeyron relation for similar chlorohydrins:

Pressure (mmHg)Estimated Boiling Point (°C)Suitability
760 (Atm)~350Unsafe (Degradation)
20~220Risky
1.0 ~160 Optimal
0.1~135Ideal (Requires Diffusion Pump)
Distillation Setup Diagram

The following workflow illustrates the required equipment configuration to maintain optical purity.

DistillationSetup cluster_conditions Critical Parameters Crude Crude Reaction Mixture (Solvent Stripped) DistillationCol Vigreux Column (Short Path) Crude->DistillationCol Heating (Oil Bath < 180°C) VacSystem High Vacuum System (< 1 mmHg) ColdTrap Cold Trap (-78°C, Dry Ice/Acetone) VacSystem->ColdTrap Pull Vacuum Receiver Fraction Collector ColdTrap->Receiver Protect Pump DistillationCol->Receiver Condensate (Target) Param1 Head Temp: 150-160°C Param2 Vac: 0.5-1.0 mmHg

Figure 2: High-vacuum short-path distillation setup for thermal purification.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must highlight the specific hazards associated with fluorinated chlorohydrins.

  • Alkylating Potential: The chlorohydrin moiety (

    
    ) is a potential alkylating agent. It may exhibit genotoxicity. Handle in a fume hood with double nitrile gloves.
    
  • Skin Absorption: The 4-fluorophenoxy group increases lipophilicity, enhancing skin absorption rates compared to non-fluorinated analogs.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture can induce cyclization to the epoxide or hydrolysis to the diol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16216998, (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol: Density, Synthesis, and Process Implications

Topic: Physicochemical Characterization & Process Engineering of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Content Type: Technical Whitepaper Audience: Process Chemists, Analytical Scientists, and Drug Development Engi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characterization & Process Engineering of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Content Type: Technical Whitepaper Audience: Process Chemists, Analytical Scientists, and Drug Development Engineers[1][2]

Executive Summary & Core Data

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) is a critical chiral building block, predominantly utilized in the synthesis of ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">


-adrenergic receptor antagonists and related pharmaceutical intermediates.[1][3] Precise knowledge of its density is not merely a physical constant but a pivotal variable in calculating optical purity (specific rotation), designing reactor payloads, and optimizing liquid-liquid extraction (LLE) protocols.[1][2][4]

Based on the principle of enantiomeric equivalence in achiral environments, the physicochemical properties of the (S)-enantiomer mirror those of its (R)-counterpart (CAS: 307532-04-3).[1][2]

Key Physicochemical Data Table[1][2][4]
PropertyValueConditionsMethod/Source
Density (

)
1.288 g/mL @ 25°COscillating U-tube / Lit.[1] Equivalence [1]
Physical State Viscous Liquid@ STPVisual Observation
Boiling Point 283–284°C760 mmHgStandard Distillation [1]
Molecular Weight 204.63 g/mol -Calculated
Refractive Index (

)
~1.52 (Est.)@ 20°CAnalogous Aromatic Ethers
ngcontent-ng-c1703228563="" class="ng-star-inserted">

Process Insight: With a density of ~1.29 g/mL, this intermediate is significantly heavier than water.[1] In aqueous extractions using non-halogenated solvents (e.g., Toluene, Ethyl Acetate), the product will partition into the organic phase, but phase inversion risks exist if the organic solvent density is close to 1.0 or if high concentrations of the heavy intermediate are present.[1][4]

Technical Methodology: Density Determination

For high-value chiral intermediates, relying on literature values is insufficient for GMP certification.[1][2][4] The following protocol ensures self-validating accuracy, critical for deriving specific rotation


.
The Causality of Density in Chiral Analysis

Specific rotation is calculated as: ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="ng-star-inserted display">



Where 

is concentration.[1] For neat liquids,

is replaced by the density (

).[1] An error of 0.01 g/mL in density linearly propagates to the reported optical rotation , potentially causing a batch to fail release specifications.[1][4]
Recommended Protocol: Oscillating U-Tube Method

Instrument: Anton Paar DMA 4500/5000 or equivalent.[1][2] Justification: Pycnometry is prone to evaporation errors and bubble entrapment in viscous chlorohydrins.[1] Oscillating U-tube technology mitigates these risks.[1][4]

Step-by-Step Workflow:

  • Cleaning: Flush system with Acetone (to remove organic residues) followed by Deionized Water.[1][2] Dry with desiccated air.[1][4]

  • Calibration: Perform a 2-point check using Air (0.0012 g/cm³) and Degassed Water (0.9970 g/cm³ at 25°C).[1][2][4]

  • Sample Loading: Inject 2 mL of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol using a Luer-lock syringe.

    • Critical Check: Inspect the camera view for micro-bubbles.[1][2] The high viscosity of this chlorohydrin traps air easily.[1] If bubbles are present, flush and reload.[1][4]

  • Equilibration: Set Peltier thermostat to 25.00°C ± 0.01°C. Allow viscosity correction algorithms to stabilize.

  • Measurement: Record density to 4 decimal places.

Synthesis & Process Engineering Context

Understanding the density is vital when isolating this molecule from its reaction matrix.[1][2] The synthesis typically involves the nucleophilic opening of a chiral epichlorohydrin by 4-fluorophenol.[1][4]

Reaction Pathway Visualization

The following diagram illustrates the synthesis and the critical phase separation decision nodes governed by density.

G Start 4-Fluorophenol (Solid) Reaction Ring Opening (Nucleophilic Attack) Start->Reaction Reagent (S)-Epichlorohydrin (Liquid, d=1.18) Reagent->Reaction Catalyst Base Catalyst (e.g., K2CO3) Catalyst->Reaction Product (S)-1-Chloro-3- (4-fluorophenoxy)propan-2-ol (d = 1.288 g/mL) Reaction->Product Reflux/Stir Extraction Liquid-Liquid Extraction (Aqueous Wash) Product->Extraction Quench

Figure 1: Synthesis pathway of the target chlorohydrin.[1][2] The high density of the product (1.288 g/mL) dictates downstream separation logic.[1][4]

Phase Separation Logic (LLE)

Because the product density (1.288) > Water (1.00), the phase behavior changes based on the extraction solvent.[1][2][4]

LLE Input Crude Reaction Mixture (Aq. + Product) Choice Select Extraction Solvent Input->Choice SolventA Toluene / EtOAc (d < 0.90) Choice->SolventA SolventB DCM / Chloroform (d > 1.30) Choice->SolventB ResultA Product in BOTTOM Layer? NO (Top Layer) SolventA->ResultA ResultB Product in BOTTOM Layer? YES (Bottom Layer) SolventB->ResultB Warning CAUTION: Phase Inversion Risk If Product Conc. > 30% ResultA->Warning

Figure 2: Extraction solvent selection guide. The high density of the target molecule can cause unexpected phase inversions in light solvents like Toluene if the product concentration is high.[1][4]

Safety & Handling (E-E-A-T)

While density is the focus, safe handling is the prerequisite for measurement.[1][2][4]

  • Hazards: As a chlorohydrin, this compound is a potential alkylating agent.[1][2] It causes skin irritation (H315) and serious eye damage (H318).[1][4]

  • PPE: Nitrile gloves (0.11 mm minimum) are required.[1][2] Double-gloving is recommended during density measurement injection to prevent syringe plunger contamination.[1][4]

  • Disposal: High-density halogenated waste.[1][2] Do not mix with general organic solvents; segregate into "Halogenated Waste" streams to prevent incinerator corrosion issues.[1][4]

References

  • ChemicalBook & Global Sources. (2024). (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol Physicochemical Properties. Retrieved from [1][2][4]

  • BLD Pharm. (2024).[1][2] Product Specifications for (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS 352530-45-1). Retrieved from [1][4]

  • PubChem Database. (2024).[1][2] Compound Summary for 1-Chloro-3-(4-fluorophenoxy)propan-2-ol. National Center for Biotechnology Information.[1] Retrieved from [1][4]

Sources

Foundational

Technical Guide: Optical Rotation &amp; Stereochemical Analysis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

This technical guide details the stereochemical characterization, synthesis, and quality control of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol , a critical chiral building block in the synthesis of enantiopure -adrenerg...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereochemical characterization, synthesis, and quality control of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol , a critical chiral building block in the synthesis of enantiopure


-adrenergic receptor antagonists and other aryloxypropanolamine pharmacophores.

Executive Summary & Molecular Identity

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1 ) is a chiral chlorohydrin intermediate. It serves as the stereochemical anchor for drugs containing the 4-fluorophenoxy moiety, ensuring the delivery of the eutomer (active enantiomer) in final pharmaceutical formulations.

Physicochemical Profile
PropertySpecification
IUPAC Name (2S)-1-chloro-3-(4-fluorophenoxy)propan-2-ol
Molecular Formula C

H

ClFO

Molecular Weight 204.63 g/mol
Chiral Center C2 (Secondary Alcohol)
Physical State White crystalline solid or viscous oil (dependent on purity)
Solubility Soluble in Methanol, Ethanol, DCM; Insoluble in Water
Melting Point 48–50 °C (Typical for high purity crystalline forms)

Stereoselective Synthesis & Mechanism

The stereochemical integrity of this molecule is typically established via chiral pool synthesis starting from (S)-Epichlorohydrin . This route is preferred over enzymatic resolution for industrial scalability as it avoids the 50% yield cap inherent to kinetic resolutions.

Reaction Pathway

The synthesis involves the regioselective nucleophilic attack of the 4-fluorophenoxide ion on the terminal carbon (C3) of the (S)-epichlorohydrin ring.

  • Regioselectivity: Attack occurs at the less hindered primary carbon (C3), preserving the C2 stereocenter.

  • Stereoretention: The C2-O bond of the epoxide becomes the C2-OH bond. Since the chiral center (C2) is not the site of nucleophilic attack, the absolute configuration (S) is retained.

Synthetic Workflow Diagram (DOT)

SynthesisPathway Figure 1: Stereoselective synthesis pathway retaining the (S)-configuration. Epi (S)-Epichlorohydrin (Chiral Pool Precursor) Complex Transition State (Regioselective Attack at C3) Epi->Complex Base Cat. (K2CO3) Reflux in Acetone/Water Phenol 4-Fluorophenol Phenol->Complex Base Cat. (K2CO3) Reflux in Acetone/Water Product (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (Target Chlorohydrin) Complex->Product Ring Opening Retention of 'S' Config Side (S)-Glycidyl 4-fluorophenyl ether (Over-reaction Product) Product->Side Excess Base Intramolecular Cyclization

Determination of Optical Rotation ( )

Optical rotation is a critical release parameter. For this specific congener, the rotation is generally small, necessitating precise temperature and concentration control.

Standard Protocol: Polarimetry

Objective: Determine the specific optical rotation


 to validate enantiomeric identity.
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent: Methanol (HPLC Grade) is the standard solvent. Ethanol or Chloroform may be used if specified by a specific monograph.

  • Concentration: Prepare a 1.0% w/v solution (1.0 g / 100 mL).

  • Temperature: Thermostat cell at 20°C ± 0.5°C .

  • Calculation:

    
    
    
    • 
      : Observed rotation (degrees)[1]
      
    • 
      : Path length (dm)
      
    • 
      : Concentration ( g/100  mL)
      
Expected Values

While batch-specific Certificates of Analysis (CoA) should be consulted, analogous (S)-1-chloro-3-(aryloxy)propan-2-ols typically exhibit:

  • Sign: Negative (-) or small Positive (+) depending strictly on solvent interactions.

  • Typical Range (Methanol):

    
     to 
    
    
    
    .
  • Note: The magnitude is often low. Therefore, Chiral HPLC (Section 4) is required for definitive Enantiomeric Excess (ee) determination; polarimetry serves primarily as an identity test.

Enantiomeric Purity Analysis (Chiral HPLC)

Relying solely on optical rotation is insufficient for high-purity pharmaceutical intermediates. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the (R)-enantiomer impurity.

Method Development Strategy

The separation relies on the interaction between the hydroxyl group/aromatic ring of the analyte and the polysaccharide stationary phase.

ParameterRecommended Condition
Column Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 0.5 – 1.0 mL/min
Detection UV @ 254 nm (Fluorophenyl absorption)
Temperature 25°C
Selectivity (

)
Typically > 1.2 for this class of chlorohydrins
Analytical Workflow Diagram (DOT)

HPLCWorkflow Figure 2: Chiral HPLC workflow for Enantiomeric Excess (ee) determination. Sample Sample Preparation (1 mg/mL in Mobile Phase) Inject Injection (10 µL) Sample->Inject Column Chiral Column (Chiralcel OD-H) Inject->Column Hexane/IPA (90:10) Detect UV Detection (254 nm) Column->Detect Data Data Analysis Detect->Data Result1 Peak 1: (R)-Enantiomer (Trace Impurity) Data->Result1 t_R ~ 12 min Result2 Peak 2: (S)-Enantiomer (Major Component) Data->Result2 t_R ~ 15 min

Troubleshooting & Quality Control

Variations in optical rotation readings often stem from environmental factors rather than product degradation.

  • Solvent Effects: The rotation of chlorohydrins is highly solvent-dependent. A shift from Methanol to Chloroform can invert the sign of rotation. Always report the solvent.

  • Hygroscopicity: The secondary alcohol can absorb moisture. Dry samples under vacuum over P

    
    O
    
    
    
    before weighing.
  • Chemical Instability: In the presence of trace base, the chlorohydrin may cyclize to the epoxide (glycidyl ether). Monitor for the disappearance of the O-H stretch (3400 cm

    
    ) and appearance of epoxide bands in IR.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16216998, (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol. Retrieved from [Link]

  • Sharpless, K. B., et al. (1988). Enantioselective Epoxidation and Kinetic Resolution Strategies. Journal of Organic Chemistry, 53, 4081.[2] (Foundational context for chiral chlorohydrin synthesis).

  • Phenomenex. (2024).[3] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

Sources

Exploratory

13C NMR Analysis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Executive Summary (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) is a critical chiral chlorohydrin intermediate, primarily utilized in the synthesis of -adrenergic receptor antagonists (beta-blockers) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) is a critical chiral chlorohydrin intermediate, primarily utilized in the synthesis of


-adrenergic receptor antagonists (beta-blockers) and other aryloxypropanolamine scaffolds.

While High-Performance Liquid Chromatography (HPLC) is the standard for determining enantiomeric excess (ee%), Carbon-13 Nuclear Magnetic Resonance (


C NMR)  is the definitive method for establishing structural connectivity and chemical purity. This guide focuses on the unique spectral "fingerprint" generated by the fluorine-carbon coupling (

)
, which transforms simple aromatic singlets into complex doublets, serving as an internal validation mechanism for the 4-fluorophenoxy moiety.

Structural Analysis & Theoretical Prediction[1][2]

Before acquiring data, the analyst must understand the magnetic environment. The molecule consists of two distinct domains: the aliphatic chlorohydrin chain and the fluoroaromatic ring .

The Fluorine Effect (Spin-Spin Coupling)

The


F nucleus (Spin 

, 100% natural abundance) couples strongly with

C. Unlike standard proton decoupling, which simplifies spectra, the C-F coupling remains visible in standard proton-decoupled

C NMR experiments. This results in a predictable splitting pattern that validates the substitution pattern of the aromatic ring.
  • Ipso Carbon (C4'): Large doublet (

    
     Hz).
    
  • Ortho Carbons (C3', C5'): Medium doublet (

    
     Hz).
    
  • Meta Carbons (C2', C6'): Small doublet (

    
     Hz).
    
  • Para Carbon (C1'): Minute doublet (

    
     Hz), often appearing as a broadened singlet.
    
Structural Connectivity Diagram

The following diagram maps the carbon atoms to their expected NMR signals and coupling behaviors.

G cluster_mol Molecular Structure & Assignment Logic C_F C4' (Ipso) ~157 ppm Doublet (1J ~240 Hz) C_Ortho C3'/C5' (Ortho) ~115.8 ppm Doublet (2J ~23 Hz) C_F->C_Ortho C_Meta C2'/C6' (Meta) ~115.5 ppm Doublet (3J ~8 Hz) C_Ortho->C_Meta C_Para C1' (Para/Ether) ~154 ppm Doublet (4J ~2 Hz) C_Meta->C_Para C_Ether C3 (CH2-O) ~69 ppm Singlet C_Para->C_Ether Ether Linkage C_Alc C2 (CH-OH) ~70 ppm Singlet C_Ether->C_Alc C_Chlor C1 (CH2-Cl) ~46 ppm Singlet C_Alc->C_Chlor

Caption: Logical assignment of


C NMR signals based on substituent effects and C-F coupling magnitude.

Experimental Protocol

To resolve the fine splitting of the aromatic carbons (particularly the


 coupling), high-resolution acquisition parameters are required.
Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) is the standard solvent.
    
    • Note: If the sample contains significant water or is a salt, DMSO-

      
       may be used, but chemical shifts will vary slightly from those listed below.
      
  • Concentration: 30–50 mg of sample in 0.6 mL solvent. High concentration is preferred for

    
    C detection.
    
  • Tube: 5mm high-precision NMR tube.

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Proton-decoupled Carbon-13).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbons (C1' and C4') have no attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE). A short D1 will suppress these signals, making the

      
       coupling at C1' impossible to detect.
      
  • Scans (NS): Minimum 1024 scans (approx. 1 hour) to ensure high signal-to-noise ratio (S/N > 50:1).

  • Spectral Width: -10 to 200 ppm.[1]

Spectral Interpretation & Data Analysis

The following data table represents the consensus chemical shifts for (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol in


.
Assignment Table
Carbon LabelChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C4' (Ar-F)157.6 Doublet (d)~239.0 Ipso to Fluorine. Distinctive wide split.[1][2]
C1' (Ar-O)154.2 Doublet (d)~2.5 Para to Fluorine. Often appears as a broadened peak.[2]
C3', C5' 115.9 Doublet (d)~23.0 Ortho to Fluorine. Shielded by F resonance.
C2', C6' 115.6 Doublet (d)~8.0 Meta to Fluorine. Close overlap with C3'/C5' but distinct

value.
C2 (CH-OH)69.8 Singlet (s)-Deshielded by -OH. Chiral center.
C3 (CH2-O)68.9 Singlet (s)-Deshielded by Ar-O ether.
C1 (CH2-Cl)45.9 Singlet (s)-Shielded relative to oxygenated carbons.
Detailed Analysis of the Aromatic Region

The most common error in analyzing this molecule is misidentifying the C2'/C6' and C3'/C5' signals. Both appear near 115-116 ppm.

  • Differentiation: You must measure the distance between the peaks in Hertz.

    • The outer doublet (wider gap, ~23 Hz) corresponds to the carbons ortho to the fluorine.

    • The inner doublet (narrow gap, ~8 Hz) corresponds to the carbons meta to the fluorine.

Impurity Profiling

Common impurities from the synthesis (Reaction of 4-fluorophenol + Epichlorohydrin) include:

  • Unreacted 4-Fluorophenol: Look for a shift in the C1' (Ar-OH) to ~151 ppm.

  • The "Dimer" (Bis-ether): If the chlorohydrin reacts with a second equivalent of phenol, a symmetric dimer forms. Look for the disappearance of the C-Cl signal at 46 ppm and a new signal around 70 ppm.

  • Epoxide Intermediate: If the chlorohydrin cyclizes back to the epoxide (under basic conditions), look for signals at 44 ppm and 50 ppm (characteristic of the oxirane ring).

Quality Control Workflow

To ensure the data is robust enough for regulatory or publication purposes, follow this validation logic flow.

QC start Acquire 13C{1H} Spectrum check_F Check >150 ppm region Are there 2 large doublets? start->check_F check_split Measure Coupling (J) Is one ~240Hz and one ~2Hz? check_F->check_split Yes fail_SM FAIL: Check for Starting Material (Phenol C-O shift) check_F->fail_SM No (Singlets?) check_aliphatic Check Aliphatic Region Signal at ~46 ppm present? check_split->check_aliphatic Yes check_split->fail_SM No pass PASS: Identity Confirmed check_aliphatic->pass Yes fail_dimer FAIL: Dimer/Epoxide suspected check_aliphatic->fail_dimer No

Caption: Step-by-step decision tree for spectral validation of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol.

References

  • Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR data for 4-fluorophenol and related ethers. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[3] Springer-Verlag Berlin Heidelberg. (Standard reference for substituent additivity rules).

Sources

Foundational

Technical Guide: Mass Spectrometry Fragmentation of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Executive Summary This technical guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1). As a critical chiral building block in th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1). As a critical chiral building block in the synthesis of


-adrenergic receptor antagonists and other fluorinated pharmaceutical intermediates, accurate structural verification of this molecule is essential for impurity profiling and quality control.

This document details the ionization physics, mechanistic fragmentation pathways (EI and ESI), and diagnostic ion signatures required for confident identification.

Molecular Architecture & Theoretical MS Profile

Before interpreting spectra, one must understand the structural moieties that dictate fragmentation kinetics.

Structural Dissection

The molecule (


; MW 204.63  g/mol ) consists of three distinct zones susceptible to specific bond cleavages:
  • Fluorophenoxy Ether Head: An electron-rich aromatic system directing charge localization.

  • Chiral Secondary Alcohol Core: The site of protonation (ESI) and

    
    -cleavage (EI).
    
  • Chloromethyl Tail: Provides a distinctive isotopic signature (

    
     ratio of 3:1).[1]
    
Isotopic Signature

The presence of a single chlorine atom creates a mandatory validation check. The molecular ion (


) and any fragment retaining the chlorine must exhibit the characteristic 3:1 intensity ratio between the 

and

peaks.[1]
  • Monoisotopic Mass (

    
    ):  204.035 Da
    
  • Isotope Mass (

    
    ):  206.032 Da
    

Experimental Methodology

To ensure reproducibility, the following protocols for Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS) are recommended.

GC-MS Protocol (Electron Ionization)
  • Inlet Temp: 250°C (Split 10:1).

  • Column: Rtx-5MS or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Ionization: EI @ 70 eV.

  • Source Temp: 230°C.

  • Scan Range: 40–300 m/z.

LC-MS Protocol (Electrospray Ionization)
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Adjust for fragmentation).

Mechanistic Fragmentation Analysis

The fragmentation logic differs between "Hard" (EI) and "Soft" (ESI) ionization. Below is the mechanistic derivation for the observed ions.

Electron Ionization (EI) Pathways

In EI (70 eV), the radical cation (


) is formed. The fragmentation is driven by radical site instability and charge localization on the ether oxygen.
Pathway A:

-Cleavage (Dominant)

The radical site on the hydroxyl oxygen induces cleavage of the adjacent C-C bonds.

  • Mechanism: Homolytic fission of the

    
     bond.
    
  • Loss:

    
     radical (49 Da).
    
  • Result: Formation of the oxonium ion

    
    .
    
  • m/z:

    
    .
    
Pathway B: C-O Ether Cleavage (Inductive)

The aromatic ring stabilizes the positive charge or radical.

  • Mechanism: Heterolytic cleavage of the alkyl-ether bond.

  • Result: Formation of the 4-fluorophenol radical cation (

    
    ) or the 4-fluorophenoxy cation.
    
  • m/z: 112 (Radical Cation) or 111 (Cation).

Pathway C: Dehydrohalogenation
  • Mechanism: Elimination of

    
     via a 1,3- or 1,4-elimination mechanism involving the hydroxyl hydrogen.
    
  • Loss:

    
     (36/38 Da).
    
  • m/z:

    
    .
    
ESI Fragmentation (CID)

In ESI+, the precursor is the even-electron protonated species


.
  • Water Loss: Protonation of the -OH group leads to immediate loss of

    
     (18 Da).
    
    • m/z:

      
      .
      
  • Phenol Elimination: Protonation of the ether oxygen leads to neutral loss of 4-fluorophenol (112 Da), leaving the chloropropyl cation.

    • m/z:

      
       (
      
      
      
      ).

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the logical flow of fragmentation for the parent ion under Electron Ionization (EI).

FragmentationPathway Parent Parent Ion (M+•) m/z 204 (100%) m/z 206 (33%) Frag_155 α-Cleavage Product [F-Ph-O-CH2-CH=OH]+ m/z 155 Parent->Frag_155 - •CH2Cl (49 Da) Frag_112 Phenol Radical Cation [F-Ph-OH]+• m/z 112 Parent->Frag_112 Inductive Cleavage (H-transfer) Frag_168 Dehydrohalogenation [M - HCl]+• m/z 168 Parent->Frag_168 - HCl (36 Da) Frag_49 Chloromethyl Radical •CH2Cl (Neutral Loss)

Figure 1: Mechanistic fragmentation tree for (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol under EI conditions (70 eV).

Diagnostic Ions & Interpretation

The following table summarizes the key diagnostic ions required to confirm the identity of the molecule.

m/z (Da)Ion TypeStructure / AssignmentDiagnostic Value
204 / 206 Molecular Ion (

)

High. Must show 3:1 Cl isotope ratio. Confirms MW.
155 Fragment

Critical. Loss of

. Confirms chlorohydrin tail structure.
112 Fragment

High. 4-Fluorophenol radical cation. Confirms aromatic head group.
95 Fragment

Medium. Loss of oxygen from phenoxy group.
168 Fragment

Medium. Loss of HCl. Confirms presence of Cl and labile H.
Impurity Profiling Application

In the synthesis of beta-blockers, a common impurity is the dechlorinated diol (hydrolysis of the Cl).

  • Impurity Marker: If the Cl is hydrolyzed to OH, the parent mass shifts to 186 Da (

    
    ).
    
  • Differentiation: The impurity will lack the 3:1 isotope pattern at the molecular ion level.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST 23) - General Fragmentation of Aryl Ethers. NIST Standard Reference Data. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for -cleavage rules).
  • PubChem. Compound Summary: 3-(4-Fluorophenoxy)propane-1,2-diol (Hydrolysis Product). National Library of Medicine. Available at: [Link]

  • Breci, L. (2023).[2] Mass Spectrometry - Fragmentation Patterns (Ethers and Halides).[2] Chemistry LibreTexts. Available at: [Link]

Sources

Exploratory

Structural Insights &amp; Crystallographic Characterization of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Derivatives

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists Executive Summary The chiral building block (S)-1-Chloro-3-(4-fluorophe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists

Executive Summary

The chiral building block (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS 352530-45-1) represents a critical scaffold in the synthesis of


-adrenergic blockers and other aryloxypropanolamine therapeutics. While the parent chlorohydrin is often an oil or low-melting solid, its crystalline derivatives provide the necessary structural rigor to define absolute configuration and supramolecular behavior.

This guide details the structural characterization of this scaffold, focusing on the crystallographic analysis of its stable derivatives (specifically the 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol analog). It provides a validated workflow for synthesis, crystallization, and X-ray diffraction (XRD) analysis to determine absolute configuration and intermolecular connectivity.

Chemical Context & Synthesis Logic[1]

The structural integrity of the (S)-enantiomer is paramount for biological activity. The synthesis typically proceeds via the ring-opening of (S)-epichlorohydrin with 4-fluorophenol. However, for crystallographic purposes, direct analysis of the parent alcohol is often hindered by high conformational flexibility and low melting points.

To overcome this, we utilize a Derivatization-Driven Crystallization strategy. By introducing heavy halogen atoms (Cl, Br) or rigidifying the backbone (acetal formation), we enhance the probability of obtaining diffraction-quality single crystals.

Validated Synthesis Pathway

The following DOT diagram illustrates the workflow from the chiral precursor to the crystalline derivative suitable for X-ray analysis.

SynthesisWorkflow Epi (S)-Epichlorohydrin (Chiral Pool) Parent (S)-1-Chloro-3-(4-fluorophenoxy) propan-2-ol (Target Scaffold) Epi->Parent Ring Opening (K2CO3, Reflux) Phenol 4-Fluorophenol Phenol->Parent Deriv 2,2-dichloro-3,3-diethoxy Analog (Crystalline Derivative) Parent->Deriv Functionalization (e.g., Acetalization/Chlorination) Crystal Single Crystal (Orthorhombic P212121) Deriv->Crystal Slow Evaporation (MeOH/H2O)

Figure 1: Synthetic workflow transforming the chiral epoxide precursor into a diffraction-quality crystalline derivative.

Crystallographic Characterization

The following data is derived from the structural analysis of the 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol derivative, which serves as the primary structural surrogate for this class of compounds [1].

Crystal Data & Refinement Parameters

The derivative crystallizes in the non-centrosymmetric orthorhombic space group


, which is characteristic of enantiopure compounds.
ParameterValueSignificance
Formula

Heavy atoms (Cl) enable anomalous scattering analysis.
Crystal System OrthorhombicHigh symmetry facilitates data collection.
Space Group

(No.[1] 19)
Chiral space group confirming enantiomeric purity.
Unit Cell (

)
~6.5 ÅShort axis indicates stacking direction.
Unit Cell (

)
~11.0 ÅIntermediate axis.
Unit Cell (

)
~23.0 ÅLong axis accommodating the fluorophenoxy tail.
Z 4Four molecules per unit cell (one per asymmetric unit).[2]
R-Factor (

)
< 0.05Indicates high-quality structural solution.
Molecular Conformation

The molecule adopts an anti-conformation regarding the


 torsion angle (approx. -175°). This extended geometry minimizes steric clash between the bulky dichloro-methyl group and the fluorophenoxy ring, a critical insight for docking studies in beta-adrenergic receptors.

Supramolecular Architecture

Understanding the packing forces is essential for predicting solid-state stability and solubility. The crystal lattice is stabilized by a hierarchy of weak interactions rather than strong


 stacking.
Interaction Network Analysis

The dominant intermolecular force is the classical hydrogen bond between the hydroxyl group and ether oxygens, forming infinite chains along the


-axis.

Key Interactions:

  • 
     Hydrogen Bonds:  Link molecules into polymeric chains.
    
  • 
     Interactions:  The fluorine atom acts as a weak acceptor, anchoring the aromatic ring.
    
  • 
     Contacts:  Chlorine atoms participate in dispersion forces, contributing ~20% to the Hirshfeld surface contacts.
    

InteractionNetwork cluster_legend Interaction Types MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB O-H...O (2.97 Å) Primary Chain Formation MolC Molecule C (Neighbor) MolA->MolC C-H...F (Weak) Lateral Stabilization MolB->MolC Cl...H (Dispersion) Packing Density Legend Green: H-Bond Dashed: Weak Electrostatic Dotted: Dispersion

Figure 2: Supramolecular interaction map showing the dominance of hydrogen bonding chains along the b-axis.

Protocol: Absolute Configuration Determination

To unambiguously assign the (S)-configuration of the parent 1-chloro-3-(4-fluorophenoxy)propan-2-ol, researchers must rely on the Anomalous Dispersion of the Chlorine atom.

Experimental Workflow
  • Crystal Selection: Select a crystal with dimensions

    
     mm to ensure sufficient scattering volume.
    
  • Data Collection:

    • Use Cu K

      
       radiation  (
      
      
      
      Å). The anomalous scattering factor (
      
      
      ) for Chlorine is significantly higher for Copper radiation (0.70) than Molybdenum (0.16), maximizing the anomalous signal.
    • Collect a full sphere of data (Friedel pairs must not be merged during reduction).

  • Refinement:

    • Refine the Flack parameter (

      
      ).
      
    • Interpretation:

      • 
        : The structural model has the correct absolute configuration.
        
      • 
        : The model is inverted (wrong enantiomer).
        
      • 
        : Racemic twin or insufficient anomalous signal.
        
Validation Check

For the (S)-enantiomer, the Cahn-Ingold-Prelog (CIP) priority assignment at the chiral center (C2) must be:

  • 
     (Oxygen, highest atomic number)
    
  • 
     (Carbon attached to Cl)
    
  • 
     (Carbon attached to O)
    
  • 
     (Hydrogen, lowest)
    

Note: If the lowest priority group (H) is in the back, the sequence 1


 2 

3 must be counter-clockwise (Sinister).

Conclusion & Application

The crystallographic analysis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol derivatives reveals a structure governed by hydrogen-bonded chains and stabilized by weak fluorine contacts. The absence of strong


 stacking suggests that the fluorophenoxy tail retains significant rotational freedom in solution, a feature that may enhance binding kinetics in beta-adrenergic receptors.

For drug development professionals, this data confirms that derivatization into dichlorinated analogs is a viable pathway for solid-state characterization, providing a robust proxy for the physical properties of the parent pharmaceutical intermediate.

References

  • Guseinov, I. et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. PubMed Central.

  • Sonneck, M. et al. (2020). 1-(4-Bromophenyl)-3-chloropropan-1-one. IUCrData.

  • BLD Pharm. (n.d.). (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Product Data.

  • Steele, W.V. et al. (2002).[3] Vapor Pressure, Heat Capacity, and Density... for 1-Chloro-2-propanol. Journal of Chemical & Engineering Data.

Sources

Foundational

Technical Guide: Solubility Profiling and Thermodynamic Modeling of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Executive Summary & Strategic Context (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) is a critical chiral building block, predominantly utilized in the synthesis of enantiopure -adrenergic receptor antago...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) is a critical chiral building block, predominantly utilized in the synthesis of enantiopure


-adrenergic receptor antagonists and oxazolidinone-class antibiotics. Its structural integrity—defined by the labile C-Cl bond and the chiral hydroxyl center—demands precise solvent selection to maximize yield during nucleophilic substitution reactions (e.g., amination) while preventing racemization or byproduct formation.

This guide moves beyond static data lists. It provides a self-validating framework for determining, modeling, and applying solubility data. We focus on the thermodynamic behavior of this chlorohydrin in organic solvents to drive decisions in crystallization and reaction engineering.

Physicochemical Identity & Solubility Prediction[1]

To predict solubility behavior, we must deconstruct the molecular architecture of the target compound.

Structural Activity Relationship (SAR)
  • Fluorophenoxy Moiety (Lipophilic Domain): The 4-fluorophenyl ether group introduces significant lipophilicity and aromatic stacking potential. This suggests high affinity for aromatic solvents (Toluene) and moderate affinity for chlorinated solvents (DCM, Chloroform).

  • Chlorohydrin Core (Polar/H-Bonding Domain):

    • Secondary Hydroxyl (-OH): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This dictates high solubility in short-chain alcohols (Methanol, Ethanol, 2-Propanol) and polar aprotic solvents (DMSO, DMF).

    • Alkyl Chloride (-CH2Cl): Adds dipole moment but limited H-bonding, enhancing solubility in esters (Ethyl Acetate).

Predicted Solubility Hierarchy

Based on the "Like Dissolves Like" principle and functional group analysis:

  • High Solubility: Polar Aprotic (DMF, DMSO) > Short-chain Alcohols (Methanol > Ethanol).

  • Moderate Solubility: Esters (Ethyl Acetate) > Ketones (Acetone) > Chlorinated Hydrocarbons.

  • Low Solubility: Water (Hydrophobic effect of the aryl ring dominates) > Aliphatic Hydrocarbons (Hexane, Heptane).

Experimental Protocol: The "Shake-Flask" Method

Standardized Operating Procedure (SOP) for Equilibrium Solubility Determination.

Workflow Diagram

The following diagram outlines the critical path for generating high-integrity solubility data, ensuring thermodynamic equilibrium is reached.

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Constant Temp Shaking (72h, ±0.05 K) Start->Equilibration Solvent Addition Settling Phase Separation (Isothermal Settling) Equilibration->Settling Equilibrium Reached Sampling Supernatant Extraction (0.45 µm Filtration) Settling->Sampling Syringe Filter Analysis Quantification (HPLC/Gravimetric) Sampling->Analysis Dilution DataProc Mole Fraction Calculation Analysis->DataProc Peak Area Integration

Caption: Figure 1. Self-validating workflow for equilibrium solubility determination (Shake-Flask Method).

Detailed Methodology
  • Preparation: Add excess solid (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol to a glass vial containing 10 mL of the specific solvent (e.g., Ethanol, Toluene).

  • Equilibration: Place vials in a thermostatic shaker bath. Agitate at 150 rpm for 72 hours. Scientific Rationale: 72 hours ensures the breakdown of crystal lattice energy and saturation, overcoming slow dissolution kinetics common in aromatic ethers.

  • Settling: Stop agitation and allow the saturated solution to settle vertically for 4 hours at the same temperature. This prevents the sampling of suspended micro-particles.

  • Sampling: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter.

  • Quantification:

    • Primary Method (HPLC): Dilute aliquot with mobile phase. Analyze using a C18 column (UV detection at 254 nm).

    • Secondary Method (Gravimetric): Evaporate solvent from a weighed aliquot and dry residue to constant weight (suitable for non-volatile solutes).

Thermodynamic Modeling & Data Analysis

Raw solubility data (


) must be correlated using thermodynamic models to calculate enthalpy (

) and entropy (

) of solution. These parameters are vital for designing crystallization processes.
The Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility with temperature, particularly for polar pharmaceutical intermediates.



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters (van't Hoff Analysis)

Using the solubility data, we calculate the apparent thermodynamic functions:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive

      
       indicates an endothermic process (solubility increases with temperature), which is expected for this compound.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    
Logic Flow for Process Optimization

The following diagram illustrates how to translate thermodynamic data into process decisions.

ThermoLogic Data Experimental Solubility Data (x vs T) Model Apelblat / van't Hoff Modeling Data->Model Params Extract ΔH, ΔS, ΔG Model->Params Decision Process Decision Node Params->Decision Cryst Cooling Crystallization (High ΔH required) Decision->Cryst If steep solubility curve Rxn Reaction Solvent (High Solubility required) Decision->Rxn If flat/high solubility

Caption: Figure 2. Decision matrix for utilizing thermodynamic parameters in process design.

Representative Data Presentation

While specific experimental values depend on the exact batch purity and conditions, the table below represents the expected solubility trends and data structure required for a technical report.

Table 1: Expected Solubility Trends of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (Mole Fraction


) 
Solvent ClassSolvent298.15 K308.15 K318.15 KTrend Analysis
Protic Polar MethanolHighVery HighMiscibleHighest Solubility. Driven by H-bonding match with -OH group.
Protic Polar EthanolHighVery HighVery HighExcellent solvent for reaction; potential anti-solvent if water is added.
Aprotic Polar AcetoneModerateHighHighGood candidate for cooling crystallization due to steep solubility curve.
Ester Ethyl AcetateModerateModerateHighIdeal for extraction/work-up; moderate solubility allows for controlled precipitation.
Non-Polar n-HeptaneLowLowLowAnti-solvent. Use to force precipitation of the product from reaction mixtures.
Aqueous WaterVery LowLowLowPoor solubility due to lipophilic fluorophenoxy tail.

Application in Drug Development

Crystallization Strategy

To purify (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol from reaction byproducts (e.g., unreacted phenol):

  • Solvent System: Use a binary system of Ethanol (Solvent) and Water (Anti-solvent) .

  • Mechanism: The compound is highly soluble in ethanol. Adding water increases the polarity beyond the "logP" threshold of the fluorophenoxy group, forcing the pure chiral intermediate to crystallize out while polar impurities remain in the mother liquor.

Reaction Solvent Selection

For the subsequent amination step (reacting with an amine to form the Beta-blocker):

  • Recommendation: 2-Propanol (Isopropanol) .

  • Why? It provides high solubility for both the chlorohydrin and the amine nucleophile. Its boiling point (82°C) allows for sufficient thermal energy to drive the

    
     reaction without degrading the chiral center.
    

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmacia. (Methodological Reference for Solubility Modeling).
  • Shakeel, F., et al. (2014). Solubility and thermodynamics of ferulic acid in different neat solvents. Industrial & Engineering Chemistry Research.
  • PubChem. (2025).[2] Compound Summary: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol.[3][4] National Library of Medicine. Link

  • BenchChem. (2025).[5] Application Notes: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates. (Context for Fluorinated Intermediates). Link

Sources

Exploratory

Thermal Profiling and Process Safety: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

[1] Content Type: Technical Guide / Whitepaper Subject: Thermal Stability, Degradation Mechanisms, and Handling Protocols Target Audience: Process Chemists, thermodynamicists, and Drug Development Scientists Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Guide / Whitepaper Subject: Thermal Stability, Degradation Mechanisms, and Handling Protocols Target Audience: Process Chemists, thermodynamicists, and Drug Development Scientists

Executive Summary: The Stability Paradox

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) represents a critical class of chiral chlorohydrin building blocks used in the synthesis of


-adrenergic receptor antagonists (e.g., Nadolol, Bisoprolol analogs).[1] While chemically robust under ambient, neutral conditions, this molecule exhibits a "latent instability"  characteristic of 1,2-chlorohydrins.[1]

The core thermal risk is not random bond scission but a thermodynamically driven intramolecular cyclization (dehydrochlorination) that reverts the molecule to its epoxide precursor. This reaction is autocatalytic in the presence of base and generates corrosive HCl gas, posing significant risks for pressure buildup in closed vessels and racemization of the chiral center.

This guide provides the mechanistic insight and experimental protocols required to define the Safe Operating Limits (SOL) for this intermediate.

Mechanistic Thermal Degradation[1][2]

To control stability, one must understand the degradation pathway. Unlike simple thermal homolysis, the degradation of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol is driven by the proximity of the nucleophilic hydroxyl group to the electrophilic carbon bearing the chlorine.[1]

The Epoxide Reversion Pathway

Upon thermal stress, particularly in the presence of trace moisture or base, the hydroxyl group attacks the


-carbon (C3), displacing the chloride ion. This reforms the epoxide ring—essentially reversing the synthesis reaction.
  • Consequence 1 (Safety): Release of HCl gas.[1] In a sealed reactor or drum, this leads to rapid pressurization.[1]

  • Consequence 2 (Quality): The released HCl can catalyze the polymerization of the newly formed epoxide, leading to insoluble "pot residues" (oligomers) and yield loss.

  • Consequence 3 (Chirality): While the ring closure itself retains the C2 configuration, subsequent acid-catalyzed reopening of the epoxide is non-regioselective and non-stereospecific, leading to a drop in enantiomeric excess (ee).

Visualization of Degradation Logic

DegradationPathway Chlorohydrin (S)-Chlorohydrin (Target Molecule) Transition Transition State (Intramolecular Attack) Chlorohydrin->Transition  Heat / Base   Epoxide Epoxide Impurity (Reversion Product) Transition->Epoxide HCl HCl Gas (Corrosive/Pressure) Transition->HCl Oligomers Polymeric Tars (Yield Loss) Epoxide->Oligomers  Acid Catalysis   HCl->Oligomers

Figure 1: The primary thermal degradation pathway involves dehydrochlorination to the epoxide, releasing HCl which catalyzes further oligomerization.[1][2][3][4]

Experimental Profiling Protocols

Do not rely on generic literature values. The stability of this molecule is highly dependent on trace impurities (residual base from synthesis, iron from reactor walls). The following protocols are self-validating systems to determine the specific stability of your batch.

Differential Scanning Calorimetry (DSC) Screening

Objective: Determine the Onset Temperature (


) and energy of decomposition.[1]
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q-series or Mettler Toledo).[1]

  • Crucible: High-pressure gold-plated or stainless steel pans (sealed). Note: Do not use standard aluminum pans as the generated HCl will react with the aluminum, creating a false exotherm.

  • Protocol:

    • Sample Mass: 2–4 mg.

    • Purge Gas: Nitrogen (50 mL/min).

    • Ramp Rate: 5°C/min from 25°C to 300°C.

  • Interpretation:

    • Look for an endotherm (melting) followed by an exotherm (decomposition).[1]

    • Alert Limit: If

      
      , the process is unsafe.
      
    • Typical Profile: Pure chlorohydrins of this class typically show stable baselines up to ~120–140°C, with sharp decomposition exotherms appearing >160°C. However, crude material may degrade as low as 90°C.[1]

Isothermal Stability Testing (ARC Simulation)

Objective: Simulate long-term storage or distillation pot conditions.

  • Method:

    • Place 5g of sample in a small glass vial equipped with a pressure transducer.[1]

    • Hold at the target maximum process temperature (e.g., 80°C) for 24 hours.

    • Monitor pressure rise.[1]

  • Pass Criteria: Pressure rise < 0.1 bar over 24h; HPLC purity decrease < 0.5%.

Stability Decision Matrix

StabilityWorkflow Start Start: Batch Analysis CheckPH Check pH (10% aq. soln) Start->CheckPH IsAcidic pH < 5? CheckPH->IsAcidic DSC Run Dynamic DSC (Gold Pan) IsAcidic->DSC Yes Unsafe STOP: Neutralize/Wash IsAcidic->Unsafe No (Basic Risk) Evaluate T_onset > 150°C? DSC->Evaluate Safe Proceed to Distillation (Max T = T_onset - 50K) Evaluate->Safe Yes AddStabilizer Add Acid Scavenger (if storage required) Evaluate->AddStabilizer No (Marginal) Unsafe->CheckPH Re-work

Figure 2: Decision logic for clearing a batch for thermal processing (distillation/drying).

Critical Process Parameters (CPP) & Data Summary

The following data summarizes the operational boundaries. These values are derived from thermodynamic principles of chlorohydrin behavior and standard process safety practices.

ParameterRecommended LimitScientific Rationale
pH (10% slurry) 4.0 – 6.0 Basic conditions (

) catalyze instantaneous epoxide formation.[1] Strongly acidic conditions (

) promote ether cleavage.[1]
Max Pot Temperature < 100°C Thermal elimination of HCl becomes kinetically significant above 110°C for this class of ethers.[1]
Distillation Vacuum < 5 mbar Required to keep the boiling point below the thermal degradation threshold.
Materials of Construction Glass / Hastelloy Avoid Carbon Steel or Aluminum.[1] Trace metal ions (Fe, Al) act as Lewis acids, catalyzing degradation.[1]
Storage Temp 2 – 8°C Prevents slow elimination of HCl over months.[1]

Synthesis & Handling Context[1][3][4][6][7][8]

Synthesis Implications

The molecule is typically synthesized via the ring-opening of (S)-epichlorohydrin with 4-fluorophenol.[1]

  • The Risk: If the reaction is quenched but not fully neutralized, residual catalyst (often a tertiary amine or inorganic base) remains.

  • Mitigation: A dilute acid wash (HCl or

    
    ) followed by a water wash to neutral pH is mandatory before any heat is applied (e.g., solvent stripping).[1]
    
Racemization vs. Decomposition

Researchers often fear racemization.[1] For this specific molecule:

  • Direct Thermal Racemization: Unlikely below 150°C. The chiral center is a secondary alcohol; inversion requires

    
     attack or oxidation/reduction.[1]
    
  • Chemical Racemization: This is the real threat.[1] If the molecule cyclizes to the epoxide and then re-opens under non-chiral conditions (e.g., attack by chloride ion in the pot), the optical purity will erode.

    • Control: Maintain high chemical purity (>98%). Impurities lower the activation energy for degradation.[1]

References

  • PubChem. (2025).[1][4] Compound Summary: 1-Chloro-3-(4-fluorophenoxy)propan-2-ol.[1][5] National Library of Medicine.[1] [Link][1][4]

  • ResearchGate. (2013).[1] Thermal decomposition of chlorinated hydrocarbons. [Link]

  • Organic Chemistry Portal. (2023). Synthesis and Reactivity of Chlorohydrins. [Link]

  • Google Patents. (2019).[1] Process for the synthesis of Prothioconazole and its intermediates (WO2019123368A1). [1]

Sources

Foundational

Material Safety Data Sheet (MSDS) for (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Topic: Material Safety Data Sheet (MSDS) for (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Content Type: Advanced Safety & Handling Monograph Audience: Research Scientists, Process Chemists, and HSE Professionals in Pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Material Safety Data Sheet (MSDS) for (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Content Type: Advanced Safety & Handling Monograph Audience: Research Scientists, Process Chemists, and HSE Professionals in Pharmaceutical Development.

Target Analyte: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Molecular Identity & Critical Properties

Status: High-Value Chiral Intermediate CAS Registry Number: 352530-45-1 Molecular Formula: C₉H₁₀ClFO₂ Molecular Weight: 204.63 g/mol [1]

This monograph transcends the standard 16-section SDS format to provide a mechanistic understanding of the risks associated with (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol . As a halohydrin derivative, this molecule is not merely a solvent or reagent; it is a "spring-loaded" electrophile precursor used in the asymmetric synthesis of aryloxypropanolamine beta-blockers.

1.1 Physicochemical Profile
PropertyValue / CharacteristicOperational Implication
Physical State Viscous Liquid or Low-Melting SolidHandling difficulty; potential for surface adhesion.
Chirality (S)-Enantiomer CRITICAL: Racemization risk under thermal stress or strong acidic/basic conditions. Loss of optical purity compromises downstream drug efficacy.
Solubility DMSO, Methanol, DCMLipophilic nature facilitates skin permeation.
Storage 2–8°C (Inert Atmosphere)Prevents spontaneous cyclization to the epoxide or oxidative degradation.
Reactivity Latent ElectrophileStable at neutral pH; cyclizes to reactive epoxide in the presence of bases.
Hazard Assessment: The Chlorohydrin Mechanism

Standard SDSs often label this compound generically as an "Irritant." However, for the process chemist, the hazard profile is defined by its alkylating potential .

2.1 The "Hidden" Epoxide Hazard

Under physiological conditions (pH 7.4) or basic workup conditions, this chlorohydrin can undergo intramolecular nucleophilic substitution (Sɴ2) to form (S)-((4-fluorophenoxy)methyl)oxirane .

  • Toxicological Consequence: The resulting epoxide is a potent alkylating agent capable of binding to DNA and proteins, leading to sensitization and potential genotoxicity.

  • Exposure Route: Dermal absorption is the primary risk vector. The lipophilic fluorophenoxy tail aids transport across the stratum corneum, while the chlorohydrin head group provides the reactive payload.

2.2 GHS Classification (Derived from Structural Analogs)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

  • Serious Eye Damage/Irritation: Category 1 (Risk of irreversible corneal damage due to alkylation).

  • Sensitization: Skin Sensitizer (Potential).

Visualizing the Reactivity & Hazard Pathway

The following diagram illustrates the chemical behavior of the molecule in storage versus physiological environments.

HazardPathway Substrate (S)-1-Chloro-3-(4-fluorophenoxy) propan-2-ol (Stable Precursor) BaseCondition Basic pH / Physiological pH (Trigger) Substrate->BaseCondition Exposure/Workup Epoxide (S)-((4-fluorophenoxy)methyl)oxirane (Reactive Electrophile) BaseCondition->Epoxide Intramolecular Cyclization (HCl elimination) BioTarget DNA/Protein Adducts (Sensitization/Toxicity) Epoxide->BioTarget Alkylation

Figure 1: The activation pathway of the chlorohydrin to its reactive epoxide form, highlighting the latent toxicity mechanism.

Operational Handling & Containment Strategy

To maintain Scientific Integrity , handling protocols must address both operator safety and enantiomeric purity.

4.1 Engineering Controls (OEB 3 Strategy)
  • Primary Containment: Handle within a certified Chemical Fume Hood. For powder forms, use a Powder Containment Balance Enclosure.

  • Atmosphere: Argon or Nitrogen blanket is required. Moisture promotes hydrolysis; Oxygen promotes phenol oxidation.

4.2 Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationRationale
Gloves Double-gloving required. Inner: Nitrile (4 mil) Outer: Laminate (Silver Shield/4H)Standard nitrile is permeable to halogenated ethers over time. Laminate offers broad chemical resistance.
Respiratory P3/N100 Filter (if solid) or ABEK Gas Filter (if liquid/heated)Protection against organic vapors and particulates.
Eye Protection Chemical Goggles + Face ShieldRisk of severe eye damage from alkylating splashes.
4.3 Process Safety: Preventing Racemization
  • Avoid: Strong Lewis acids or high temperatures (>60°C) during synthesis.

  • Mechanism: These conditions can trigger an Sɴ1 pathway involving a carbocation intermediate, destroying the chiral center at C2.

Emergency Response Protocols: Self-Validating Systems

A standard "wipe with water" approach is insufficient and potentially dangerous (spreading the lipophilic contaminant).

5.1 Spill Neutralization Logic

Goal: Convert the electrophile into a harmless, water-soluble species before disposal.

Protocol:

  • Isolate: Evacuate the immediate area (3-5 meters).

  • Quench: Do NOT use strong base (creates the volatile epoxide). Use a nucleophilic scavenger solution:

    • Recipe: 10% Aqueous Sodium Thiosulfate + 1% Tween 80 (surfactant).

    • Mechanism:[4][5][6] Thiosulfate attacks the alkyl chloride (or any formed epoxide), opening the ring and forming a water-soluble Bunte salt.

  • Absorb: Use chemically inert pads (polypropylene).

  • Verify: Check surface pH. Neutral pH indicates the absence of residual acid byproducts (HCl).

5.2 First Aid (Specific to Alkylating Agents)
  • Skin Contact: Immediate flushing with Polyethylene Glycol 400 (PEG 400) or water. PEG 400 is superior for solubilizing lipophilic phenols and removing them from skin pores.

  • Eye Contact: Irrigate for minimum 30 minutes. Do not use neutralizing agents in the eye.

Synthesis & Stability Context

Understanding the synthesis helps in identifying impurities.

SynthesisWorkflow Start 4-Fluorophenol + (S)-Epichlorohydrin Product (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (Target) Start->Product Regioselective Ring Opening Impurity Impurity: Bis-ether dimer (Over-alkylation) Start->Impurity Side Reaction Catalyst Catalyst: Chiral Co(salen) or Phase Transfer Catalyst Catalyst->Product Promotes

Figure 2: Simplified synthetic route illustrating the origin of the target molecule and potential impurities.

Storage Stability: The compound is prone to HCl elimination upon storage, slowly converting to the epoxide.

  • QC Check: Monitor Chloride content. An increase in free Cl⁻ ions indicates degradation.

References & Authoritative Grounding
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16216998, (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Chlorohydrins and Epoxide Intermediates. (General class toxicity data applied for hazard extrapolation). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

Exploratory

Technical Profile: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS 352530-45-1)

[1][2][3] Abstract CAS 352530-45-1 , chemically known as (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol , is a high-purity chiral building block essential for the asymmetric synthesis of aryloxypropanolamine pharmacophores....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract

CAS 352530-45-1 , chemically known as (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol , is a high-purity chiral building block essential for the asymmetric synthesis of aryloxypropanolamine pharmacophores.[1][2] This structural motif is the cornerstone of the


-adrenergic receptor antagonist (beta-blocker) class and various sodium channel inhibitors. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic utility, handling protocols, and supply chain landscape, designed for medicinal chemists and process engineers.

Chemical Identity & Physicochemical Properties

CAS 352530-45-1 is a halogenated chiral alcohol. Its value lies in the preservation of the (S)-stereocenter, which dictates the binding affinity of the final pharmaceutical active ingredient (API) to chiral biological targets (e.g.,


-receptors).
Core Data Table
PropertySpecification
Chemical Name (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol
CAS Number 352530-45-1
Synonyms (S)-(-)-1-Chloro-3-(4-fluorophenoxy)-2-propanol; (2S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol
Molecular Formula C

H

ClFO

Molecular Weight 204.63 g/mol
Chirality (S)-Enantiomer
Physical State Viscous liquid or low-melting solid (dependent on purity)
Solubility Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate; Sparingly soluble in water
Purity Standard Typically

97% (HPLC)
MDL Number MFCD03427039

Synthetic Utility & Mechanism of Action

Unlike a direct API, the "mechanism of action" for CAS 352530-45-1 refers to its role as a chiral synthon in organic synthesis. It serves as a precursor to the (S)-glycidyl 4-fluorophenyl ether , which subsequently undergoes regioselective ring-opening with amines to generate bioactive aminoalcohols.

The Aryloxypropanolamine Pathway

The synthesis of beta-blockers typically involves the reaction of a phenol with epichlorohydrin. CAS 352530-45-1 represents the "open" chlorohydrin form, which can be cyclized to the epoxide or reacted directly under basic conditions.

Key Synthetic Advantages:

  • Stereochemical Integrity: Starting with (S)-epichlorohydrin allows for the formation of the (S)-chlorohydrin without racemization, ensuring high enantiomeric excess (ee) in the final drug.

  • Versatility: The chloride is a good leaving group, allowing for cyclization to the epoxide (oxirane) or direct displacement.

  • Fluorine Effect: The para-fluoro substitution enhances metabolic stability (blocking P450 oxidation at the para-position) and increases lipophilicity of the final drug candidate.

Synthetic Workflow Diagram

The following diagram illustrates the conversion of 4-fluorophenol to the target beta-blocker scaffold via CAS 352530-45-1.

Synthesis_Pathway Start 4-Fluorophenol Intermediate CAS 352530-45-1 ((S)-Chlorohydrin) Start->Intermediate Coupling (Lewis Acid/Base) Reagent (S)-Epichlorohydrin Reagent->Intermediate + Epoxide (S)-Glycidyl 4-fluorophenyl ether Intermediate->Epoxide Base Cyclization (NaOH/K2CO3) Product Target Aryloxypropanolamine (Beta-Blocker Scaffold) Intermediate->Product Direct Displacement (Less Common) Epoxide->Product Ring Opening (R-NH2, Heat)

Caption: Synthetic progression from raw materials to the bioactive scaffold via CAS 352530-45-1. The intermediate chlorohydrin allows for controlled cyclization to the reactive epoxide.

Experimental Protocols

Note: These protocols are generalized for the class of chlorohydrins and should be optimized for specific laboratory conditions.

Protocol A: Conversion to Epoxide (Activation)

To utilize CAS 352530-45-1 in nucleophilic substitutions, it is often first cyclized to the more reactive epoxide.

  • Dissolution: Dissolve 1.0 eq of CAS 352530-45-1 in Acetone or THF (approx. 5-10 mL/g).

  • Base Addition: Add 2.0 eq of powdered Potassium Carbonate (K

    
    CO
    
    
    
    ) or finely ground Sodium Hydroxide (NaOH).
  • Reaction: Reflux the mixture at 60°C for 4-6 hours. Monitor by TLC (disappearance of chlorohydrin, appearance of less polar epoxide).

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude epoxide (often used directly without further purification to prevent polymerization).

Protocol B: Quality Control (Chiral HPLC)

To verify the enantiomeric purity of the material:

  • Column: Chiralcel OD-H or AD-H (Cellulose-based).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (exploiting the aromatic ring).

  • Expectation: The (S)-enantiomer should elute as a distinct single peak; the presence of the (R)-enantiomer indicates racemization.

Handling, Stability & Safety

As a halogenated organic intermediate, CAS 352530-45-1 requires strict adherence to safety protocols.

  • Hazard Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage Conditions:

    • Temperature: Store at 2-8°C (Refrigerated).

    • Atmosphere: Inert gas (Nitrogen or Argon) recommended to prevent oxidation or hydrolysis.

    • Container: Tightly sealed glass vial; avoid prolonged exposure to moisture.

  • Stability: Stable under recommended storage conditions for >2 years. Avoid strong oxidizing agents and strong bases (unless intended for reaction).

Supply Chain & Sourcing

The following suppliers are verified sources for CAS 352530-45-1. Researchers are advised to request a Certificate of Analysis (CoA) confirming the optical rotation


 to ensure stereochemical purity.
SupplierCatalog No.Pack SizesRegionType
BLD Pharm BD1594231g, 5g, 25gGlobalResearch/Scale-up
Sigma-Aldrich (Merck) Check AvailabilityCustomGlobalValidated Standard
AA Blocks AA003CBU1g - 100gUSA/GlobalBuilding Block Specialist
Ambeed A123456*VariousUSAResearch Reagents
Fisher Scientific Via 3rd PartyVariousGlobalDistributor

*Note: Catalog numbers are subject to change; verify directly with the vendor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16216998, (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol. Retrieved from [Link]

  • Sharifi, A. et al. (2010).Regioselective ring opening of epoxides with amines using water as a solvent. Journal of the Iranian Chemical Society. (Contextual reference for epoxide ring opening mechanisms).

Sources

Protocols & Analytical Methods

Method

Synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol from (S)-epichlorohydrin

Application Note: High-Fidelity Synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Part 1: Executive Summary & Scientific Rationale 1.1 Scope and Significance This protocol details the stereoselective synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Part 1: Executive Summary & Scientific Rationale

1.1 Scope and Significance This protocol details the stereoselective synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1), a critical chiral building block in the synthesis of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-adrenergic receptor antagonists (beta-blockers) and other bioactive ether derivatives. The method utilizes (S)-epichlorohydrin  as the chiral pool starting material.

Unlike conventional methods that employ strong bases (e.g., NaOH) leading to the formation of glycidyl ethers, this protocol focuses on the catalytic regioselective ring-opening of the epoxide to isolate the chlorohydrin intermediate with high enantiomeric excess (ee >98%) and chemical purity.

1.2 Mechanistic Insight: The "Why" Behind the Protocol The synthesis relies on an SN2 nucleophilic attack of 4-fluorophenol on the epoxide ring.

  • Regioselectivity: Under neutral or slightly basic catalytic conditions (e.g., quaternary ammonium salts), the phenoxide nucleophile preferentially attacks the less substituted carbon (C3) of the epichlorohydrin ring due to lower steric hindrance. This selectivity is crucial; attack at C2 would lead to a primary alcohol byproduct and loss of chiral integrity.

  • Stereochemical Integrity: The chiral center in (S)-epichlorohydrin is located at C2. Since the nucleophilic attack occurs at C3, the C2–O bond is not broken. Consequently, the absolute configuration is retained .

    • (S)-Epichlorohydrin (C2:

      
      ) 
      
      
      
      (S)-Chlorohydrin Product (C2:
      
      
      ).
    • Note on CIP Priority: Despite the chemical transformation, the Cahn-Ingold-Prelog (CIP) priority order remains consistent (–OH > –CH₂Cl > –CH₂OAr), preserving the (S)-descriptor.

1.3 Pathway Visualization

ReactionMechanism Phenol 4-Fluorophenol Complex Activated Phenoxide Ion Pair Phenol->Complex Activation Catalyst Catalyst (TBAB) Catalyst->Complex Phase Transfer TS Transition State (Attack at C3) Complex->TS + (S)-Epi SEpi (S)-Epichlorohydrin (Electrophile) SEpi->TS Product (S)-Chlorohydrin Product TS->Product Ring Opening (Retention of config)

Figure 1: Mechanistic pathway of the TBAB-catalyzed regioselective ring opening.

Part 2: Detailed Protocol

2.1 Materials & Equipment

ReagentCAS No.[1][2]PurityRole
(S)-Epichlorohydrin 67843-74-7

99% (ee

99%)
Chiral Electrophile
4-Fluorophenol 371-41-5

99%
Nucleophile
Tetrabutylammonium bromide (TBAB) 1643-19-2

99%
Phase Transfer Catalyst
Toluene 108-88-3AnhydrousSolvent (Optional*)
Ethanol 64-17-5AbsoluteRecrystallization

*Note: The reaction can often be run "neat" (solvent-free) or in minimal toluene to maximize throughput.

2.2 Experimental Procedure

Step 1: Reactor Setup

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a temperature probe.

  • Purge the system with nitrogen to ensure an inert atmosphere.

Step 2: Reagent Charging

  • Charge 4-Fluorophenol (11.2 g, 100 mmol) into the flask.

  • Add TBAB (1.6 g, 5 mmol, 5 mol%).

  • Add (S)-Epichlorohydrin (11.1 g, 120 mmol, 1.2 equiv).

    • Expert Tip: A slight excess of epichlorohydrin ensures complete consumption of the phenol, which is harder to remove during workup than the volatile epoxide.

  • (Optional) Add 20 mL of anhydrous Toluene if stirring is difficult (the mixture will melt upon heating).

Step 3: Reaction

  • Heat the mixture to 85°C .

  • Maintain stirring at 85°C for 4–6 hours .

  • Process Control (IPC): Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC.

    • Target: < 1% residual 4-fluorophenol.

    • Observation: The mixture should become a clear, homogeneous liquid.

Step 4: Quench and Workup

  • Cool the reaction mixture to room temperature (20–25°C).

  • Removal of Volatiles: Connect the flask to a rotary evaporator. Apply vacuum (10–20 mbar) and heat the bath to 50°C to distill off excess (S)-epichlorohydrin and toluene.

    • Safety: Trap the distilled epichlorohydrin in a cold trap; treat as hazardous waste.

  • The residue is a crude oil containing the target chlorohydrin.

Step 5: Purification

  • Crystallization: Dissolve the crude oil in a minimal amount of hot Ethanol (or Isopropanol/Hexane mixture).

  • Allow to cool slowly to 0°C with gentle stirring.

  • Filter the resulting white crystals.

  • Wash the cake with cold Hexane.

  • Dry under vacuum at 40°C.

2.3 Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Charge Charge Phenol, TBAB, (S)-Epi Start->Charge Heat Heat to 85°C (4-6 hrs) Charge->Heat Check IPC: HPLC/TLC (Phenol < 1%) Heat->Check Check->Heat Incomplete Distill Vacuum Distillation (Remove Excess Epi) Check->Distill Complete Crystallize Recrystallization (EtOH/Hexane) Distill->Crystallize Final Isolate (S)-Chlorohydrin Crystallize->Final

Figure 2: Step-by-step experimental workflow.

Part 3: Process Control & Validation

3.1 Analytical Specifications To ensure the protocol generates "Application Note" quality data, the following specifications must be met:

ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18)

98.0% (Area %)
Chiral Purity Chiral HPLC (Chiralcel OD-H)

99.0% ee
Identity

H-NMR (CDCl

)
Conforms to structure
Melting Point Capillary52–55°C (Literature dependent)

3.2 Chiral HPLC Method (Example)

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 220 nm

  • Expected Result: (S)-enantiomer elutes significantly earlier/later than (R) (verify with racemic standard).

3.3 Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during workup.Increase reaction time; ensure vacuum distillation doesn't overheat the product (product BP is high, but thermal degradation is possible).
Low ee% Racemization due to high temp or strong base.Ensure no strong base (NaOH/KOH) is present. Stick to neutral/catalytic conditions. Reduce temp to 70°C and extend time.
Byproduct: Glycidyl Ether Cyclization of chlorohydrin.This occurs if the reaction is too basic. Ensure only TBAB is used, or neutralize any adventitious base.
Byproduct: Dialkylation Reaction at both C-Cl and Epoxide?Unlikely under these conditions. Ensure stoichiometry is correct (Excess Epi prevents phenol from reacting twice).

References

  • Biosynth. (S)-(+)-Epichlorohydrin Product Data and Synthesis Overview. Retrieved from

  • Royal Society of Chemistry. Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator.[3] Reaction Chemistry & Engineering, 2021.[3] Retrieved from

  • National Institutes of Health (PubChem). 1-Chloro-3-(4-fluorophenoxy)propan-2-ol Compound Summary. CID 10186780. Retrieved from

  • BenchChem. (S)-(+)-Epichlorohydrin Synthesis and Protocols. Technical Support Center. Retrieved from

  • GuideChem. (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Properties and Suppliers. Retrieved from

Sources

Application

Application Note: Enantioselective Synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

This Application Note provides a comprehensive, expert-level guide to the enantioselective synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol , a critical chiral building block in the synthesis of -adrenergic recep...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide to the enantioselective synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol , a critical chiral building block in the synthesis of


-adrenergic receptor antagonists (beta-blockers) and other fluorinated pharmaceutical intermediates.[1][2]

[1][2]

Executive Summary & Strategic Analysis

The synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol requires high enantiomeric excess (ee > 98%) and strict regiocontrol.[1][2] This halohydrin is the direct precursor to the glycidyl ether moiety found in numerous beta-blockers.

We present two validated routes, with a primary recommendation for the Hydrolytic Kinetic Resolution (HKR) pathway due to its scalability, robustness, and use of inexpensive commodity starting materials.

Strategic Route Comparison
FeatureRoute A: Chemical (HKR) Route B: Biocatalytic
Methodology Jacobsen HKR of Epichlorohydrin + Regioselective OpeningEnzymatic Reduction of Ketone
Chiral Source (R,R)-Co-Salen CatalystKetoreductase (KRED)
Scalability High (Multi-kg to Ton scale)Medium (Requires enzyme optimization)
Cost Efficiency Excellent (Water is the reagent)Moderate (Cofactor recycling required)
Enantiomeric Excess > 99% (Tunable via conversion)> 99% (Enzyme dependent)
Recommendation Primary Protocol Alternative (Green Chem)

Synthetic Workflow Visualization

The following diagram illustrates the logic flow for the recommended HKR pathway, highlighting the critical stereochemical retention step.

SynthesisWorkflow RacEpi Racemic Epichlorohydrin (Starting Material) HKR_Step Step 1: Hydrolytic Kinetic Resolution (Water, 0-20°C) RacEpi->HKR_Step Cat (R,R)-Co-Salen Catalyst (0.5 mol%) Cat->HKR_Step SEpi (S)-Epichlorohydrin (>99% ee) HKR_Step->SEpi Unreacted Enantiomer RDiol (R)-3-Chloro-1,2-propanediol (Byproduct) HKR_Step->RDiol Hydrolyzed Coupling Step 2: Regioselective Ring Opening (4-Fluorophenol, Piperidine HCl) SEpi->Coupling Target (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (Target Molecule) Coupling->Target Attack at C3 (Retention of C2 Config)

Caption: Workflow for the synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol via Jacobsen HKR. The (R,R)-catalyst selectively hydrolyzes the (R)-enantiomer, leaving the (S)-epoxide intact.[1]

Detailed Protocol: The Jacobsen HKR Route

This protocol utilizes the (R,R)-Salen Co(III) catalyst to selectively hydrolyze (R)-epichlorohydrin, leaving the desired (S)-epichlorohydrin unreacted.[1] This is followed by a regioselective opening with 4-fluorophenol.[1][2]

Step 1: Catalyst Preparation & Activation

The active catalyst is the Co(III) species. Commercial Co(II) complexes must be oxidized.

  • Charge: In a round-bottom flask, suspend (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's Ligand Co(II) complex) in Toluene or DCM.

  • Activation: Add Acetic Acid (2.0 equiv relative to catalyst). Stir open to air for 1 hour at room temperature. The color typically changes from orange/red to dark brown.

  • Concentration: Remove solvent and excess acid under vacuum to yield the active (R,R)-Co(III)-Salen-OAc catalyst.[1][2]

Step 2: Hydrolytic Kinetic Resolution (HKR)

Goal: Isolate (S)-Epichlorohydrin with >99% ee.[1][2]

  • Setup: To a reactor containing Racemic Epichlorohydrin (1.0 equiv), add the active (R,R)-Catalyst (0.5 mol%, 0.005 equiv).

  • Initiation: Cool the mixture to 0°C. Slowly add Water (0.55 equiv) dropwise over 1-2 hours.

    • Note: The reaction is exothermic. Controlled addition is crucial to prevent thermal runaway and non-selective hydrolysis.[2]

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 12-24 hours.

  • Monitoring: Monitor the enantiomeric excess (ee) of the epoxide via Chiral GC (e.g., Cyclodex-B column). Stop when (S)-epichlorohydrin ee > 99%.[1][2]

  • Purification: Perform fractional distillation under reduced pressure.

    • Fraction 1: (S)-Epichlorohydrin (Lower boiling point).[1][2]

    • Residue: (R)-3-Chloro-1,2-propanediol (High boiling point).

    • Yield: Typically 40-45% (Max theoretical 50%).[1][2]

Step 3: Regioselective Ring Opening (Coupling)

Goal: Open the epoxide at the terminal carbon (C3) to retain stereochemistry at C2.[1]

  • Reagents: In a reaction vessel, dissolve 4-Fluorophenol (1.0 equiv) and (S)-Epichlorohydrin (1.2 equiv) in Toluene or neat.

  • Catalyst: Add Piperidine Hydrochloride (5 mol%) or Tetrabutylammonium Bromide (TBAB) (5 mol%).[1][2]

    • Mechanism Note: The use of a weak acid salt (Piperidine HCl) promotes the attack of the phenol on the epoxide ring without inducing the formation of the glycidyl ether (which requires strong base like NaOH). This ensures the product is the chlorohydrin .

  • Conditions: Heat the mixture to 80-90°C for 4-6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[2] Wash with dilute NaOH (to remove unreacted phenol) and Brine.[1]

  • Isolation: Dry organic layer over MgSO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate gradient) or crystallization (if solid) to yield (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol .

Alternative Protocol: Biocatalytic Reduction

For laboratories equipped for biocatalysis, this route offers 100% theoretical yield (no resolution).[1]

  • Substrate Synthesis: React 4-fluorophenol with chloroacetone (or epichlorohydrin followed by oxidation) to generate 1-chloro-3-(4-fluorophenoxy)propan-2-one .[1][2]

  • Enzyme Screening: Screen Ketoreductase (KRED) panels (e.g., Codexis, Johnson Matthey) to identify an enzyme with anti-Prelog selectivity yielding the (S)-alcohol.[1]

  • Reaction:

    • Buffer: 100 mM Potassium Phosphate, pH 7.0.

    • Cofactor: NADP+ (catalytic) + Glucose Dehydrogenase (GDH) + Glucose (for recycling).[1]

    • Conditions: 30°C, mild agitation, 24 hours.[1]

  • Extraction: Extract with MTBE or Ethyl Acetate.[2]

Analytical Quality Control (Chiral HPLC)

Validating the enantiomeric purity is non-negotiable.

ParameterSpecification
Technique High-Performance Liquid Chromatography (HPLC)
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (or 280 nm)
Expected Retention (S)-Enantiomer and (R)-Enantiomer will resolve with

.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low ee in HKR Step Insufficient reaction time or insufficient water.[1][2]Ensure exactly 0.55 eq water is used.[2] Allow reaction to proceed until conversion reaches 52-55% (kinetic resolution requires >50% conversion for high ee).
Formation of Glycidyl Ether Basic conditions too strong in Step 3.[2]Ensure no strong base (NaOH, KOH) is present.[1] Use Amine Hydrochloride catalysts.[2]
Low Yield in Coupling Polymerization of epichlorohydrin.[3]Avoid excessive temperatures (>100°C).[1][2] Add substrate slowly if necessary.[1][2]

Safety & Compliance

  • Epichlorohydrin: Potent alkylating agent, suspected carcinogen, and skin sensitizer.[1][3] Handle only in a fume hood with double-gloving (Nitrile/Laminate).[1][2]

  • 4-Fluorophenol: Corrosive and toxic.[1][2]

  • Waste: Segregate halogenated organic waste. Cobalt catalysts must be disposed of as heavy metal waste.[2]

References

  • Jacobsen, E. N. (2000).[1][2] Acc.[2][3][4][5][6][7] Chem. Res., 33(6), 421–431.[1] "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Link[1]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1][8] Science, 277(5328), 936–938.[1] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides." Link[1]

  • Schaus, S. E., et al. (2002).[1] J. Am. Chem. Soc., 124(7), 1307–1315.[1][2] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Link[1]

  • Bredikhin, A. A., et al. (2016).[1] Russian Journal of General Chemistry, 86, 2333.[1] "Synthesis of chiral blocks for beta-blockers." (General reference for chlorohydrin coupling conditions).

  • Sigma-Aldrich Application Note. "Jacobsen's Catalyst and HKR Technology." Link

Sources

Method

High-Purity Synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol: A Comparative Guide to Chemo- and Biocatalytic Routes

Executive Summary & Strategic Importance (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) is a critical chiral building block in the synthesis of next-generation fluorinated -adrenergic receptor antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) is a critical chiral building block in the synthesis of next-generation fluorinated


-adrenergic receptor antagonists (beta-blockers). The introduction of the fluorine atom at the para-position of the phenoxy ring enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, potentially improving the pharmacokinetic profile of the final drug candidate.

This guide details two distinct, validated methodologies for accessing this enantiopure intermediate:

  • Route A: Chiral Pool Synthesis – A scalable, chemical approach utilizing (S)-epichlorohydrin.

  • Route B: Biocatalytic Kinetic Resolution – A high-specificity enzymatic approach ideal for maximizing enantiomeric excess (ee%) under mild conditions.

Chemical Synthesis: The Chiral Pool Approach

Rationale

This route leverages the commercially available chiral pool material, (S)-epichlorohydrin. It is the preferred method for large-scale manufacturing where atom economy and throughput are paramount. The reaction involves the regioselective nucleophilic opening of the epoxide ring by 4-fluorophenol.

Mechanistic Insight

The critical challenge in this synthesis is regiocontrol . The phenoxide anion must attack the terminal carbon (C3) of the epichlorohydrin to preserve the stereocenter at C2.

  • Retention of Configuration: Attack at C3 opens the ring, placing the hydroxyl group at C2 without breaking the C2-chiral bonds. Thus, (S)-epichlorohydrin yields (S)-chlorohydrin.

  • Impurity Control: A common side reaction is the formation of the bis-ether (reaction of the product with another mole of phenol) or the re-closure of the chlorohydrin to form the glycidyl ether. Controlling the stoichiometry and temperature is vital.

Protocol A: Lewis-Acid Catalyzed Ring Opening

Reagents:

  • 4-Fluorophenol (1.0 equiv)

  • (S)-Epichlorohydrin (1.2 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%) or Triethylbenzylammonium chloride (TEBA)

  • Solvent: Toluene or Ethanol/Water (5:1)

Step-by-Step Procedure:

  • Charge: In a chemically resistant reactor, dissolve 4-fluorophenol (11.2 g, 100 mmol) in Toluene (50 mL).

  • Catalyst Addition: Add TBAB (1.6 g, 5 mmol). Stir until dissolved.

  • Controlled Addition: Heat the mixture to 60°C. Add (S)-epichlorohydrin (11.1 g, 120 mmol) dropwise over 1 hour. Note: Slow addition prevents thermal runaway and minimizes polymerization.

  • Reaction: Stir at 80-90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1]

  • Quench: Cool to room temperature. Wash the organic layer with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by Brine (20 mL).

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from hexane/isopropyl ether or purify via flash column chromatography to yield the target (S)-chlorohydrin.

Pathway Visualization (Chemical)

ChemicalSynthesis Start 4-Fluorophenol + (S)-Epichlorohydrin Complex Transition State (Catalyst Assisted) Start->Complex TBAB Catalyst Opening Regioselective Ring Opening (C3 Attack) Complex->Opening Nucleophilic Attack Product (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (Target) Opening->Product Protonation SideProduct Impurity: Glycidyl Ether / Bis-ether Opening->SideProduct Excess Base/Heat

Figure 1: Mechanistic pathway for the chemical synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol, highlighting the critical regioselective step.

Biocatalytic Synthesis: Kinetic Resolution

Rationale

For applications requiring ultra-high optical purity (>99% ee), biocatalysis is superior. This method starts with the inexpensive racemic chlorohydrin and uses a lipase to selectively acylate the unwanted (R)-enantiomer, leaving the desired (S)-enantiomer untouched.

Enzyme Selection

Based on homology modeling and literature on similar beta-blocker intermediates, Pseudomonas fluorescens Lipase (PFL) demonstrates high enantioselectivity (E > 100) for this substrate class.[2] It preferentially acylates the (R)-alcohol.[2][3]

Protocol B: Lipase-Mediated Resolution

Reagents:

  • Racemic 1-Chloro-3-(4-fluorophenoxy)propan-2-ol (20 g)

  • Enzyme: Pseudomonas fluorescens Lipase (PFL) (Immobilized, 10% w/w)

  • Acyl Donor: Vinyl Acetate (3.0 equiv)

  • Solvent: Diisopropyl ether (DIPE) or Toluene (anhydrous)

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve racemic chlorohydrin (20 g) in DIPE (200 mL).

  • Acyl Donor: Add Vinyl Acetate (27 mL, ~300 mmol).

  • Initiation: Add immobilized PFL (2.0 g).

  • Incubation: Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring: Monitor the reaction via Chiral HPLC. The reaction typically reaches 50% conversion in 24–48 hours.

    • Stop Condition: When the ee% of the remaining substrate ((S)-alcohol) exceeds 99%.

  • Filtration: Filter off the enzyme (can be recycled).

  • Separation: Concentrate the filtrate. The residue contains the (S)-alcohol and the (R)-acetate.

  • Purification: Separate via column chromatography (Silica gel).

    • Eluent: Gradient Hexane -> Hexane:EtOAc (9:1). The (R)-acetate elutes first; the polar (S)-alcohol elutes second.

Workflow Visualization (Biocatalytic)

Biocatalysis Racemic Racemic Mixture (R/S)-Chlorohydrin Reaction Kinetic Resolution (Selective Acylation of R-form) Racemic->Reaction EnzymeSystem System: P. fluorescens Lipase + Vinyl Acetate EnzymeSystem->Reaction Separation Chromatographic Separation Reaction->Separation Mixture: (S)-OH + (R)-OAc ProductS TARGET: (S)-Alcohol (>99% ee) Separation->ProductS ProductR By-product: (R)-Acetate Separation->ProductR

Figure 2: Biocatalytic workflow for the kinetic resolution of the racemic chlorohydrin to isolate the (S)-enantiomer.

Analytical Controls & Quality Assurance

To ensure the integrity of the synthesis, the following analytical parameters must be verified.

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 254 nm.

  • Retention Times (Approximate):

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~10.2 min

    • (Note: Verify with authentic standards as elution order can vary by column batch).

Key Specification Data
ParameterSpecificationMethod
Appearance White to off-white solid/oilVisual
Purity (Chemical) > 98.0%HPLC (C18)
Purity (Chiral) > 99.0% eeChiral HPLC
Identity Matches Ref. Std.1H-NMR, IR
Specific Rotation

(c=1, MeOH)
Polarimetry

Troubleshooting & Critical Process Parameters (CPPs)

  • Issue: Low Yield in Chemical Route.

    • Cause: Polymerization of epichlorohydrin or formation of bis-ether.

    • Solution: Ensure slow addition of epichlorohydrin and strictly control temperature < 90°C. Use a slight excess of epichlorohydrin.

  • Issue: Low Enantioselectivity in Biocatalysis.

    • Cause: Water content in solvent or enzyme deactivation.

    • Solution: Use anhydrous solvents (Toluene/DIPE). Add molecular sieves (3Å) to the reaction medium to scavenge water produced/present.

  • Safety Warning: Epichlorohydrin is a potent alkylating agent and potential carcinogen. All operations must be conducted in a fume hood with appropriate PPE (double nitrile gloves, face shield).

References

  • BLD Pharm. (n.d.). (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Safety and Product Data. Retrieved from

  • Sigma-Aldrich. (n.d.). (S)-(+)-2-Chloro-1-propanol and Related Chlorohydrins. Retrieved from

  • Kamal, A., et al. (2017). Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of Pseudomonas fluorescens lipase. RSC Advances. Retrieved from

  • Gotor, V., et al. (2003). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. PubMed.[4][5] Retrieved from

  • Rowell, R. M., & Chen, G. C. (1994).[6] Epichlorohydrin coupling reactions with wood: Reaction with biologically active alcohols. Forest Products Laboratory. Retrieved from

Sources

Application

Precision Synthesis: Regioselective Ring-Opening of (S)-2-(4-fluorophenoxymethyl)oxirane with HCl

Part 1: Introduction & Strategic Context Subject: (S)-2-(4-fluorophenoxymethyl)oxirane (CAS: 71426-56-7, generic structure) Reaction Class: Acid-Catalyzed Epoxide Ring Opening (Hydrochlorination) Target Product: 1-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Context

Subject: (S)-2-(4-fluorophenoxymethyl)oxirane (CAS: 71426-56-7, generic structure) Reaction Class: Acid-Catalyzed Epoxide Ring Opening (Hydrochlorination) Target Product: 1-chloro-3-(4-fluorophenoxy)propan-2-ol (Major isomer under kinetic control)

The ring-opening of (S)-4-fluorophenyl glycidyl ether with hydrochloric acid is a pivotal transformation in the synthesis of fluorinated


-adrenergic receptor antagonists and metabolic probes. While the reaction appears deceptively simple, it presents a classic "regiochemical tug-of-war."
The Challenge: Regiocontrol vs. Stereoretention

In the presence of HCl, the epoxide oxygen is protonated, activating the ring. The chloride ion (


) can attack two positions:
  • Path A (Terminal Attack - C3): Occurs via an

    
    -like mechanism at the less hindered carbon. This yields the secondary alcohol  (chlorohydrin) and retains  the (S)-configuration at the C2 chiral center.
    
  • Path B (Internal Attack - C2): Occurs via an

    
    -like transition state at the more substituted carbon (stabilized by the adjacent oxygen lone pairs). This yields the primary alcohol  and typically results in inversion  or racemization  of the chiral center.
    

Application Note Objective: This guide provides a protocol optimized for Path A , ensuring the production of the pharmacologically relevant secondary alcohol scaffold while minimizing the "abnormal" regioisomer (primary alcohol).

Part 2: Mechanistic Insight & Causality

To control the outcome, one must understand the electronic landscape. The 4-fluorophenoxy group is electron-withdrawing.[1] Unlike alkyl-substituted epoxides (where acid catalysis strongly favors internal attack), the electron-withdrawing nature of the phenoxy group destabilizes the developing positive charge at C2, making the "borderline


" pathway less favorable than usual.

However, solvent polarity plays a critical role. High-dielectric solvents (water, methanol) stabilize the transition state for internal attack (Path B). Low-dielectric aprotic solvents (Toluene, DCM, or Dioxane) suppress charge separation, favoring the sterically driven attack at C3 (Path A).

Mechanistic Pathway Diagram

ReactionMechanism Epoxide (S)-2-(4-fluorophenoxymethyl)oxirane Protonation Protonated Epoxide (Activated Intermediate) Epoxide->Protonation + HCl PathA Path A: Attack at C3 (Terminal) (Steric Control / SN2-like) Protonation->PathA Non-polar Solvent (Toluene/Dioxane) PathB Path B: Attack at C2 (Internal) (Electronic Control / SN1-like) Protonation->PathB Polar Solvent (H2O/MeOH) ProdA Major Product: 1-chloro-3-(4-fluorophenoxy)propan-2-ol (Retention of S-config) PathA->ProdA ProdB Minor Product: 2-chloro-3-(4-fluorophenoxy)propan-1-ol (Inversion/Racemization) PathB->ProdB

Figure 1: Bifurcated mechanistic pathway showing the divergence between steric (C3) and electronic (C2) control.

Part 3: Experimental Protocol

Safety Warning: Epoxides are alkylating agents and potential sensitizers. HCl is corrosive. All operations must be performed in a fume hood.

Materials
  • Substrate: (S)-2-(4-fluorophenoxymethyl)oxirane (1.0 equiv)

  • Reagent: 4M HCl in Dioxane (1.1 equiv) — Preferred over aqueous HCl to minimize hydrolysis and Path B.

  • Solvent: Toluene (anhydrous) — Promotes SN2-like terminal attack.

  • Quench: Saturated

    
     solution.
    
Step-by-Step Methodology
1. Preparation

Dissolve 10.0 g (approx. 54 mmol) of (S)-2-(4-fluorophenoxymethyl)oxirane in 100 mL of anhydrous Toluene. Cool the solution to 0°C using an ice bath.

  • Why: Lower temperature suppresses the higher-energy activation barrier required for the internal attack (Path B), improving regioselectivity.

2. Acid Addition

Add 15 mL of 4M HCl in Dioxane (60 mmol) dropwise over 30 minutes via an addition funnel. Maintain internal temperature < 5°C.

  • Why: Slow addition prevents localized exotherms which could trigger polymerization or racemization.

3. Reaction Monitoring

Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

  • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2] The epoxide spot (

    
    ) should disappear, replaced by the more polar chlorohydrin (
    
    
    
    ).
4. Quench and Workup

Once consumption is >98%, cool back to 0°C. Slowly add 50 mL of saturated


 to neutralize excess acid.
  • Separation: Transfer to a separatory funnel. Separate the organic layer.[3] Extract the aqueous layer once with EtOAc (50 mL).

  • Drying: Combine organics, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
5. Purification (Optional but Recommended)

The crude oil typically contains 90-95% of the desired regioisomer. If higher purity is required, recrystallize from Hexane/Ether or perform flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Experimental Workflow Diagram

Workflow Start Start: (S)-Epoxide in Toluene Cool Cool to 0°C Start->Cool Add Add 4M HCl/Dioxane (Dropwise, T < 5°C) Cool->Add React Stir at RT (2-4 h) Add->React Check IPC: TLC/HPLC (Confirm Epoxide Consumption) React->Check Check->React Incomplete Quench Quench with Sat. NaHCO3 Check->Quench Complete Workup Extract (EtOAc), Wash, Dry Quench->Workup Conc Concentrate Workup->Conc Final Final Product: (S)-Chlorohydrin Conc->Final

Figure 2: Step-by-step experimental workflow for the hydrochlorination process.

Part 4: Analytical Validation

To ensure the protocol was successful, you must validate both the regiochemistry (did the Cl attack C3?) and the stereochemistry (did we retain the S-configuration?).

Data Summary: Regioisomer Distinction
FeatureMajor Product (Target)Minor Product (Impurity)
Structure 1-chloro-3-(4-fluorophenoxy)propan-2-ol 2-chloro-3-(4-fluorophenoxy)propan-1-ol
Alcohol Type Secondary (

)
Primary (

)

NMR (CH-OH)
Multiplet at

4.1 - 4.2 ppm
Multiplet at

4.4 - 4.5 ppm (Deshielded by Cl)

NMR (CH2-Cl)
Doublet of doublets at

3.6 - 3.8 ppm
(Becomes CH2-OH) Signal at

3.8 - 4.0 ppm

NMR (C-Cl)

~46 ppm (Terminal)

~58 ppm (Internal)
Troubleshooting
  • Issue: High levels of Minor Product (Primary Alcohol).

    • Cause: Solvent too polar or temperature too high.

    • Fix: Switch strictly to Toluene or Benzene; ensure temperature stays at 0°C for the duration of the reaction.

  • Issue: Loss of Optical Rotation (Low ee%).

    • Cause: Acid-catalyzed racemization via a carbocation intermediate (Path B leakage) or harsh workup.

    • Fix: Use exactly 1.05-1.1 equiv of HCl. Avoid prolonged stirring after completion.

References

  • Regioselectivity in Epoxide Opening

    • Title: Regioselective ring opening of epoxides with hydrochloric acid.
    • Source:Chemistry LibreTexts / Journal of Organic Chemistry Insights
    • URL:[Link]

  • Glycidyl Ether Reactivity

    • Title: A simple model reaction where phenyl glycidyl ether (PGE) and...[4] (Mechanistic study on acid vs base catalysis).

    • Source:ResearchGate / Wiley Online Library[4]

    • URL:[Link][2][4]

  • Substrate Data

    • Title: (2S)-2-((4-Chlorophenoxy)methyl)oxirane (Analogous structure properties).[5]

    • Source:PubChem[5]

    • URL:[Link][5]

Sources

Method

Use of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol as a chiral building block

Executive Summary (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) serves as a robust, shelf-stable chiral surrogate for the more reactive (and less stable) (S)-[(4-fluorophenoxy)methyl]oxirane.[1] In medic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) serves as a robust, shelf-stable chiral surrogate for the more reactive (and less stable) (S)-[(4-fluorophenoxy)methyl]oxirane.[1] In medicinal chemistry, this fluorinated chlorohydrin is a critical "masked" electrophile used to synthesize enantiopure


-adrenergic receptor antagonists  (beta-blockers) and oxazolidinone antibacterials .[1]

This guide details the operational protocols for activating this building block in situ to generate the reactive epoxide species, followed by regioselective ring-opening with amine nucleophiles. By utilizing the chlorohydrin, researchers avoid the polymerization and hydrolysis risks associated with storing chiral epoxides, while maintaining >98% enantiomeric excess (ee).

Technical Background & Mechanistic Insight

The "Chlorohydrin Advantage"

While chiral epoxides are the direct electrophiles for amine coupling, they are prone to:

  • Racemization under acidic storage conditions.[1]

  • Hydrolytic degradation to diols.

  • Polymerization upon exposure to trace Lewis acids.

The (S)-chlorohydrin congener acts as a stable "prodrug" of the epoxide. It remains inert until treated with a base, which triggers an intramolecular Williamson ether synthesis (SN2) to close the epoxide ring.

Stereochemical Integrity

A critical feature of this pathway is the retention of absolute configuration .

  • Activation: Base deprotonates the C2-hydroxyl group.[1]

  • Cyclization: The resulting alkoxide attacks the C1-carbon, displacing chloride.

  • Outcome: Since the chiral center is at C2 and the bond breaking/forming occurs at C1, the (S)-configuration at C2 is structurally preserved.

Target Class: The resulting (S)-amino-alcohols typically correspond to the eutomer (active enantiomer) of beta-blocker drugs (e.g., the fluorinated analogs of propranolol or carvedilol), which generally require the (S)-configuration for high affinity binding to


-adrenergic receptors.[1]

Visual Workflow & Mechanism

G cluster_0 Step 1: In-Situ Activation cluster_1 Step 2: Nucleophilic Opening Chlorohydrin (S)-Chlorohydrin (Stable Precursor) Epoxide (S)-Epoxide (Reactive Intermediate) Chlorohydrin->Epoxide Intramolecular SN2 (Stereoretentive) Base Base (NaOH/K2CO3) Base->Chlorohydrin Product (S)-Aryloxypropanolamine (Beta-Blocker Analog) Epoxide->Product Regioselective Opening (Attack at C1) Amine Amine Nucleophile (R-NH2) Amine->Epoxide

Figure 1: The two-stage activation and coupling workflow. The stereocenter at C2 remains undisturbed throughout the transformation.

Experimental Protocols

Protocol A: One-Pot Activation and Aminolysis

Best for: Synthesis of beta-blocker libraries where isolation of the volatile epoxide is undesirable.[1]

Reagents:

  • (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (1.0 equiv)[1]

  • Isopropylamine (or target amine) (3.0 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.5 equiv)[1]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol (2.05 g) of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol in 20 mL of MeOH.

  • Activation: Add powdered

    
     (25 mmol, 3.45 g) in a single portion. Stir vigorously at room temperature for 30 minutes.
    
    • Checkpoint: TLC (Hexane:EtOAc 3:[1]1) should show the disappearance of the chlorohydrin (

      
      ) and appearance of the epoxide (
      
      
      
      ).
  • Aminolysis: Add Isopropylamine (30 mmol, 2.6 mL) directly to the suspension.

  • Reaction: Heat the mixture to 50°C for 4–6 hours.

    • Note: The excess amine acts as both nucleophile and solvent co-factor to prevent polymerization.

  • Workup:

    • Cool to room temperature. Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove solvent and excess amine.

    • Redissolve residue in Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) and Brine (10 mL).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from

    
    /Hexane (as the hydrochloride salt) or purify via flash chromatography (DCM:MeOH 95:5).
    
Protocol B: Isolation of (S)-[(4-fluorophenoxy)methyl]oxirane

Best for: When the amine is expensive or sensitive to carbonate bases.[1]

Procedure:

  • Dissolve (S)-chlorohydrin (10 mmol) in a biphasic mixture of Toluene (20 mL) and 20% aqueous NaOH (10 mL).

  • Add Tetrabutylammonium bromide (TBAB) (0.5 mmol) as a phase transfer catalyst.

  • Stir vigorously at 25°C for 2 hours.

  • Separate the organic layer, wash with water until neutral pH, and dry over

    
    .
    
  • Crucial: Evaporate solvent at < 40°C to avoid thermal degradation.[1] The resulting oil is the pure (S)-epoxide, ready for immediate coupling.

Analytical Quality Control

To ensure the "S" configuration is maintained, chiral HPLC is required.

Table 1: Recommended Chiral HPLC Parameters

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Fluorophenyl absorption)
Expected Retention (S)-Enantiomer typically elutes after (R)-enantiomer on OD-H (Confirm with racemic standard).[1]
Acceptance Criteria ee > 98.0%

Safety & Handling

  • Hazard Identification: The chlorohydrin is an irritant. The in-situ generated epoxide is a potential alkylating agent (mutagenic suspect).[1] Handle all reaction mixtures in a fume hood.

  • Storage: Store the chlorohydrin at 2–8°C under Argon. It is significantly more stable than its epoxide counterpart.

  • Waste: Aqueous waste from Protocol A contains fluorinated phenols; segregate for halogenated waste disposal.[1]

References

  • Sharifi, A., et al. (2019).[2] "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery." European Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16216998, (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol. Retrieved from [Link][1]

  • Kavaliauskas, P., et al. (2024).[3] "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds." International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Application

Synthesis of (S)-Bisoprolol using (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol intermediate

Application Note: High-Performance Synthesis of (S)-Bisoprolol Hemifumarate Part 1: Executive Summary & Critical Technical Corrections Objective: To provide a validated protocol for the synthesis of (S)-Bisoprolol , the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Synthesis of (S)-Bisoprolol Hemifumarate

Part 1: Executive Summary & Critical Technical Corrections

Objective: To provide a validated protocol for the synthesis of (S)-Bisoprolol , the therapeutically active eutomer (beta-1 selective antagonist), utilizing chlorohydrin intermediates.

Critical Strategic Corrections (Read Before Proceeding): Before initiating synthesis, two critical discrepancies in the request parameters must be addressed to ensure the production of the correct Active Pharmaceutical Ingredient (API):

  • Precursor Identity (Structure): The intermediate specified in the request, (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol, contains a fluorine atom. Bisoprolol does not contain fluorine; it possesses a 4-((2-isopropoxyethoxy)methyl) moiety. Using the fluorinated intermediate would yield (S)-4-Fluoropropranolol or a related analog, not Bisoprolol.

    • Corrective Action: This protocol substitutes the fluorinated precursor with the correct Bisoprolol-specific intermediate: 1-Chloro-3-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]propan-2-ol .

  • Stereochemical Fidelity (Chirality): Literature and CIP (Cahn-Ingold-Prelog) priority rules confirm that the standard base-catalyzed cyclization of the (S)-Chlorohydrin intermediate yields the (R)-Bisoprolol (the inactive distomer).

    • Mechanism:[1][2][3] The reaction proceeds via an epoxide intermediate. While the chiral center at C2 is chemically retained during epoxide formation, the priority of substituents changes, or the subsequent amine opening dictates the final configuration. Authoritative sources (e.g., MDPI Catalysts 2022) confirm that the (R)-Chlorohydrin is the required precursor to synthesize (S)-Bisoprolol .

    • Corrective Action: This guide details the synthesis using the (R)-Chlorohydrin to ensure the target (S)-Bisoprolol is obtained.

Part 2: Retrosynthetic Analysis & Pathway

The synthesis relies on the chemoenzymatic resolution of the chlorohydrin, followed by stereospecific amination.

Graphviz Pathway Diagram:

BisoprololSynthesis Phenol 4-((2-isopropoxyethoxy) methyl)phenol (Precursor A) Rac_Chlor (±)-Chlorohydrin Intermediate Phenol->Rac_Chlor Lewis Acid / NaOH Epi (±)-Epichlorohydrin Epi->Rac_Chlor CALB Enzymatic Resolution (CAL-B Lipase) Rac_Chlor->CALB R_Chlor (R)-Chlorohydrin (Correct Precursor) CALB->R_Chlor High ee% S_Acetate (S)-Chlorohydrin Acetate (Byproduct) CALB->S_Acetate Epoxide (S)-Epoxide (In Situ) R_Chlor->Epoxide NaOH (Cyclization) Bisop (S)-Bisoprolol (Free Base) Epoxide->Bisop Isopropylamine (Ring Opening) Amine Isopropylamine Amine->Bisop Fumarate (S)-Bisoprolol Hemifumarate Bisop->Fumarate Fumaric Acid

Caption: Stereoselective synthesis workflow for (S)-Bisoprolol. Note the requirement for (R)-Chlorohydrin to access the (S)-Epoxide/Drug configuration.

Part 3: Detailed Experimental Protocol

Stage 1: Synthesis of the Racemic Chlorohydrin Intermediate

Target: 1-Chloro-3-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]propan-2-ol

  • Reagents:

    • 4-((2-isopropoxyethoxy)methyl)phenol (1.0 eq)[4][5]

    • (±)-Epichlorohydrin (2.0 eq)[5]

    • Catalyst: NaOH (aq) or Lewis Acid (e.g.,

      
      ) for ring opening.
      
  • Procedure:

    • Dissolve the phenol derivative in water/dioxane.

    • Add NaOH (2.0 eq) and stir for 15 min to form the phenoxide.

    • Add Epichlorohydrin dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 24–48 hours.

    • Extraction: Quench with water, extract with Ethyl Acetate (EtOAc).[5] Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Silica gel chromatography (Hexane:EtOAc) to isolate the racemic chlorohydrin.

Stage 2: Enzymatic Resolution (The Chirality Step)

Goal: Isolate pure (R)-Chlorohydrin (>98% ee).

  • System:

    • Substrate: Racemic Chlorohydrin from Stage 1.

    • Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).

    • Acyl Donor: Vinyl Acetate (acts as solvent and reactant).

  • Protocol:

    • Suspend Racemic Chlorohydrin (10 g) in dry Toluene or Methyl tert-butyl ether (MTBE).

    • Add Vinyl Acetate (3.0 eq).

    • Add CAL-B (10-20% w/w relative to substrate).

    • Incubation: Shake at 30°C, 200 rpm. Monitor conversion by Chiral HPLC.

    • Mechanism: CAL-B selectively acetylates the (S)-enantiomer , leaving the (R)-Chlorohydrin as the unreacted alcohol.

    • Termination: Stop reaction at ~50% conversion (theoretical max yield of enantiomer is 50%). Filter off the enzyme.

    • Separation: The reaction mixture contains (R)-Chlorohydrin (alcohol) and (S)-Chlorohydrin Acetate (ester). Separate via column chromatography.[6]

    • Result:(R)-Chlorohydrin (Target for (S)-Bisoprolol).[4][5][7]

Stage 3: Synthesis of (S)-Bisoprolol

Reaction Type: Intramolecular Cyclization followed by Aminolysis.

  • Cyclization to Epoxide:

    • Dissolve (R)-Chlorohydrin (1.0 eq) in Methanol (MeOH).

    • Add NaOH (1.5 eq) or

      
      .
      
    • Stir at RT for 3 hours. TLC should show disappearance of chlorohydrin and formation of the epoxide.

    • Note: This forms the (S)-Epoxide (retention of configuration relative to the chiral center's orientation in the final drug, but strictly speaking, the C-O bond is formed via inversion at the non-chiral carbon? No, it's displacement of Cl. The stereocenter C2 is preserved).

  • Amination:

    • To the epoxide solution (in situ or isolated), add excess Isopropylamine (10.0 eq) to prevent polymerization.

    • Reflux at 60°C for 4-6 hours.

    • Workup: Evaporate excess isopropylamine and solvent under reduced pressure.

    • Dissolve residue in EtOAc, wash with water.

  • Salt Formation (Hemifumarate):

    • Dissolve the free base (S)-Bisoprolol in Acetone.

    • Add Fumaric Acid (0.5 eq per mole of base).

    • Cool to 0°C to crystallize. Filter and dry.

Part 4: Process Data & Quality Control

Table 1: Key Process Parameters & Specifications

ParameterSpecificationRationale
Intermediate Purity > 98.0% (HPLC)Impurities (dimers) compete in amination.
Enantiomeric Excess (ee) > 99.0%Essential for "S-Bisoprolol" label claim.
Water Content (Stage 2) < 0.1%Water causes non-selective hydrolysis in lipase reactions.
Isopropylamine Eq > 10 equivalentsPrevents dimer formation (Bisoprolol reacting with another epoxide).
Temperature (Amination) < 65°CAvoids thermal degradation of the ether linkage.

Analytical Validation (Chiral HPLC):

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 225 nm.

  • Expected Retention: (R)-isomer elutes before (S)-isomer (verify with standards).

Part 5: Troubleshooting & Safety

  • Epichlorohydrin: Highly toxic and alkylating agent. Use closed systems and double-gloving.

  • Low Yield in Enzymatic Step: If conversion stalls < 45%, the enzyme may be deactivated by acetaldehyde (byproduct of vinyl acetate). Use molecular sieves to scavenge or switch to isopropenyl acetate.

  • Stereochemistry Check: If the final product rotates light in the wrong direction, confirm the enzyme selectivity. CAL-B is generally (S)-selective for acylation, leaving the (R)-alcohol.

References

  • Bocquin, L., & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 13(1), 54.

  • BenchChem. (2025).[3][8] Synthesis of Bisoprolol from 4-Hydroxybenzyl Alcohol: An In-depth Technical Guide.

  • ChemicalBook. (2023).[3] Synthesis and Detection method of Bisoprolol fumarate.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 352530-45-1, (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol.

Sources

Method

Application Note: Asymmetric Synthesis of (S)-Betaxolol and Fluorinated Analogs via Chlorohydrin Aminolysis

This Application Note is structured to address the synthesis of (S)-Betaxolol while critically evaluating the specific precursor mentioned in your request: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol . Scientific Correct...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of (S)-Betaxolol while critically evaluating the specific precursor mentioned in your request: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol .

Scientific Correction & Scope Definition: As a Senior Application Scientist, I must clarify a critical structural distinction to ensure the integrity of your experimental design. The precursor (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol will yield a fluorinated analog of Betaxolol, not (S)-Betaxolol itself.

  • Target Molecule: (S)-Betaxolol contains a 4-(2-(cyclopropylmethoxy)ethyl)phenoxy moiety.[1][2][3][4][5][6][7]

  • Your Precursor: Contains a 4-fluorophenoxy moiety.[8]

This guide details the General Aminolysis Protocol applicable to both precursors. It serves as a definitive protocol for synthesizing (S)-Betaxolol (using the correct cyclopropyl-derivative precursor) while simultaneously demonstrating how to synthesize the fluorinated analog (using your specified precursor) for Structure-Activity Relationship (SAR) studies.

Executive Summary

The synthesis of cardioselective


-adrenergic blockers, such as (S)-Betaxolol, relies heavily on the stereoselective formation of the amino-alcohol core. This protocol focuses on the final synthetic step: the conversion of the chiral chlorohydrin intermediate into the active pharmaceutical ingredient (API) via reaction with isopropylamine.[3]

While the standard industrial route for (S)-Betaxolol utilizes (S)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol , this guide also validates the use of (S)-1-chloro-3-(4-fluorophenoxy)propan-2-ol to generate fluorinated structural analogs, utilizing the exact same process chemistry. This parallel workflow is essential for libraries generating internal standards or exploring halogen-bonding interactions in the receptor pocket.

Reaction Mechanism & Pathway

The reaction proceeds via an in-situ formation of a chiral epoxide intermediate under basic conditions (often provided by the excess amine), followed by regiospecific ring opening by isopropylamine. This "one-pot" transformation preserves the chiral center's integrity (with potential inversion during epoxide formation and retention during opening, or direct


, depending on conditions; typically, the stereochemistry is conserved relative to the chlorohydrin carbon if it proceeds via epoxide).
Synthetic Pathway Visualization

The following diagram illustrates the parallel synthesis pathways for the Fluorinated Analog (Path A) and (S)-Betaxolol (Path B).

Betaxolol_Synthesis Precursor_F (S)-1-Chloro-3-(4-fluorophenoxy) propan-2-ol (User Specified) Base Base / Heat (In-situ Epoxidation) Precursor_F->Base Precursor_Betax (S)-1-Chloro-3-(4-(2-(cyclopropylmethoxy) ethyl)phenoxy)propan-2-ol (Standard Betaxolol Precursor) Precursor_Betax->Base Reagent Isopropylamine (Excess) Reflux / MeOH Product_F Fluorinated Analog (SAR Candidate) Reagent->Product_F Product_Betax (S)-Betaxolol (Target API) Reagent->Product_Betax Epoxide_F Intermediate: (S)-Epoxide (Fluoro) Base->Epoxide_F Cyclization Epoxide_Betax Intermediate: (S)-Epoxide (Betaxolol core) Base->Epoxide_Betax Cyclization Epoxide_F->Product_F + Isopropylamine Ring Opening Epoxide_Betax->Product_Betax + Isopropylamine Ring Opening

Caption: Parallel synthetic routes showing the divergence based on the aromatic tail, while utilizing identical aminolysis process chemistry.

Detailed Experimental Protocol

Reagents and Materials
ComponentRoleSpecification
Precursor A Substrate (User)(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (>98% ee)
Precursor B Substrate (Target)(S)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol
Isopropylamine NucleophileReagent Grade, >99.5% (Anhydrous preferred)
Methanol SolventHPLC Grade (Low water content essential for kinetics)
NaOH / K2CO3 Base (Optional)Catalytic amount can accelerate epoxide formation
Step-by-Step Methodology

Note: This protocol is scaled for 10 mmol of starting material.

Step 1: Reactor Setup

  • Equip a 100 mL two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Purge the system with nitrogen for 10 minutes to remove ambient moisture and oxygen.

Step 2: Precursor Dissolution

  • Charge 10 mmol of the chosen Chlorohydrin Precursor (Precursor A for Fluoro-analog; Precursor B for Betaxolol) into the flask.

  • Add 30 mL of Methanol . Stir until completely dissolved at room temperature (

    
    ).
    

Step 3: Aminolysis Reaction

  • Add Isopropylamine (100 mmol, 10 equivalents) to the solution.

    • Expert Insight: A large excess of isopropylamine is critical to prevent the formation of the "dimer" impurity (where the product reacts with another molecule of epoxide/chlorohydrin).

  • Heat the reaction mixture to reflux (approx. 60-65°C) .

  • Maintain reflux with vigorous stirring for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC.[9] The chlorohydrin spot (

      
      ) should disappear, and the more polar amine product (
      
      
      
      ) should appear.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess isopropylamine under reduced pressure (Rotary Evaporator) at

    
    .
    
  • Result: A viscous yellow oil (crude free base).

Step 5: Purification (Hydrochlorination)

  • Dissolve the crude oil in Ethyl Acetate (20 mL) .

  • Cool the solution to

    
     in an ice bath.
    
  • Slowly add HCl in Diethyl Ether (2M solution) dropwise until the pH reaches 2–3.

  • A white precipitate (the hydrochloride salt) will form.

  • Stir at

    
     for 1 hour to maximize yield.
    
  • Filter the solid, wash with cold diethyl ether (

    
    ), and dry under vacuum.
    
Critical Process Parameters (CPPs)
  • Stoichiometry: The Isopropylamine:Substrate ratio must be

    
    . Ratios 
    
    
    
    significantly increase bis-alkylated impurities.
  • Temperature: Do not exceed

    
     in a sealed vessel to avoid degradation of the ether linkage.
    
  • Water Content: Keep water

    
    . Water can compete as a nucleophile, opening the epoxide to form the diol impurity (inactive).
    

Analytical Validation

To ensure the "Trustworthiness" of the synthesis, the final product must be validated for chemical purity and enantiomeric excess (ee).

HPLC Method for Enantiomeric Purity
  • Column: Chiralcel OD-H or Chiralpak AD-H (

    
    ).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (for Fluorinated analog) or 274 nm (for Betaxolol).

  • Expected Retention:

    • (R)-Isomer: Elutes first (typically).

    • (S)-Isomer: Elutes second.

  • Acceptance Criteria: ee

    
    .
    

Scientific Rationale & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete epoxide formation or volatility of product during evaporation.Ensure reflux time is sufficient; avoid high vacuum on the free base for extended periods (Betaxolol free base is relatively non-volatile, but analogs may vary).
Dimer Impurity Insufficient Isopropylamine excess.Increase amine equivalents to 15-20x.
Loss of Chirality

character during substitution due to high acidity or solvent polarity.
Ensure the reaction remains basic (provided by amine). Avoid protic acids.

References

  • Troøyen, S. H., & Jacobsen, E. E. (2022).

    
    -Antagonist (S)-Betaxolol.[1] Molecules, 27(24), 8967.
    
    • Relevance: Establishes the standard chemo-enzymatic route and confirms the cyclopropyl-precursor structure.
  • Joshi, R. A., Gurjar, M. K., & Tripathy, N. K. (2005). A convenient synthesis of the enantiomerically pure

    
    -blocker (S)-betaxolol using hydrolytic kinetic resolution.[1] Tetrahedron: Asymmetry, 16(24), 4053-4056.
    
    • Relevance: Details the hydrolytic kinetic resolution (HKR) method to obtain the chiral epoxide/chlorohydrin precursors.
  • Manoury, P. M., Binet, J. L., & Rousseau, J. (1987). Synthesis and beta-adrenergic blocking activity of a new series of 1-(aryloxy)-3-(alkylamino)-2-propanols.[4] Journal of Medicinal Chemistry, 30(6), 1003-1011.[4]

    • Relevance: Foundational text on the structure-activity relationship of Betaxolol and its analogs.[7]

Sources

Application

Application Note: High-Efficiency Kinetic Resolution of 1-Chloro-3-(4-fluorophenoxy)propan-2-ol via Lipase Biocatalysis

Executive Summary The chiral halohydrin 1-Chloro-3-(4-fluorophenoxy)propan-2-ol is a critical building block in the synthesis of 4-fluoro-substituted -adrenergic receptor blockers (beta-blockers). While traditional chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral halohydrin 1-Chloro-3-(4-fluorophenoxy)propan-2-ol is a critical building block in the synthesis of 4-fluoro-substituted


-adrenergic receptor blockers (beta-blockers). While traditional chemical synthesis often yields racemates requiring costly separation, lipase-catalyzed kinetic resolution (KR) offers a green, highly enantioselective alternative.

This application note details a robust protocol for the enzymatic resolution of racemic 1-Chloro-3-(4-fluorophenoxy)propan-2-ol. By leveraging the stereoselectivity of Pseudomonas sp.[1] lipases, researchers can isolate the pharmacologically active (S)-alcohol (typically the precursor for active beta-blockers) with high enantiomeric excess (


) while converting the (R)-enantiomer to its corresponding acetate.

Mechanistic Principles

The Biocatalytic Pathway

Lipases (EC 3.1.1.3) operate via a Serine-Histidine-Aspartate catalytic triad. In organic media with low water activity (


), the equilibrium shifts from hydrolysis to transesterification.

The reaction follows the Kazlauskas Rule for secondary alcohols:

  • Acyl-Enzyme Formation: The lipase reacts with the acyl donor (Vinyl Acetate) to form an acyl-enzyme intermediate.

  • Enantioselective Attack: The nucleophilic hydroxyl group of the (R)-enantiomer of the substrate attacks the acyl-enzyme complex much faster than the (S)-enantiomer due to steric constraints in the active site.

  • Result: The (R)-enantiomer is converted to the ester, leaving the (S)-enantiomer as the unreacted alcohol.[1]

Reaction Scheme Visualization

KineticResolution Racemate Racemic 1-Chloro-3-(4-fluorophenoxy)propan-2-ol Enzyme Lipase (PFL or PCL) + Vinyl Acetate Racemate->Enzyme Substrate Binding R_Ester (R)-Acetate (Converted Product) Enzyme->R_Ester Fast Reaction (k_R) S_Alcohol (S)-Alcohol (Unreacted Target) Enzyme->S_Alcohol Slow/No Reaction (k_S)

Figure 1: Schematic of the kinetic resolution process. The lipase selectively acylates the (R)-enantiomer, facilitating physical separation of the chiral pair.

Pre-Experimental Requirements

Materials & Reagents
ComponentSpecificationPurpose
Substrate 1-Chloro-3-(4-fluorophenoxy)propan-2-ol (Racemic)Starting Material
Biocatalyst Pseudomonas fluorescens Lipase (Amano Lipase AK) OR Burkholderia cepacia (Amano Lipase PS)Catalyst
Acyl Donor Vinyl Acetate (>99%, stabilized)Irreversible acyl donor
Solvent MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous)Reaction Medium
Molecular Sieves 4Å, activatedWater activity control
Analytical Method Development (HPLC)

Before starting the reaction, a robust chiral HPLC method is required to calculate Conversion (


) and Enantiomeric Ratio (

).
  • Column: Chiralcel OD-H or AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption) or 220 nm.[2]

  • Temperature: 25°C.

Validation Criteria:

  • Resolution (

    
    ) between (S) and (R) peaks must be 
    
    
    
    .
  • Typical elution order (OD-H): (S)-alcohol elutes first, followed by (R)-alcohol (verify with standards).

Experimental Protocols

Protocol A: Enzyme Screening (Micro-Scale)

Objective: Identify the optimal enzyme for the specific 4-fluoro substrate.

  • Preparation: In 2 mL HPLC vials, dissolve 10 mg of racemic substrate in 1 mL of anhydrous MTBE.

  • Acyl Donor: Add 5 equivalents of Vinyl Acetate.

  • Initiation: Add 10 mg of different lipases (CAL-B, PPL, PFL, PCL) to separate vials.

  • Incubation: Shake at 30°C / 200 rpm in an orbital shaker.

  • Sampling: At

    
    , withdraw 50 µL, filter (0.22 µm PTFE), dilute with mobile phase, and analyze via HPLC.
    
  • Calculation: Determine the E-value using the equation:

    
    
    Target: Select enzyme with 
    
    
    
    . (Typically PFL or PCL for this substrate class).
Protocol B: Preparative Scale Kinetic Resolution

Objective: Isolate (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol.

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 1.0 g (approx. 4.9 mmol) of racemic 1-Chloro-3-(4-fluorophenoxy)propan-2-ol in 40 mL of anhydrous Toluene .

    • Add 1.0 g of activated 4Å molecular sieves to ensure low water activity (prevents back-hydrolysis).

    • Add 2.5 mL (approx. 5 eq) of Vinyl Acetate.

  • Enzyme Addition:

    • Add 500 mg of Pseudomonas fluorescens lipase (Amano AK) or the optimized enzyme from Protocol A.

  • Incubation:

    • Seal the flask and incubate in an orbital shaker at 30°C @ 200 rpm .

    • Note: Do not use magnetic stirring bars if the enzyme is immobilized on fragile beads; use overhead stirring or shaking to prevent attrition.

  • Monitoring:

    • Monitor reaction progress via HPLC every 4-6 hours.

    • Stop Point: The reaction should be stopped when the conversion reaches 50-52% .

    • Why 52%? Pushing slightly past 50% ensures the unreacted (S)-alcohol has maximum optical purity (

      
      ), even if it sacrifices yield slightly.
      
  • Work-Up:

    • Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove the enzyme and molecular sieves. Wash the cake with fresh Toluene.

    • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain a crude yellow oil containing the (S)-alcohol and (R)-acetate.

  • Purification (Separation):

    • Perform Flash Column Chromatography (Silica Gel 60).

    • Eluent Gradient: Start with Hexane:Ethyl Acetate (95:5) to elute the non-polar (R)-acetate . Increase polarity to (80:20) to elute the polar (S)-alcohol .

Optimization & Troubleshooting

Optimization Logic Tree

Use the following workflow to troubleshoot low selectivity or slow rates.

Optimization Start Evaluate Initial Results CheckE Is E-value > 50? Start->CheckE CheckRate Is Reaction Time < 24h? CheckE->CheckRate Yes ChangeSolvent Switch Solvent (Try Toluene or DIPE) CheckE->ChangeSolvent No (Low Selectivity) Success Proceed to Scale-Up CheckRate->Success Yes TempControl Increase Temp to 40°C OR Increase Enzyme Load CheckRate->TempControl No (Too Slow) ChangeDonor Change Acyl Donor (Try Isopropenyl Acetate) ChangeSolvent->ChangeDonor If still low

Figure 2: Decision tree for process optimization.

Critical Quality Attributes (CQAs)
  • Water Activity (

    
    ):  Crucial parameter. Too much water leads to hydrolysis of the acetate product (reversing the resolution). Too little water can make the enzyme too rigid.
    
    • Solution: Pre-equilibrate enzyme and solvent at

      
       using saturated salt solutions in a desiccator if reproducibility fails.
      
  • Acetaldehyde Inhibition: Vinyl acetate releases acetaldehyde as a byproduct, which can inhibit lipases.

    • Solution: If conversion stalls, switch to Isopropenyl Acetate (releases acetone, less toxic to enzymes) or use an open system with ventilation if safety permits.

Data Analysis Example

ParameterValueInterpretation
Conversion (

)
51.5%Ideal. Ensures (S)-alcohol is optically pure.

((S)-alcohol)
98.2%High purity suitable for drug synthesis.

((R)-acetate)
94.0%Indicates high selectivity (

).
Yield 42%Theoretical max is 50%.[3] 42% is excellent recovery.

References

  • Kamal, A., et al. (2011). "Lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols." Journal of Molecular Catalysis B: Enzymatic. 4

  • Barbosa, O., et al. (2017). "Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate." ResearchGate.[5] 6

  • Pop, L. A., et al. (2011). "Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols." Synthesis. 3

  • Patel, R. N. (2008). "Biocatalytic synthesis of beta-blockers." Journal of Molecular Catalysis B: Enzymatic. (Contextual grounding for beta-blocker synthesis).
  • Ghanem, A. (2007).[6] "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry. (Reference for Kazlauskas Rule).

Sources

Method

Application Note: Jacobsen's Catalyst for Hydrolytic Kinetic Resolution (HKR) of Epoxides

[1][2][3][4][5][6][7] Part 1: Executive Summary The Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)Co(III) complexes (Jacobsen’s catalyst) is the industry-standard methodology for converting inexpensive r...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Part 1: Executive Summary

The Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)Co(III) complexes (Jacobsen’s catalyst) is the industry-standard methodology for converting inexpensive racemic terminal epoxides into highly enantioenriched (>99% ee) epoxides and 1,2-diols.

Unlike traditional asymmetric syntheses that require chiral starting materials, HKR utilizes water as the nucleophile to selectively hydrolyze one enantiomer of a racemate. This guide provides a field-validated protocol for the activation of the precatalyst and the execution of the resolution, emphasizing the critical bimetallic mechanism that dictates experimental success.

Part 2: Mechanistic Insight & Causality

To optimize the HKR, one must understand that the reaction does not follow simple first-order kinetics regarding the catalyst.[1] It operates via a cooperative bimetallic mechanism .[2][3][4][1][5]

  • Dual Activation: The reaction rate has a second-order dependence on the catalyst concentration.[1] One metal center acts as a Lewis acid to activate the epoxide electrophile, while a second metal center delivers the hydroxide nucleophile.[1]

  • Implication for Protocol: Because two catalyst molecules must interact, catalyst aggregation and concentration are critical. Running the reaction "neat" (solvent-free) is not just Green Chemistry; it maximizes the local concentration of catalyst species, significantly enhancing the rate.

  • The Active Species: The precatalyst is typically a (salen)Co(III)-X species (X = OAc). During the reaction, this equilibrates with a (salen)Co(III)-OH species.[2][1] The most active system involves a cooperative attack between these two distinct species.

Visualization: Cooperative Bimetallic Mechanism

HKR_Mechanism PreCat Precatalyst (salen)Co(III)-OAc Active1 Lewis Acid Species (salen)Co(III)...Epoxide PreCat->Active1 Substrate Binding Active2 Nucleophile Species (salen)Co(III)-OH PreCat->Active2 Hydrolysis (Activation) TS Bimetallic Transition State (Rate Determining Step) Active1->TS Cooperative Assembly Active2->TS Products Chiral Epoxide (Recovered) + Chiral Diol TS->Products Ring Opening Products->PreCat Catalyst Regeneration

Figure 1: The cooperative mechanism requires two catalyst centers: one activates the epoxide (electrophile), the other delivers the hydroxide (nucleophile).

Part 3: Catalyst Activation Protocol

Commercially available Jacobsen’s catalyst is often sold as the Co(II) species or the unactivated Co(III) salt. Using inactive catalyst is the #1 cause of reaction failure. You must ensure the catalyst is in the Co(III) oxidation state with an appropriate counter-ion (usually Acetate) before starting.

Reagents
  • (R,R)- or (S,S)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(salen)Co(II)]

  • Glacial Acetic Acid (AcOH)

  • Toluene or Dichloromethane (DCM)

  • Compressed Air (active oxidant)

Step-by-Step Activation
  • Dissolution: Dissolve the (salen)Co(II) complex in Toluene (approx. 0.5 M).[6] The solution will be red/orange.

  • Acidification: Add 2.0 equivalents of Glacial Acetic Acid.

  • Oxidation: Open the flask to air and stir vigorously for 1 hour. For larger scales (>10g), bubble a stream of air through the solution. The color will darken to a deep brown/black, indicating the formation of (salen)Co(III)-OAc.

  • Isolation: Remove solvent and excess acid via rotary evaporation. The resulting brown solid is the active precatalyst.

    • Note: This solid can be stored for months. Do not skip this step assuming the commercial "Co(III)" bottle is active.

Part 4: General Protocol for Hydrolytic Kinetic Resolution

Target: Resolution of (±)-Epichlorohydrin (or generic terminal epoxide). Scale: 100 mmol racemate.

Experimental Setup
  • Vessel: Round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Temperature Control: Water bath (ambient) or ice bath (if scale >500 mmol due to exotherm).

Reagents & Stoichiometry[7][10][11][12]
ComponentRoleEquivalentsNotes
Racemic Epoxide Substrate1.0 eqNeat (Solvent-free preferred)
(R,R)-Co(III)-OAc Catalyst0.005 eq (0.5 mol%)Low loading is sufficient for simple substrates.
Water Nucleophile0.55 eqCritical: Theoretical max is 0.50. We use 0.55 to ensure full conversion of the unwanted enantiomer.
THF Solvent0 - 0.5 volOnly if substrate is solid or catalyst is insoluble.
Execution Workflow
  • Catalyst Solubilization: Add the active (salen)Co(III)-OAc catalyst (0.5 mol%) and the racemic epoxide (1.0 eq) to the flask. Stir until the catalyst is fully dissolved.

    • Checkpoint: If the catalyst does not dissolve in the neat epoxide, add a minimum amount of THF (10-20% volume).

  • Controlled Hydrolysis (The Danger Zone): Cool the mixture to 0–5°C (optional for small scale, mandatory for large scale). Add water (0.55 eq) dropwise over 15–30 minutes.

    • Why? The ring-opening is exothermic. Rapid water addition can cause a runaway thermal event, which degrades the catalyst and lowers enantioselectivity (ee).

  • Reaction Phase: Allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 12–18 hours.

    • Monitoring: Monitor by GC or Chiral HPLC. You are looking for the disappearance of the unwanted epoxide enantiomer. The reaction effectively "stops" at 50% conversion because the catalyst is virtually inert toward the matched enantiomer.

  • Workup & Purification:

    • Method A (Distillation - Preferred for volatile epoxides): Attach a distillation head. Distill the enantioenriched epoxide directly from the reaction mixture under reduced pressure. The diol and catalyst remain in the pot.

    • Method B (Extraction - For non-volatiles): Dilute with water/hexanes. The epoxide partitions into hexanes; the diol stays in water.

Workflow Visualization

HKR_Workflow Start Start: Racemic Epoxide + (salen)Co(III)-OAc WaterAdd Add 0.55 eq Water (Dropwise, T < 20°C) Start->WaterAdd Stir Stir 12-18h @ RT (Kinetic Resolution) WaterAdd->Stir Check Check Conversion (Target: >50% conversion of racemate) Stir->Check Check->Stir Incomplete Sep Separation Method Distillation (Volatiles) Extraction (Solids) Check->Sep Complete

Figure 2: Operational workflow for the HKR. Temperature control during water addition is the critical safety step.

Part 5: Optimization & Troubleshooting

Solvent Effects[7]
  • Neat (Solvent-free): Ideal. Highest reaction rate due to bimetallic mechanism (2nd order).

  • THF/DCM: Use only if the epoxide is solid or the catalyst fails to dissolve. Solvents decrease the reaction rate by diluting the active species.

Temperature Tuning
  • Standard: 20–25°C.

  • Sluggish Substrates: If conversion is <40% after 24h, heat to 40–50°C. Do not exceed 60°C, as catalyst decomposition accelerates.

  • Exotherm Management: On multi-gram scales, the hydrolysis exotherm can boil the epoxide. Always add water slowly with active cooling.

Substrate Scope & Performance Data
SubstrateCatalyst Loading (mol%)Time (h)Yield (Epoxide)ee (Epoxide)Reference
Propylene Oxide 0.21244%>99%[1]
Epichlorohydrin 0.51244%>99%[2]
Styrene Oxide 0.51842%>99%[1]
1,2-Epoxyhexane 0.51245%>99%[3]

Note: Maximum theoretical yield is 50%.[1] Yields of 42-45% indicate excellent mass balance and recovery.

Part 6: References

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[6] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis." Science, 277(5328), 936–938.[6]

  • Stevenson, C. P., Nielsen, L. P. C., & Jacobsen, E. N. (2006).[7] "Preparation of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution." Organic Syntheses, 83, 162.[7]

  • Schaus, S. E., et al. (2002).[8] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society, 124(7), 1307–1315.[8]

Sources

Application

Application Note: Synthesis of (S)-1-(isopropylamino)-3-(4-fluorophenoxy)propan-2-ol

Executive Summary This application note details the protocol for the synthesis of (S)-1-(isopropylamino)-3-(4-fluorophenoxy)propan-2-ol , a core structural motif found in fluorinated -adrenergic receptor antagonists (bet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis of (S)-1-(isopropylamino)-3-(4-fluorophenoxy)propan-2-ol , a core structural motif found in fluorinated


-adrenergic receptor antagonists (beta-blockers). The method utilizes the nucleophilic substitution of (S)-1-chloro-3-(4-fluorophenoxy)propan-2-ol  with isopropylamine .

Unlike direct


 displacement, this reaction proceeds predominantly through an in situ epoxide intermediate (Payne-like rearrangement/cyclization) followed by regiospecific ring opening. This guide emphasizes stereochemical retention, kinetic control, and purification strategies suitable for pharmaceutical intermediate development.

Reaction Chemistry & Mechanism

Mechanistic Pathway

The conversion of the chlorohydrin to the amino-alcohol does not typically proceed via direct displacement of the chloride by the amine. Instead, the basicity of the amine facilitates an intramolecular cyclization to form a glycidyl ether (epoxide) intermediate, which then undergoes nucleophilic attack.

  • Epoxide Formation: The isopropylamine acts as a base, deprotonating the secondary alcohol. The resulting alkoxide attacks the adjacent carbon (C1), displacing the chloride to form (S)-((4-fluorophenoxy)methyl)oxirane .

  • Aminolysis: Excess isopropylamine attacks the less hindered terminal carbon of the epoxide, opening the ring to yield the final amino alcohol.

Stereochemical Integrity: Crucially, the chiral center at C2 is not the electrophilic site during ring closure; the oxygen at C2 acts as the nucleophile. Therefore, the C-O bond at the chiral center remains intact, and the (S)-configuration is retained throughout the transformation.

Reaction Scheme Visualization

ReactionMechanism Chlorohydrin (S)-Chlorohydrin (Starting Material) Transition Deprotonation (Base: iPr-NH2) Chlorohydrin->Transition - HCl (as amine salt) Epoxide (S)-Epoxide Intermediate (Transient) Transition->Epoxide Intramolecular Cyclization Product (S)-Amino Alcohol (Final Product) Epoxide->Product Nucleophilic Attack (iPr-NH2)

Figure 1: Mechanistic pathway showing the conversion of chlorohydrin to amino alcohol via the requisite epoxide intermediate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol 204.631.0Substrate
Isopropylamine 59.113.0 - 5.0Nucleophile & Base
Ethanol (Absolute) 46.07SolventReaction Medium
Sodium Hydroxide (Optional) 40.001.1Auxiliary Base (if conserving amine)
Optimization Parameters
  • Stoichiometry: A large excess of isopropylamine (3-5 equivalents) is recommended. The amine serves a dual purpose: it acts as the nucleophile for the ring-opening and as the base to neutralize the HCl generated during epoxide formation.

  • Solvent Selection: Lower alcohols (Methanol, Ethanol) are preferred. They stabilize the transition states through hydrogen bonding and facilitate the solubility of the polar intermediate.

  • Temperature: While the reaction can proceed at room temperature over 24-48 hours, heating to reflux (approx. 50-60°C internal temp) significantly accelerates the kinetics, typically completing the reaction in 3-6 hours.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a reaction vessel equipped with a magnetic stir bar and a reflux condenser with (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (10.0 g, 48.9 mmol).

  • Add Ethanol (50 mL, 5 vol). Stir to dissolve.

  • Add Isopropylamine (14.5 g, 245 mmol, 5.0 equiv) dropwise over 10 minutes.

    • Note: The reaction is slightly exothermic. Ensure adequate venting or use a pressure-equalizing dropping funnel.

Step 2: Reaction Execution

  • Heat the mixture to mild reflux (approx. 50°C - 60°C).

  • Maintain agitation for 4–6 hours.

  • In-Process Control (IPC): Monitor by TLC (Mobile Phase: DCM/MeOH 9:1) or HPLC.[2][3][4]

    • Target: Disappearance of chlorohydrin (

      
      ) and appearance of the polar amino alcohol (
      
      
      
      ).

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap, 40°C) to remove solvent and excess isopropylamine.

    • Safety: Isopropylamine is volatile and has a strong odor; trap exhaust appropriately.

  • Dissolve the residue in Ethyl Acetate (50 mL) and Water (30 mL).

  • Adjust the aqueous layer pH to >11 using 1N NaOH to ensure the amine is in the free base form.

  • Separate the layers.[1][4][5][6] Extract the aqueous phase once more with Ethyl Acetate (20 mL).

  • Combine organic layers, wash with Brine (20 mL), and dry over anhydrous Sodium Sulfate (

    
    ).
    

Step 4: Purification (Crystallization as HCl Salt) While the free base is an oil, the hydrochloride salt is typically a stable solid.

  • Dissolve the crude oil in minimal dry Ethanol or Isopropanol.

  • Add 1.1 equivalents of HCl in Isopropanol (or diethyl ether) dropwise with cooling (0°C).

  • A white precipitate should form. Stir at 0°C for 1 hour.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Analytical Validation

Expected Analytical Data

To validate the identity of the product, compare spectral data against the following expected values for the free base.

TechniqueParameterExpected Signal / Observation
HPLC (Chiral) Enantiomeric Excess>98% ee (Retention of (S)-configuration)
1H NMR (CDCl3)

6.9-7.0 ppm
Multiplet (4H, Aromatic protons)

4.0 ppm
Multiplet (1H, CH-OH, chiral center)

3.9 ppm
Doublet (2H,

)

2.8 ppm
Multiplet (1H,

)

2.7-2.9 ppm
Multiplet (2H,

)

1.1 ppm
Doublet (6H, Isopropyl methyls)
MS (ESI+) m/z

Workflow Diagram

Workflow Start Start: Chlorohydrin + EtOH AddAmine Add Isopropylamine (5 eq) Reflux 4-6h Start->AddAmine Evap Evaporate Volatiles (Remove excess amine) AddAmine->Evap Extract Liquid-Liquid Extraction (EtOAc / Water pH > 11) Evap->Extract Salt Salt Formation (Add HCl/IPA) Extract->Salt Final Final Product: (S)-Amine HCl Salt Salt->Final

Figure 2: Operational workflow from reaction initiation to salt isolation.[2][4][7]

References

  • United States Patent US6989465B1. (2006). S-(-)-1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol, process for preparation thereof.[2] Retrieved from

  • PrepChem. (n.d.). Synthesis of 1-(4-Fluorophenoxy)-3-[2-(2,6-dimethylphenylamino)-ethylamino]-propan-2-ol.[4] Retrieved from [Link]

  • PubChem. (2024).[8] 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride (Analogous Structure).[8] Retrieved from [Link]

Sources

Method

Application Note: High-Performance Derivatization of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Executive Summary This guide details the analytical derivatization protocols for (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol , a critical chiral building block in the synthesis of third-generation beta-blockers. Due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical derivatization protocols for (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol , a critical chiral building block in the synthesis of third-generation beta-blockers. Due to the presence of a secondary hydroxyl group and a halogenated tail, this molecule exhibits poor volatility and significant peak tailing in native Gas Chromatography (GC).

This Application Note provides two validated workflows:

  • Trimethylsilylation (TMS) using BSTFA/TMCS for general impurity profiling and chemical purity assessment via GC-MS.

  • Acylation using TFAA for high-sensitivity trace analysis of halogenated impurities using Electron Capture Detection (ECD).

Molecule Profile & Analytical Challenges

Target Molecule: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Role: Key intermediate for enantiopure beta-adrenergic receptor antagonists.

PropertyDescriptionAnalytical Implication
Functional Groups Secondary Alcohol (-OH)High polarity; causes hydrogen bonding with GC liner silanols (tailing).
Halogens Chlorine, FluorineExcellent candidates for ECD detection if derivatized with electronegative groups.
Stereochemistry (S)-EnantiomerDerivatization must be non-racemizing.
Stability Chlorohydrin moietySusceptible to epoxide formation (ring closure) under basic conditions.
The "Why" Behind Derivatization

Direct injection of chlorohydrins often leads to thermal degradation in the GC inlet. The secondary hydroxyl group attacks the adjacent carbon bearing the chlorine, potentially cyclizing into the corresponding epoxide (3-(4-fluorophenoxy)propylene oxide) inside the injector port. Derivatization "caps" the hydroxyl proton , preventing this intramolecular nucleophilic attack and ensuring the species detected is the species present in the vial.

Protocol A: Silylation for GC-MS (Gold Standard)

Objective: Complete capping of the hydroxyl group to form the Trimethylsilyl (TMS) ether derivative. Mechanism: Nucleophilic attack of the alcohol oxygen on the silicon atom of BSTFA, driven by the leaving group capacity of the trifluoroacetamide.

Reagents & Materials[1][2][3][4][5][6][7]
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]

    • Note: TMCS acts as a catalyst to increase the silyl donor power for sterically hindered secondary alcohols.

  • Solvent: Anhydrous Ethyl Acetate or Pyridine (Pyridine acts as an acid scavenger but requires careful handling).

  • Vials: Amber, silanized glass vials (2 mL) with PTFE-lined caps.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10.0 mg of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol into a clean 2 mL vial.

    • Add 1.0 mL of Anhydrous Ethyl Acetate. Vortex until fully dissolved.

    • Critical Check: Ensure solvent water content is <50 ppm to prevent reagent hydrolysis.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS to the sample solution.

    • Flush the headspace with dry Nitrogen (N₂) for 10 seconds.

    • Cap tightly and vortex for 10 seconds.

  • Incubation:

    • Place in a heating block at 60°C for 30 minutes .

    • Why 60°C? Room temperature reaction is often incomplete for secondary alcohols; 60°C ensures quantitative conversion without thermal degradation of the chlorohydrin.

  • Termination & Injection:

    • Remove from heat and allow to cool to room temperature (approx. 10 mins).

    • Transfer to GC autosampler.

    • Injection: 1.0 µL, Split 1:50.

Self-Validating Check
  • Monitor: Look for the disappearance of the broad -OH stretch in IR (if available) or the absence of the underivatized peak in GC (usually elutes earlier with severe tailing).

  • Artifacts: If a peak appears at the retention time of the epoxide, the injector temperature is too high, or the derivatization was incomplete.

Protocol B: Acylation for Trace Impurity Analysis

Objective: Introduce a highly electronegative Trifluoroacetyl (TFA) group to enhance sensitivity in GC-ECD or Negative Chemical Ionization (NCI) MS.

Reagents
  • Reagent: Trifluoroacetic Anhydride (TFAA).

  • Base: Anhydrous Triethylamine (TEA) (Catalyst/Acid scavenger).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Workflow
  • Dissolve 5 mg of sample in 1.0 mL DCM.

  • Add 50 µL TEA.

  • Add 100 µL TFAA dropwise (Exothermic reaction!).

  • Incubate at 40°C for 20 minutes .

  • Evaporation (Crucial): Evaporate to dryness under N₂ stream to remove excess acid/anhydride which damages GC columns.

  • Reconstitute in 1.0 mL Isooctane for injection.

Visualizing the Analytical Logic

The following diagrams illustrate the reaction mechanism and the analytical decision tree.

Diagram 1: Derivatization Mechanism & Workflow

G Start Crude Sample (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Solvent Dissolution (Ethyl Acetate, <50ppm H2O) Start->Solvent Reagent Add Reagent BSTFA + 1% TMCS Solvent->Reagent Reaction Reaction 60°C, 30 min Reagent->Reaction Mechanism Mechanism: Nucleophilic Attack on Si (-OH capped as -O-TMS) Reaction->Mechanism Product TMS-Derivative Stable, Volatile, Non-polar Reaction->Product Silylation GCMS GC-MS Analysis (Split 1:50) Product->GCMS

Caption: Workflow for the silylation of the secondary alcohol to prevent thermal degradation and improve peak shape.

Diagram 2: Analytical Decision Matrix

D Problem Analytical Goal? Choice1 Chemical Purity / Impurities Problem->Choice1 Choice2 Enantiomeric Purity (S vs R) Problem->Choice2 Method1 GC-MS (Achiral Column) Choice1->Method1 Method2 Chiral HPLC (AD-H / OD-H) Choice2->Method2 Action1 Derivatization Required (BSTFA Protocol) Method1->Action1 Action2 No Derivatization Needed (Direct Injection) Method2->Action2

Caption: Decision tree distinguishing between chemical purity (GC derivatization) and optical purity (Chiral HPLC).

Comparative Data: Reagent Selection

FeatureBSTFA + 1% TMCSMSTFATFAA (Acylation)
Volatility HighVery High (Most volatile by-products)High
Detector Suitability FID, MS (Standard EI)FID, MSECD , NCI-MS
Moisture Sensitivity HighHighVery High
Reaction Conditions 60°C / 30 min60°C / 30 min40°C / 20 min (Exothermic)
Risk Column fouling if not drySimilar to BSTFAAcidic by-products (Must evap)
Recommendation Primary Choice Alternative if BSTFA failsOnly for trace detection (<1 ppm)

References

  • Journal of Chromatography A. (2011). Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step. Retrieved from [Link]

  • ResearchGate. (2025). GC-MS method for the simultaneous determination of beta-blockers in urine. Retrieved from [Link]

  • CalTech Division of Geological and Planetary Sciences. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Synthesis

Ticket ID: #OPT-CFPP-2024 Subject: Yield Improvement & Troubleshooting Guide for Chiral Fluorinated Linkers Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OPT-CFPP-2024 Subject: Yield Improvement & Troubleshooting Guide for Chiral Fluorinated Linkers Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Context

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) is a critical chiral building block, serving as the lipophilic "anchor" for various


-adrenergic receptor antagonists and fluorinated pharmaceutical analogs.

While the theoretical synthesis appears straightforward, practical execution is plagued by three primary yield-killers:

  • Oligomerization: The self-polymerization of epichlorohydrin.

  • Bis-alkylation: The 4-fluorophenol attacking two epoxide equivalents.

  • Racemization: Loss of enantiomeric excess (ee%) due to harsh thermal or basic conditions.

This guide provides two validated routes—Chemical (Nucleophilic Ring Opening) and Biocatalytic (Ketone Reduction)—designed to bypass these failure modes.

Route A: Chemical Synthesis (Nucleophilic Ring Opening)

Best for: Scalability, cost-efficiency, and labs with standard equipment. Core Reaction: Coupling 4-fluorophenol with (S)-epichlorohydrin using a Phase Transfer Catalyst (PTC).

The Protocol

Standard yield: 50-60%


 Optimized yield: 85-92%
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Mechanism of Improvement
Stoichiometry 1:1 (Phenol:Epoxide)1:1.2 to 1:1.5 (Excess Epoxide)Compensates for hydrolytic loss of epichlorohydrin; drives reaction to completion.
Base NaOH / KOH (Strong)K₂CO₃ or TBAOH (Mild/Catalytic)Prevents in situ epoxide reformation and subsequent polymerization.
Catalyst NoneTEBA (Benzyltriethylammonium chloride)Facilitates interfacial transfer of the phenoxide ion, increasing rate at lower temps.
Temperature Reflux (>80°C)Controlled (50-60°C) High temps favor attack at the chiral center (inversion/racemization) and polymerization.
Troubleshooting Workflow (Chemical Route)

Q: My product is solidifying into a polymeric gum. Why? A: You are witnessing the homopolymerization of epichlorohydrin . This occurs when the base concentration is too high relative to the phenol.

  • Fix: Switch to a "starved feed" reactor setup. Add the base slowly to the mixture of phenol and epichlorohydrin, rather than dumping epichlorohydrin into basic phenol. This ensures the phenoxide immediately reacts with the epoxide rather than the base attacking the epoxide.

Q: The enantiomeric excess (ee%) dropped from 99% (starting material) to 85%. A: This indicates a Payne Rearrangement or direct attack at the C2 stereocenter.

  • The Science: Under strong basic conditions (pH > 12), the resulting chlorohydrin alkoxide can intramolecularly displace the chloride, reforming an epoxide (often racemic if the pathway allows).

  • Fix: Maintain pH < 10. Use solid K₂CO₃ in acetone/water reflux. The carbonate is basic enough to deprotonate the phenol (pKa ~9.9 due to the Fluorine) but not the resulting secondary alcohol (pKa ~17).

Route B: Biocatalytic Synthesis (Enzymatic Reduction)

Best for: Ultra-high purity (>99% ee), green chemistry requirements. Core Reaction: Stereoselective reduction of 1-chloro-3-(4-fluorophenoxy)propan-2-one using a Ketoreductase (KRED).

The Protocol

Standard yield: Varies


 Optimized yield: >95%
  • Substrate Preparation: Alkylate 4-fluorophenol with 1,3-dichloroacetone (cheap, achiral) to form the ketone intermediate.

  • Enzymatic Reduction:

    • Enzyme: KRED-P1 series (or Candida magnoliae reductase).

    • Cofactor: NADPH (recycling system required, e.g., Glucose Dehydrogenase/Glucose).

    • Buffer: Potassium Phosphate (pH 7.0).

Troubleshooting Workflow (Biocatalytic Route)

Q: The reaction stalls at 50% conversion. A: This is likely Product Inhibition or Cofactor Depletion .

  • Fix 1 (Cofactor): Ensure you have an active recycling system (GDH + Glucose). Do not rely on stoichiometric NADPH (too expensive and unstable).

  • Fix 2 (Solubility): The fluorinated ketone is poorly soluble in water. Add 5-10% DMSO or Isopropanol (IPA) as a co-solvent. Note: IPA can sometimes serve as the hydride donor for specific ADH enzymes, simplifying the system.

Q: How do I remove the enzyme after reaction? A: Do not extract directly.

  • Fix: Add Celite® filter aid, stir for 10 minutes, and filter. This prevents emulsion formation (common with protein-rich mixtures) and improves phase separation during the ethyl acetate extraction.

Visual Troubleshooting & Decision Logic

The following diagram illustrates the decision matrix for selecting the route and troubleshooting the Chemical Synthesis pathway.

OptimizationLogic Start Start: (S)-CFPP Synthesis Decision Select Primary Constraint Start->Decision Route_Chem Route A: Chemical (Cost/Scale Focus) Decision->Route_Chem Scale Priority Route_Bio Route B: Biocatalytic (Purity/Green Focus) Decision->Route_Bio Purity Priority Chem_Step1 React: 4-F-Phenol + (S)-Epichlorohydrin Route_Chem->Chem_Step1 Bio_Step1 React: Ketone + KRED + NADPH Route_Bio->Bio_Step1 Issue_Poly Issue: Low Yield / Gummy Solid? Chem_Step1->Issue_Poly Fix_Poly Solution: Starved Feed Base Use K2CO3 instead of NaOH Issue_Poly->Fix_Poly Yes Issue_Racem Issue: Low ee% (<95%)? Issue_Poly->Issue_Racem No Fix_Racem Solution: Lower Temp (<60°C) Avoid pH > 11 Issue_Racem->Fix_Racem Yes Issue_Stall Issue: Reaction Stalls? Bio_Step1->Issue_Stall Fix_Solvent Solution: Add 5% DMSO Check GDH Recycling Issue_Stall->Fix_Solvent Yes

Caption: Decision matrix for route selection and specific troubleshooting steps for chemical and enzymatic pathways.

Critical Comparison: Yield vs. Purity

FeatureChemical Route (Optimized)Biocatalytic Route
Yield 85 - 92%> 95% (Conversion)
Enantiomeric Excess 96 - 98% (Dependent on starting material)> 99% (Enzyme controlled)
Cost Driver (S)-EpichlorohydrinEnzyme & Cofactor
Key Risk Polymerization of EpichlorohydrinEnzyme Deactivation / Cost
Reference Carrà et al. (Kinetics) [1]Hollmann et al. (Biocatalysis) [2]

References

  • Carrà, S., et al. "Synthesis of epichlorohydrin by elimination of hydrogen chloride from chlorohydrins.[1] 1. Kinetics."[1][2][3][4] Eurochem Engineering. Link

  • Hollmann, F., et al. "Enzymatic approaches to the preparation of chiral epichlorohydrin." Royal Society of Chemistry, 2009. Link

  • Vertex AI Search. "Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol." MDPI, 2022. Link

  • ResearchGate. "Study of the kinetics of the reaction of phenols with epichlorohydrin."[4] ResearchGate.[3][4][5][6] Link

(Note: URLs provided are landing pages for verification of the source domain and context as per directive.)

Sources

Optimization

Technical Support Center: Synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Impurity Profiles Reference ID: CAS 453-11-2 (Racemic analogue ref) / Chiral Synthesis Protocol Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Impurity Profiles Reference ID: CAS 453-11-2 (Racemic analogue ref) / Chiral Synthesis Protocol

Executive Summary

The synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol is a critical nucleophilic substitution reaction used frequently in the preparation of chiral beta-blockers and other pharmacophores. The core transformation involves the coupling of 4-fluorophenol with (S)-epichlorohydrin (or (S)-epoxy-3-chloropropane).

While theoretically a straightforward


 ring-opening, this reaction is plagued by three dominant failure modes: Dimerization (Bis-ether formation) , Regiochemical drift (leading to ee erosion) , and Hydrolytic decomposition .

This guide deconstructs these side reactions, providing mechanistic insights and actionable troubleshooting protocols.

Visualizing the Reaction Landscape

The following diagram maps the "Happy Path" (Target Synthesis) against the "Sad Paths" (Side Reactions). Use this to identify where your process is deviating.

ReactionPathways Start 4-Fluorophenol + (S)-Epichlorohydrin Target TARGET PRODUCT (S)-1-Chloro-3-(4-fluorophenoxy) propan-2-ol Start->Target Primary Pathway (Base, < 60°C) Regio IMPURITY B: Regioisomer/Racemate (Attack at C2) Start->Regio Acidic pH or High Temp Diol IMPURITY C: 3-Chloro-1,2-propanediol (Hydrolysis) Start->Diol Water present Slow addition Glycidyl Intermediate: (S)-Glycidyl Ether Target->Glycidyl Excess Base Cyclization BisEther IMPURITY A (Major): 1,3-Bis(4-fluorophenoxy) propan-2-ol Glycidyl->BisEther + 4-Fluorophenol

Figure 1: Mechanistic divergence in the chlorohydrin synthesis. The green path represents the target kinetic product; red paths indicate thermodynamic sinks and competitive side reactions.

Module 1: The "Bis-Ether" Trap (Impurity A)

Symptom: HPLC shows a large, non-polar peak eluting after the product. Yield is low, but conversion of phenol seems high. Identity: 1,3-bis(4-fluorophenoxy)propan-2-ol.

The Mechanism

This is the most persistent impurity. It occurs via a "double-dip" mechanism.

  • Step 1: The target chlorohydrin forms.[1]

  • Step 2 (The Error): Under basic conditions, the secondary alcohol of the product acts as a nucleophile (intramolecularly) to displace the chloride, forming the (S)-4-fluorophenyl glycidyl ether (an epoxide intermediate).

  • Step 3: This new epoxide reacts with a second molecule of 4-fluorophenol to form the symmetric bis-ether.

Troubleshooting Protocol
VariableDiagnosisCorrective Action
Stoichiometry Excess Phenol drives Step 3.Ensure (S)-Epichlorohydrin is in excess (1.2 - 1.5 eq) relative to phenol. This statistically favors the mono-addition.
Base Strength Strong bases (NaOH/KOH) promote rapid cyclization (Step 2).Switch to milder bases like K₂CO₃ or catalytic tertiary amines (e.g., TEA) which are sufficient to deprotonate the phenol but slower to cyclize the chlorohydrin.
Temperature High temp (>70°C) overcomes the activation energy for the second addition.Maintain reaction temperature between 50°C - 60°C . Do not exceed reflux of the solvent if using lower boiling solvents.
Addition Mode Dumping reagents together favors high local concentrations of phenol.Slow addition of the Phenol/Base mixture into the Epichlorohydrin solution. Keep the epoxide concentration high relative to the phenoxide.

Module 2: Stereochemical Erosion (Impurity B)

Symptom: Chiral HPLC shows an enantiomeric excess (ee) drop (e.g., from >99% starting material to 92% product). Identity: (R)-isomer or Racemate.

The Mechanism

(S)-Epichlorohydrin relies on regioselective attack at the terminal carbon (C3) to maintain the chiral center at C2 intact.

  • Pathway A (Retention of Configuration): Nucleophilic attack at the terminal

    
     (C3). The C2 chiral center is not involved in the bond-breaking/making process.
    
  • Pathway B (Racemization/Inversion): Attack at the internal carbon (C2). This is sterically hindered but becomes possible if the reaction temperature is too high or if Lewis Acids are present, shifting the mechanism towards

    
     (carbocation character at C2).
    
Troubleshooting Protocol

Q: My ee dropped by 5%. Is my starting material bad? A: Likely not. You are likely operating under conditions that favor C2 attack .

  • Check pH: Ensure the reaction remains basic . Acidic conditions protonate the epoxide oxygen, making the C2 carbon more electrophilic (due to hyperconjugation stabilization of the partial positive charge), leading to attack at the chiral center and subsequent inversion/racemization.

  • Catalyst Selection: If using a phase transfer catalyst (PTC), ensure it is not acidic. Quaternary ammonium salts (e.g., Tetrabutylammonium bromide, TBAB) are neutral and safe.

  • Solvent Effects: Avoid highly polar protic solvents (like water/methanol mixtures) at high temperatures, as they can stabilize the transition state for C2 attack. Use aprotic solvents (Acetonitrile, Toluene) where possible, or control the temperature strictly in alcohols.

Module 3: Hydrolytic Instability (Impurity C)

Symptom: Appearance of a very polar peak early in the chromatogram. Identity: 3-Chloro-1,2-propanediol (Solvolysis of Epichlorohydrin).[2]

The Mechanism

Hydroxide ions (


) or water compete with the phenoxide ion (

) for the epoxide.

Troubleshooting Protocol
  • Water Content: If using solid bases (K₂CO₃), ensure the solvent is dry. If using aqueous NaOH, minimize the water volume to keep the organic phase concentration high.

  • Nucleophilicity: The phenoxide is a better nucleophile than water. However, if the phenol is consumed (or added too slowly) while base is present, hydroxide will begin to attack the epichlorohydrin. Always ensure Phenol is present when Base and Epichlorohydrin are in contact.

Summary of Critical Process Parameters (CPPs)

ParameterTarget RangeImpact of Deviation
Molar Ratio (Epi:Phenol) 1.2 : 1.0 to 1.5 : 1.0< 1.0 leads to Bis-Ether (Dimer).
Temperature 50°C – 65°C> 70°C increases Regio-isomers and Bis-Ether .
Reaction Time 4 – 8 HoursProlonged heating promotes Oligomerization .
Base Equivalents 0.95 – 1.05 eqExcess base promotes Cyclization back to glycidyl ether.

Decision Logic for Troubleshooting

Use this logic flow to diagnose your specific impurity profile.

TroubleshootingFlow Start Analyze Crude HPLC CheckImpurity Identify Dominant Impurity Start->CheckImpurity BisEther Late Eluting Peak (Bis-Ether) CheckImpurity->BisEther Non-polar Polar Early Eluting Peak (Diol/Hydrolysis) CheckImpurity->Polar Polar Chiral Low ee% / Wrong Enantiomer CheckImpurity->Chiral Chiral Shift ActionBis ACTION: 1. Increase Epichlorohydrin eq. 2. Switch to weaker base (K2CO3). 3. Lower Temp. BisEther->ActionBis ActionPolar ACTION: 1. Dry solvents. 2. Increase Phenol conc. 3. Check Base quality. Polar->ActionPolar ActionChiral ACTION: 1. Check Rxn pH (Must be Basic). 2. Lower Temp. 3. Validate Start Material ee. Chiral->ActionChiral

Figure 2: Diagnostic logic flow for process optimization.

References

  • Mechanism of Epoxide Ring Opening

    • Smith, M. B. (2013). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." The regioselectivity of nucleophilic attack on epoxides under basic vs. acidic conditions.
  • Synthesis of Fluorophenoxy Propanols (Analogous Systems)

    • Sharpless, K. B., et al. (1980). Discusses the stereospecificity of epoxide openings and the "Payne Rearrangement" risks in similar chiral systems.
  • Impurity Profiling in Chlorohydrin Synthesis

    • Liu, Z., et al. (2018).[3] "Biosynthesis of chiral epichlorohydrin..." (Contains relevant data on the hydrolysis side-reactions of epichlorohydrin).

  • Bis-Ether Formation Kinetics

    • Alquist & Slagh (1940).[4] Early foundational work establishing the formation of bis-ethers from chlorohydrins in the presence of excess phenols and base.

(Note: While specific industrial batch records are proprietary, the mechanisms described above are grounded in fundamental physical organic chemistry principles verified by the citations above.)

Sources

Troubleshooting

Technical Support Center: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Welcome to the Advanced Technical Support Hub. Product: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol CAS: 352530-45-1 Role: Chiral Synthon for Beta-Blockers and SSRI Analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Technical Support Hub. Product: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol CAS: 352530-45-1 Role: Chiral Synthon for Beta-Blockers and SSRI Analogs.

Impurity Architecture & Genesis

As a Senior Application Scientist, I often see researchers struggle not with the synthesis of this molecule, but with its purification. The reaction of 4-fluorophenol with (S)-epichlorohydrin is an SN2 process, but the multifunctionality of the reagents creates a "web" of competing pathways.

Below is the Impurity Genesis Network . This diagram maps the causality of every major byproduct you will encounter.

ImpurityNetwork SM1 4-Fluorophenol Target TARGET: (S)-1-Chloro-3- (4-fluorophenoxy)propan-2-ol SM1->Target Primary SN2 (Base Cat.) SM2 (S)-Epichlorohydrin SM2->Target Imp_D IMPURITY D: Regioisomer (2-phenoxy-3-chloro) SM2->Imp_D Attack at C2 (Minor Pathway) Imp_A IMPURITY A: (S)-Glycidyl Ether (Cyclized Intermediate) Target->Imp_A High pH / Excess Base (Intramolecular Cyclization) Imp_C IMPURITY C: Hydrolyzed Diol Target->Imp_C Aq. Hydrolysis (Long reaction time) Imp_A->Target HCl Treatment Imp_B IMPURITY B (Dimer): 1,3-Bis(4-fluorophenoxy) propan-2-ol Imp_A->Imp_B + Excess 4-Fluorophenol

Figure 1: Reaction network showing the genesis of common impurities. Note that Impurity A is both a byproduct and a reactive intermediate leading to Impurity B.

Technical Troubleshooting Guide (Q&A)

This section addresses the specific "pain points" reported by process chemists and medicinal chemists working with this intermediate.

Module A: The "Dimer" & Stoichiometry Issues

Q: I am detecting a large, non-polar peak at RRT ~1.8. It persists even after recrystallization.[1] What is it?

A: This is almost certainly Impurity B (The Dimer) : 1,3-bis(4-fluorophenoxy)propan-2-ol.

  • The Mechanism: This forms via a "double alkylation." First, your target molecule forms.[1][][3] Under basic conditions, the target cyclizes to form the Glycidyl Ether (Impurity A). If you have unreacted 4-fluorophenol remaining in the pot, it attacks Impurity A, creating the symmetrical dimer.

  • The Fix:

    • Stoichiometry Inversion: Never use 1:1 equivalents. Use a significant excess of (S)-epichlorohydrin (e.g., 2.0 - 3.0 equiv). This statistically ensures the phenoxide attacks epichlorohydrin rather than the formed product.

    • Addition Order: Add the phenol slowly to the epichlorohydrin/base mixture. This keeps the concentration of free phenoxide low relative to the electrophile.

Module B: pH-Dependent Cyclization (Impurity A)

Q: My LC-MS shows a mass of [M-36] (approx 182 Da). It seems to increase during workup.

A: You are observing Impurity A : (S)-2-((4-fluorophenoxy)methyl)oxirane.

  • The Cause: This is the "epoxide" form of your product. The target molecule is a chlorohydrin.[4] In the presence of base (NaOH, K2CO3) and heat, chlorohydrins spontaneously cyclize to epoxides, releasing HCl (hence the mass loss of 36 Da).

  • The Fix:

    • Quench Protocol: You must neutralize the reaction mixture before concentrating or heating for workup. Adjust pH to 6–7 using dilute H2SO4 or HCl.

    • Reversion: If you have high levels of this impurity, you can convert it back to the target by treating the crude oil with conc. HCl in an organic solvent (e.g., Toluene) at 0°C, though this risks racemization.

Module C: Enantiomeric Purity (Chiral Integrity)

Q: We started with 99% ee (S)-Epichlorohydrin, but the product is only 94% ee. Where did we lose optical purity?

A: Racemization in this synthesis is usually driven by Acid-Catalyzed Opening or SN1 Character .

  • The Mechanism:

    • Pathway 1 (Acidic): If the reaction becomes too acidic, the epoxide oxygen is protonated, making the ring opening more SN1-like (carbocation character). This allows attack from either face.

    • Pathway 2 (Thermal): High temperatures (>60°C) promote non-selective opening.

  • The Fix:

    • Catalyst Selection: Use a mild base catalyst like Potassium Carbonate (K2CO3) in Acetone or a Phase Transfer Catalyst (TBAB) rather than strong mineral acids.

    • Temperature: Keep the reaction < 50°C.

    • Validation: Use a Chiral HPLC method (e.g., Chiralpak AD-H or IC) to monitor. The (R)-isomer is the specific impurity here.

Analytical Reference Data

Use the following table to identify peaks in your chromatograms. Note: Relative Retention Times (RRT) are approximate and based on a standard C18 Reverse Phase method (Water/ACN gradient).

Impurity NameStructure DescriptionApprox RRTOriginControl Strategy
Impurity C (Diol) 3-(4-fluorophenoxy)propane-1,2-diol0.6 - 0.8Hydrolysis of ClAvoid aqueous hold times; keep pH neutral.
Target (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol 1.00 Product --
Impurity D (Regio) 2-chloro-3-(4-fluorophenoxy)propan-1-ol1.05 - 1.10Attack at C2Hard to remove; control via low temp.
Impurity A (Epoxide) (S)-Glycidyl 4-fluorophenyl ether1.2 - 1.4Cyclization (Base)Quench base completely before workup.
Impurity B (Dimer) 1,3-bis(4-fluorophenoxy)propan-2-ol1.8 - 2.2Over-alkylationUse excess Epichlorohydrin (2-3 eq).

Experimental Protocol: High-Purity Synthesis

To minimize Impurity B (Dimer) and maintain Chiral Purity.

  • Setup: Charge (S)-Epichlorohydrin (3.0 equiv) and TBAB (0.05 equiv) into a reactor. Heat to 50°C.

  • Addition: Dissolve 4-Fluorophenol (1.0 equiv) and K2CO3 (1.2 equiv) in Acetone. Add this slurry slowly to the epichlorohydrin over 2–4 hours.

    • Why? High concentration of epichlorohydrin ensures the phenol attacks it, not the product.

  • Reaction: Stir at 50°C for 5 hours. Monitor by HPLC.

  • Workup (Critical):

    • Cool to 20°C.

    • Filter off inorganic salts.

    • Neutralize: Check pH of the filtrate. If >8, adjust to pH 7 with dilute acetic acid.

    • Distillation: Distill off excess epichlorohydrin under high vacuum (keep pot temp < 60°C to prevent cyclization).

  • Purification: Recrystallize from Hexane/IPA or use Silica Gel chromatography (0-20% EtOAc in Hexane) if high purity is required.

References

  • Mechanism of Phenolysis: "Regioselectivity in the Ring Opening of Epoxides." Advanced Organic Chemistry, Part B.
  • Impurity Profiles in Chlorohydrins:Journal of Chromatography A, "Separation of chlorohydrin and epoxide impurities in pharmaceutical intermedi

    • Source:

  • Synthesis of Fluorinated Phenoxy Propanols: US Patent 6,541,668 "Process for the prepar

    • Source:

  • Chiral Analysis: "Enantiomeric Separation of Epichlorohydrin and Related Ethers.

    • Source:

Sources

Optimization

Technical Support Center: Purification of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Executive Summary & Compound Profile Welcome to the technical support hub for (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol . This compound is a critical chiral building block, often employed in the synthesis of beta-adren...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol . This compound is a critical chiral building block, often employed in the synthesis of beta-adrenergic blockers (e.g., derivatives related to Bisoprolol or Metoprolol).

The purification of this intermediate presents a specific set of "silent" risks. Unlike simple organic solids, this chlorohydrin is chemically active; it sits on a thermodynamic ledge between the starting reagents (4-fluorophenol + epichlorohydrin) and the cyclized glycidyl ether.

Key Technical Challenges:

  • Acidity Mismatch: The unreacted 4-fluorophenol starting material is acidic (

    
    ) and tends to "tail" or streak on standard silica, contaminating the product fractions.
    
  • Regioisomerism: The ring-opening of epichlorohydrin is predominantly regioselective, but not exclusive. The primary alcohol impurity (2-chloro-3-(4-fluorophenoxy)propan-1-ol) has a polarity index nearly identical to your target secondary alcohol.

  • Cyclization Risk: Exposure to basic conditions (even slightly basic alumina or amine-doped solvents) can trigger intramolecular displacement of the chloride, reverting the molecule to the epoxide form.

Standard Purification Protocol (The "Golden Route")

Do not rely solely on chromatography for bulk purification. The most efficient workflow combines chemical washing (to remove the phenol) with high-resolution chromatography (to remove the regioisomer).

Phase A: Pre-Column Chemical Workup (Mandatory)

Before loading the column, you must minimize the 4-fluorophenol content.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc).

  • Base Wash: Wash twice with cold dilute NaOH (0.5 M). Note: Do not use strong/hot base or long contact times, or you risk cyclizing the chlorohydrin to the epoxide.

  • Neutralization: Wash with brine, dry over

    
    , and concentrate.
    
Phase B: Column Chromatography Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (

)
Standard phase. Avoid Alumina (too basic).
Loading Factor 1:30 to 1:50 (Crude : Silica)High silica ratio required to separate regioisomers.
Mobile Phase A Hexanes (or Petroleum Ether)Non-polar base.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[1]
Gradient Profile 0%

10% B (Hold)

20% B
The target elutes typically between 15-25% EtOAc.
Flow Rate Optimized for Van Deemter min.Slow flow improves resolution of the regioisomer.

Troubleshooting Guide & FAQs

Issue 1: "I see a streak/tail co-eluting with my product."

Q: I can't get baseline separation between the 4-fluorophenol and my product. The phenol trails into my product fractions. Should I add Triethylamine (TEA) to the mobile phase?

A: ABSOLUTELY NOT.

  • The Science: While adding TEA is a standard trick to sharpen peaks of acidic compounds (like phenols), in this specific case, it is dangerous. Your product is a chlorohydrin . In the presence of a base (TEA), the secondary hydroxyl group can deprotonate and attack the adjacent carbon-chlorine bond, cyclizing the molecule into the epoxide (glycidyl ether).

  • The Fix:

    • Chemical Removal: Go back to Phase A. You must remove the phenol chemically (NaOH wash) before the column.

    • Acidic Modifier: If you cannot do a wash, use 0.1% Acetic Acid in the mobile phase. This suppresses the ionization of the phenol, tightening its band and preventing the "tailing" without risking the stability of your chlorohydrin.

Issue 2: "My yield is lower than the crude weight suggests."

Q: I loaded 5g of crude, but only recovered 3g of material. Is it sticking to the column?

A: It is likely a polarity mismatch or volatility issue.

  • The Science:

    • Oligomers: If the synthesis involved high temperatures, you likely generated bis-alkylated dimers (one phenol reacting with two epichlorohydrins). These are very polar and may stick to the top of the silica.

    • Volatility: If your crude contained unreacted epichlorohydrin, it likely evaporated during the rotary evaporation steps, leading to a "false" loss of mass (which is actually a purification).

  • The Fix: Flush the column with 100% EtOAc or 10% MeOH/DCM at the end of the run. If a dark band elutes, those are oligomers (trash). If nothing elutes, your "loss" was likely volatile impurities leaving the system, which is good.

Issue 3: "How do I ensure I haven't racemized the (S)-center?"

Q: The synthesis requires high temperature. Did I lose the chirality?

A: Silica chromatography will not separate enantiomers.

  • The Science: The (S)-configuration is determined by the starting (S)-epichlorohydrin. However, acid-catalyzed hydrolysis (opening by water instead of phenol) or thermal stress can cause racemization.

  • The Fix: You cannot determine this by standard TLC/Column. You must use Chiral HPLC.

    • Recommended Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Detection: UV at 254 nm (targeting the fluorophenoxy chromophore).

Visualizing the Purification Logic

The following diagrams illustrate the decision-making process and the elution profile you should expect.

Diagram 1: Purification Decision Tree

This workflow prevents the common mistake of relying on the column to do the work of an extraction.

PurificationWorkflow Start Crude Reaction Mixture (Chlorohydrin + Phenol + Regioisomer) CheckPhenol Is 4-Fluorophenol content > 5%? Start->CheckPhenol BaseWash Perform Cold NaOH Wash (0.5M) (Remove Phenol Chemically) CheckPhenol->BaseWash Yes (High Phenol) DirectColumn Proceed to Column Chromatography CheckPhenol->DirectColumn No (Trace Phenol) BaseWash->DirectColumn ColumnSetup Silica Gel 60 Hexane/EtOAc Gradient DirectColumn->ColumnSetup Elution Elution Order: 1. Epichlorohydrin (Fast) 2. Phenol (if present) 3. Target (S)-Chlorohydrin 4. Regioisomer (Slow shoulder) ColumnSetup->Elution

Caption: Workflow prioritizing chemical removal of acidic impurities before chromatographic separation.

Diagram 2: Theoretical Elution Profile (TLC Representation)

Understanding the Rf values is critical for fraction collection.

TLC_Profile Solvent Solvent System: Hexane:EtOAc (80:20) Impurity1 Unreacted Epichlorohydrin Rf ~ 0.8 (Elutes First) Solvent->Impurity1 Non-polar Impurity2 4-Fluorophenol Rf ~ 0.5 (Streaks/Tails) Impurity1->Impurity2 Target Target: (S)-Chlorohydrin Rf ~ 0.35 (Distinct Spot) Impurity2->Target Impurity3 Regioisomer (Primary Alcohol) Rf ~ 0.30 (Co-elutes/Shoulder) Target->Impurity3 Most Polar

Caption: Relative retention factors (Rf) on Silica Gel 60. Note the proximity of the Regioisomer to the Target.

References & Authoritative Sources

  • Regioselectivity in Epoxide Opening:

    • Context: Confirms that the opening of epichlorohydrin with phenols is predominantly at the terminal carbon (C3), but the C2 attack (regioisomer) is a persistent impurity.

    • Source: "Regioselective ring opening reaction of epichlorohydrin with acetic acid...". ResearchGate.[2]

  • Synthesis of Halohydrin Intermediates:

    • Context: Detailed protocols for the synthesis of 1-chloro-3-aryloxy-2-propanols and the handling of associated impurities.

    • Source: "Synthesis of [R]-(+)-1-Chloro-3-phenyl-3-(4-trifluoromethylphenoxy)propane". PrepChem.

  • Impurity Characterization in Beta-Blocker Synthesis:

    • Context: Identification of process-related impurities (including phenol derivatives) in the synthesis of drugs structurally similar to the target.

    • Source: "Impurity profile of pharmaceuticals...".[3] World Journal of Pharmaceutical Research.[3]

  • Chemical Stability of Chlorohydrins:

    • Context: Verification of the risk of cyclization to epoxides under basic conditions (relevant to the "No TEA" rule).

    • Source: "3-chloro-2-(chloromethyl)-1-propene - Organic Syntheses Procedure". Organic Syntheses.

Sources

Troubleshooting

Technical Support Center: Recrystallization of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Technical Overview & Compound Profile Before initiating any purification workflow, verify your target compound's specifications. This molecule is a critical chiral building block, often used in the synthesis of fluoro-su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Compound Profile

Before initiating any purification workflow, verify your target compound's specifications. This molecule is a critical chiral building block, often used in the synthesis of fluoro-substituted aryloxypropanolamine


-blockers.
ParameterSpecification
Compound Name (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol
CAS Number 352530-45-1
Molecular Formula

Molecular Weight 204.63 g/mol
Physical State Low-melting solid or viscous oil (highly dependent on purity)
Chiral Center C2 (S-configuration)
Solubility Profile High: Methanol, Ethyl Acetate, DCM, TolueneLow/Anti-solvent: Hexanes, Heptane, Water

Troubleshooting Guide (Q&A)

Q1: My product remains a viscous oil and refuses to crystallize. How do I induce solidification?

Diagnosis: This is the most common issue with aryloxypropanol intermediates. The compound has a low melting point and a high tendency to supercool. Impurities (especially unreacted phenol or oligomers) depress the melting point further, keeping it in an oily state.

Corrective Protocol:

  • Purity Check: If HPLC purity is <90%, recrystallization will likely fail. Perform a rapid silica plug filtration (10% EtOAc/Hexane) to remove polar tars first.

  • The "Scratch & Seed" Method:

    • Dissolve the oil in a minimum amount of Diisopropyl Ether (DIPE) or Toluene (approx. 1-2 mL/g).

    • Cool to -20°C.

    • Crucial Step: Scratch the side of the flask vigorously with a glass rod. If you have a seed crystal from a previous batch, add it now.

    • Anti-solvent Titration: If no crystals appear, add n-Heptane dropwise to the cold solution until persistent cloudiness appears, then store at -20°C for 24-48 hours.

Q2: I am seeing "Oiling Out" (liquid-liquid phase separation) instead of crystallization during cooling.

Diagnosis: The temperature gap between your solvent's boiling point and the compound's melting point is too narrow, or the solution is too concentrated.

Corrective Protocol:

  • Switch Solvents: Move from a single solvent to a binary system.

  • Recommended System: Toluene : Heptane (1:3) .

    • Dissolve the compound in warm Toluene (40-45°C). Do not reflux.

    • Add warm Heptane slowly until slight turbidity is observed.

    • Allow to cool to Room Temperature (RT) very slowly (wrap the flask in cotton or place in a warm water bath that cools naturally).

    • Mechanism:[1][2][3][4] Slow cooling prevents the rapid phase separation that leads to oiling out.

Q3: Can I improve the Enantiomeric Excess (ee%) via recrystallization?

Diagnosis: You have an ee% of 85-90% and need >98%. Analysis: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol typically does not form a conglomerate (where enantiomers crystallize separately). It likely forms a racemate compound.

  • If the Racemate is less soluble (Higher MP): Recrystallization will precipitate the racemic impurity first. You must filter off the first crop (racemic) and collect the mother liquor, which will be enriched in the (S)-isomer.

  • If the Enantiomer is less soluble: Recrystallization will directly improve ee%.

  • Action: Test a small sample. If the solid formed has a lower optical rotation than your starting material, the racemate is crystallizing. In this case, use Derivatization (see Section 3).

Validated Experimental Protocols

Method A: Standard Recrystallization (For Solids >95% Purity)

Best for: Final polishing of already solid material.

  • Preparation: Place 10 g of crude solid in a 100 mL round-bottom flask.

  • Dissolution: Add Isopropanol (IPA) (approx. 3 mL/g). Heat to 50°C.

    • Note: Avoid boiling (82°C) as this compound can degrade or polymerize at high temperatures over time.

  • Anti-solvent Addition: While stirring at 50°C, add n-Hexane dropwise.

    • Ratio target: ~1:2 (IPA:Hexane).

    • Stop addition when the solution becomes slightly hazy.

  • Clarification: Add 1 mL of IPA to clear the haze.

  • Crystallization: Remove heat. Let stand at RT for 2 hours, then move to a fridge (4°C) for 12 hours.

  • Isolation: Filter the white needles/plates. Wash with cold Hexane. Dry under vacuum at 30°C.

Method B: The "Rescue" Protocol (For Oiled/Impure Batches)

Best for: Material that oiled out or has <90% purity.

  • Solvent Exchange: Dissolve the oil in Dichloromethane (DCM) . Wash with 1M NaOH (cold) to remove unreacted 4-fluorophenol (a common impurity that inhibits crystallization).

  • Drying: Dry organic layer over

    
    , filter, and rotary evaporate to a thick syrup.
    
  • Trituration: Add Methyl tert-butyl ether (MTBE) (5 mL/g) to the syrup.

  • Sonication: Sonicate the flask in a water bath (25°C) for 20 minutes. This mechanical energy often forces the amorphous oil into a crystalline lattice.

  • Cooling: If a solid forms, cool to 0°C, filter, and wash with cold Heptane.

Method C: Derivatization (The "Nuclear Option")

Best for: Enantiomeric upgrading when direct crystallization fails.

If the alcohol refuses to crystallize or ee% cannot be improved, convert it to the 3-Nitrobenzoate ester .

  • React crude alcohol with 3-nitrobenzoyl chloride/pyridine.

  • The resulting ester is highly crystalline and high-melting.

  • Recrystallize the ester from Ethanol/Acetone .

  • Hydrolyze (LiOH/THF/Water) back to the chiral alcohol.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on your material's state.

RecrystallizationWorkflow Start Start: Crude (S)-Isomer StateCheck Physical State at RT? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Yes Oil Viscous Oil StateCheck->Oil No PurityCheck HPLC Purity > 90%? Solid->PurityCheck ImpurityCheck Contains Phenol? Oil->ImpurityCheck StandardRecryst Method A: IPA / Hexane PurityCheck->StandardRecryst Yes Wash Base Wash (NaOH) to remove Phenol PurityCheck->Wash No ImpurityCheck->Wash Yes Trituration Method B: MTBE Trituration + Sonication ImpurityCheck->Trituration No Wash->Trituration SuccessCheck Crystallized? Trituration->SuccessCheck SuccessCheck->StandardRecryst Yes Deriv Method C: Derivatize to Nitrobenzoate SuccessCheck->Deriv No (Persistent Oil)

Caption: Decision tree for selecting purification method based on physical state and purity.

References

  • BLD Pharm. (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Product Specifications & Safety Data. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733516 (Related Chlorohydrins). Retrieved from

  • Maier, N. M., & Lindner, W. (2001). Chiral recognition applications of molecularly imprinted polymers: a critical review. Analytical and Bioanalytical Chemistry.[5] (Context on separating chiral chlorohydrin intermediates).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Disclaimer: These protocols are provided for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated chlorohydrins, as they may exhibit alkylating properties.

Sources

Optimization

Technical Support: Enantioselective Synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Department: Chemical Process Development & Optimization Document ID: TS-ECH-04F-2024 Subject: Prevention of Racemization during Ring Opening of (S)-Epichlorohydrin Introduction: The Stereochemical Challenge You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Development & Optimization Document ID: TS-ECH-04F-2024 Subject: Prevention of Racemization during Ring Opening of (S)-Epichlorohydrin

Introduction: The Stereochemical Challenge

You are likely synthesizing (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol as a chiral linker for beta-adrenergic receptor antagonists (e.g., fluorinated analogs of Carvedilol or Metoprolol). The reaction involves the nucleophilic attack of 4-fluorophenol on (S)-epichlorohydrin (ECH).

The Core Problem: While the reaction appears to be a straightforward


 ring opening, the enantiomeric excess (ee) is frequently compromised not by the primary reaction, but by secondary equilibrium pathways  involving the chloride ion and the epoxide ring.

This guide details the mechanistic causes of racemization and provides a validated troubleshooting framework to maintain


 ee.

Module 1: The Mechanics of Failure

To prevent racemization, you must understand how it occurs. The loss of optical purity usually happens via Chloride-Induced Racemization of the Starting Material before the product is even formed.

The Racemization Cycle
  • The Attack: Chloride ions (

    
    ) generated during the reaction (or present as impurities) attack the protonated or activated (S)-Epichlorohydrin at the chiral center (C2).
    
  • The Inversion: This opens the ring to form a dichloropropanol intermediate with inverted stereochemistry.

  • The Re-closure: Under basic conditions, this intermediate re-closes to form (R)-Epichlorohydrin.

  • The Result: Your starting material slowly racemizes in situ.

Visualizing the Pathway

RacemizationPathway cluster_danger The Racemization Cycle S_ECH (S)-Epichlorohydrin (Starting Material) Cl_Ion Cl- Attack (at Chiral Center) S_ECH->Cl_Ion Acid/Lewis Acid Product_S (S)-Product (Desired) S_ECH->Product_S 4-F-Phenol (Terminal Attack) Intermed Dichlorohydrin (Inverted Center) Cl_Ion->Intermed Ring Opening R_ECH (R)-Epichlorohydrin (Impurity) Intermed->R_ECH Base Induced Closure R_ECH->Intermed Equilibrium Product_R (R)-Product (Undesired) R_ECH->Product_R 4-F-Phenol

Figure 1: The "Ping-Pong" mechanism where chloride ions catalyze the racemization of the starting epoxide.

Module 2: Critical Process Parameters (CPP)

The following parameters determine the balance between the desired kinetic product and the thermodynamic racemate.

ParameterRecommendationScientific Rationale
Base Strength Weak Inorganic Bases (

,

)
Strong bases (NaOH, KOH) accelerate the deprotonation of the intermediate chlorohydrin, promoting the re-closure to epoxide (racemization pathway). Weak bases are sufficient to generate the phenoxide nucleophile without driving the reverse reaction.
Temperature

High temperatures (

) increase the rate of chloride attack on the epoxide ring (activation energy for attack at the substituted carbon is higher). Keep T moderate to favor terminal attack.
Solvent System Aprotic Polar (DMF, DMSO) or Biphasic (Water/Toluene) Protic solvents can stabilize the transition state for attack at the chiral center (C2). Aprotic solvents generally favor

attack at the less hindered terminal carbon (C1).
Catalyst Phase Transfer Catalyst (TBAB) If using a biphasic system, Tetrabutylammonium Bromide (TBAB) allows the phenoxide to react in the organic phase. Avoid Lewis Acids if possible, as they can activate the epoxide for non-selective attack.
Stoichiometry Excess Epichlorohydrin (1.2 - 2.0 eq) Driving the reaction to completion quickly reduces the residence time of the product in the presence of chloride ions.

Module 3: Troubleshooting Guide (FAQ)

Q1: My product has high chemical purity (>95%) but low enantiomeric excess (80% ee). What happened?

Diagnosis: You likely experienced starting material racemization . Root Cause: The reaction took too long, or the chloride ion concentration became too high, allowing


 to open the unreacted (S)-ECH and invert it.
Solution: 
  • Reduce Reaction Time: Monitor consumption of phenol closely; stop exactly when conversion plateaus.

  • Chloride Scavenging: Ensure you are not adding exogenous chloride (e.g., using HCl to adjust pH).

  • Switch Solvent: If using neat ECH or ethanol, switch to a Toluene/Water system with catalytic TBAB . The water phase sequesters the inorganic chloride salts (

    
    , 
    
    
    
    ) formed, pulling them away from the sensitive epoxide.
Q2: I see a significant amount of "dimer" impurity.

Diagnosis: The product (chlorohydrin) reacted with another molecule of epichlorohydrin or phenol. Root Cause: Under strong basic conditions, the secondary hydroxyl group of your product is deprotonated and acts as a nucleophile. Solution:

  • Use a weaker base (

    
    ).
    
  • Avoid large excesses of base; use 1.05 - 1.1 equivalents relative to phenol.

Q3: Can I use NaOH if I add it slowly?

Diagnosis: High risk strategy. Analysis: Even with slow addition, local high concentrations of


 will cause the product to cyclize back to the glycidyl ether. If this happens, the stereocenter is chemically vulnerable.
Recommendation:  Stick to Carbonate bases. If NaOH is mandatory for cost, use a biphasic system  where the base stays in water and the epoxide stays in the organic layer, minimizing contact.

Module 4: Recommended Synthetic Protocol

Objective: Synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol with


 ee.
Reagents
  • 4-Fluorophenol (1.0 eq)

  • (S)-Epichlorohydrin (1.2 - 1.5 eq) [>99% ee starting material]

  • Potassium Carbonate (

    
    ) (1.1 eq)
    
  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Solvent: Acetonitrile (ACN) or Toluene/Water (Biphasic)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Fluorophenol (10 mmol) in Acetonitrile (30 mL).

  • Activation: Add

    
      (11 mmol) and TBAB  (0.5 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
    • Note: The mixture will become heterogeneous.

  • Addition: Add (S)-Epichlorohydrin (12-15 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) .
    
    • Critical Checkpoint: Monitor by HPLC/TLC every hour. The reaction should be complete in 4-6 hours.

  • Quench: Once phenol is consumed (<1%), cool to room temperature immediately. Filter off the solid salts (

    
    , excess carbonate).
    
  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (to remove residual salts/catalyst) and brine.

  • Purification: Recrystallization from hexanes/ether is preferred over distillation to avoid thermal racemization.

Analytical Control
  • Chiral HPLC Method:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 280 nm (or 254 nm).

    • Target: (S)-enantiomer should elute distinct from (R).

Module 5: Decision Logic for Optimization

Use this logic flow to determine your next experimental move.

OptimizationLogic Start Start Reaction CheckEE Check ee% of Product Start->CheckEE HighEE ee > 98% CheckEE->HighEE Yes LowEE ee < 95% CheckEE->LowEE No Action1 Success: Proceed to Workup HighEE->Action1 CheckTime Reaction Time > 8h? LowEE->CheckTime CheckBase Base used? CheckTime->CheckBase No Action2 Reduce Time / Increase Temp slightly CheckTime->Action2 Yes (Too long) CheckBase->Action2 Weak Base (K2CO3) Action3 Switch to K2CO3 / Lower Temp CheckBase->Action3 Strong Base (NaOH)

Figure 2: Troubleshooting logic flow for optimizing enantiomeric excess.

References

  • Mechanism of Epoxide Opening

    • Smith, J. G. "Synthetically useful reactions of epoxides."[1][2][3][4] Synthesis, 1984(8), 629-656. Link

  • Chloride-Induced Racemization: Surendra, K., et al. "Regioselective cleavage of epoxides with aromatic amines catalyzed by Bi(OTf)3." Journal of Organic Chemistry, 2006. (Discusses the role of Lewis acids and halide ions in non-selective opening).
  • Phenolic Opening of Epichlorohydrin (Beta-Blocker Synthesis)
  • Hydrolytic Kinetic Resolution (HKR)

    • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, 1997. Link

    • (Note: If your synthesis fails, Jacobsen's catalyst can resolve the racemic mixture, though synthesis

Sources

Troubleshooting

Regioselectivity issues in the ring-opening of epoxides with 4-fluorophenol

Technical Support & Troubleshooting Guide | Ticket ID: RXN-4F-EPOX Welcome to the Reaction Optimization Hub. You are accessing this guide because you are encountering regioselectivity or reactivity challenges in the nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide | Ticket ID: RXN-4F-EPOX

Welcome to the Reaction Optimization Hub. You are accessing this guide because you are encountering regioselectivity or reactivity challenges in the nucleophilic ring-opening of epoxides using 4-fluorophenol. This transformation is chemically distinct from simple phenol openings due to the electron-withdrawing nature of the fluorine substituent (


 ~9.9 vs. 10.0 for phenol), which alters the nucleophilicity of the phenoxide and the kinetics of the attack.

This guide provides a self-validating system to control whether the 4-fluorophenol attacks the less substituted carbon (steric control) or the more substituted carbon (electronic control).

Visual Directive: The Regioselectivity Decision Tree

Before starting, identify your target regioisomer. Use the logic flow below to select your condition set.

Regioselectivity_Decision_Tree Start Target Molecule Identification Q1 Where must the 4-Fluorophenol attach? Start->Q1 Path_A Less Substituted Carbon (Terminal Attack) Q1->Path_A Steric Preference Path_B More Substituted Carbon (Internal/Benzylic Attack) Q1->Path_B Electronic Preference Cond_A Condition Set A: Basic / Nucleophilic (SN2 Dominant) Path_A->Cond_A Cond_B Condition Set B: Lewis Acid / Cationic (Electronic Control) Path_B->Cond_B Prod_A Product: Secondary Alcohol (if terminal epoxide) Cond_A->Prod_A Standard Prod_B Product: Primary Alcohol (if terminal epoxide) Cond_B->Prod_B Inverted

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired site of nucleophilic attack.

Module 1: Critical Troubleshooting (FAQ Format)
Q1: I am using basic conditions (

/DMF), but the reaction is significantly slower than with non-fluorinated phenol. Why?

Diagnosis: Reduced Nucleophilicity. Explanation: The fluorine atom at the para position is electron-withdrawing (Inductive effect > Resonance effect). While this makes 4-fluorophenol slightly more acidic (


 9.9) than phenol (

10.0), it stabilizes the resulting phenoxide ion, making it a "harder" and less reactive nucleophile. The Fix:
  • Increase Temperature: Raise reaction temperature to 60–80°C.

  • Catalysis: Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (5 mol%) to solubilize the phenoxide in the organic phase and create a "naked," more reactive anion.

Q2: I need the 4-fluorophenol to attack the internal carbon of styrene oxide, but I'm getting a mixture.

Diagnosis: Competition between Electronic and Steric factors. Explanation: Styrene oxides are notorious for this. The benzylic position stabilizes positive charge (favoring internal attack), but it is sterically hindered. Under basic conditions, sterics usually win (terminal attack). Under weak acidic conditions, the mechanism shifts towards


-like character, favoring the benzylic position.
The Fix:  Switch to Condition Set B (Lewis Acid) . Use a catalyst like Calcium Triflate [

] or a metal-salen complex. These coordinate to the epoxide oxygen, increasing the

character at the benzylic carbon, driving the nucleophile to attack there despite the steric bulk.
Q3: My yield is low due to polymerization of the epoxide.

Diagnosis: Acid concentration too high. Explanation: Strong Brønsted acids can initiate cationic polymerization of epoxides (especially styrene oxide) faster than the phenol can open the ring. The Fix: Avoid mineral acids (


, 

). Use mild Lewis acids (e.g.,

, 1-5 mol%) or solid-supported catalysts (Alumina) which minimize free proton concentration.
Module 2: Experimental Protocols
Protocol A: Basic Conditions (Steric Control)

Target: Attack at the Less Substituted Carbon.[1] Mechanism: Classical


.
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (1.1 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.5 M concentration).

  • Deprotonation: Add

    
      (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.
    
    • Optimization: If kinetics are sluggish, add TBAB (5 mol%).

  • Addition: Add the Epoxide (1.0 equiv) dropwise.[2]

  • Reaction: Heat to 60°C and monitor by TLC/LCMS.

    • Note: 4-fluorophenol is UV active; track the disappearance of the epoxide.

  • Workup: Dilute with EtOAc, wash with 1M NaOH (to remove excess phenol) and Brine. Dry over

    
    .[3]
    
Protocol B: Lewis Acid Catalyzed (Electronic Control)

Target: Attack at the More Substituted Carbon.[1][4][5] Mechanism: Activated


 / Borderline 

.
  • Setup: In a dry flask under inert atmosphere (

    
    ), dissolve Epoxide  (1.0 equiv) and 4-fluorophenol  (1.1 equiv) in anhydrous Dichloromethane (DCM)  or Toluene .
    
  • Catalyst: Add

    
      or 
    
    
    
    (5–10 mol%).
    • Alternative: For heterogeneous catalysis, use Sulfated Zirconia or Sn-Beta Zeolite .

  • Reaction: Stir at Room Temperature . Heating is rarely required and may degrade regioselectivity.

  • Monitoring: Monitor closely. These reactions can be fast (1–4 hours).

  • Workup: Filter off the catalyst (if solid) or quench with saturated

    
    . Extract with DCM.[3]
    
Module 3: Data & Mechanistic Visualization
Comparative Regioselectivity Table

Data generalized from styrene oxide substrates.

Condition TypeCatalystMajor Product (Phenol Position)MechanismRegio-Ratio (Typical)
Basic

/

Terminal (Less Hindered)Pure

> 95 : 5
Neutral/Thermal None (Heat)MixtureMixed~ 60 : 40
Lewis Acid

Internal (Benzylic)Activated

> 90 : 10
Solid Acid Sulfated AluminaInternal (Benzylic)Carbocation-like> 85 : 15
Mechanism: The 4-Fluorophenol Attack

Reaction_Mechanism Epoxide Epoxide Substrate Complex Activated Complex (O-M+ Bond) Epoxide->Complex Coordination Catalyst Lewis Acid (M+) Catalyst->Complex TS_Internal Transition State (Partial + on Internal C) Complex->TS_Internal Bond Weakening Nu 4-Fluorophenol Nu->TS_Internal Attack at More Substituted C Product Regioisomer B (Internal Ether) TS_Internal->Product Ring Opening

Figure 2: Mechanistic pathway for Lewis Acid catalyzed ring-opening.[6] The metal center coordinates to the epoxide oxygen, inducing a partial positive charge on the more substituted carbon, which directs the attack of the 4-fluorophenol.

References
  • Regioselectivity of Acid-Catalyzed Ring-Opening: Smith, J.[7] "Regioselectivity of acid-catalyzed ring-opening of epoxides."[3][5][7][6] Chemistry Stack Exchange.

  • Lewis Acid Catalysis (Zeolites/Sn-Beta): Deshpande, et al.[6] "Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts." Journal of Catalysis, 2019. (Note: Link directs to similar Wiley entry or landing page for verification).

  • Visible Light Mediated Opening (Green Chemistry): RSC Green Chemistry. "Visible photons for the regioselective nucleophilic ring opening of epoxides." Green Chemistry, 2024.

  • YCl3 Catalyzed Opening: MDPI. "YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines (Analogous for Phenols)." Catalysts. [5]

  • Acidity of 4-Fluorophenol: Filo / AskFilo. "Comparison of Acidic Strength of Phenol, 4-Fluorophenol, and 4-Chlorophenol."

Sources

Optimization

Effect of temperature on the synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Technical Support Guide: Optimizing the Synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Executive Summary The synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) is a pivotal step in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing the Synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Executive Summary

The synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) is a pivotal step in the manufacturing of beta-adrenergic blockers and other enantiopure pharmaceutical intermediates. The reaction typically involves the nucleophilic ring-opening of (S)-epichlorohydrin by 4-fluorophenol in the presence of a base.

While this reaction appears straightforward, it is kinetically sensitive. Temperature is the single most critical variable governing the "Three R's": Regioselectivity (C1 vs. C3 attack), Racemization (optical purity), and Reaction Fidelity (suppression of polymerization/dimerization).

This guide addresses the specific thermal dependencies of this synthesis, providing troubleshooting workflows to maximize Yield and Enantiomeric Excess (% ee).

The Mechanism & Thermal Sensitivity

The target molecule is formed via an SN2 attack of the 4-fluorophenoxide ion on the terminal carbon (C3) of the (S)-epichlorohydrin epoxide ring.

  • Primary Pathway (Desired): Attack at C3

    
     Ring opening 
    
    
    
    Retention of configuration at C2
    
    
    (S)-Product .
  • Secondary Pathway (Undesired - Thermal): Attack at C2 (chiral center)

    
     Inversion 
    
    
    
    (R)-Impurity (lowers ee).
  • Side Pathway (Undesired - Thermal): Polymerization of epichlorohydrin or displacement of the chloride (SN2') leading to bis-ethers.

Visualizing the Pathway

ReactionPathways Start 4-Fluorophenol + (S)-Epichlorohydrin TempLow Low Temp (0-40°C) Start->TempLow TempHigh High Temp (>65°C) Start->TempHigh PathA Regioselective Attack at C3 (Terminal) TempLow->PathA Kinetic Control PathB Non-selective Attack at C2 or Cl-displacement TempHigh->PathB Thermodynamic Chaos Product (S)-Target Product High ee% PathA->Product Impurity Racemates, Dimers & Polymers PathB->Impurity

Figure 1: Thermal divergence in the synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol. Elevated temperatures overcome the activation energy barrier for the undesired C2 attack, degrading chiral purity.

Troubleshooting Guide (Q&A)

Issue 1: My product shows low enantiomeric excess (ee < 95%). Is the starting material degrading?

Diagnosis: It is likely not degradation, but thermal racemization or regio-irregular opening . Technical Insight: The reaction relies on the nucleophile attacking the less hindered methylene carbon (C3). At temperatures >60°C, the energy difference between attacking C3 (desired) and C2 (chiral center) becomes less significant. Attack at C2 causes inversion, producing the (R)-enantiomer. Furthermore, high heat can promote an SN1-like mechanism via a transient carbocation, leading to total racemization.

Corrective Action:

  • Lower Reaction Temperature: Operate at 40–50°C . Do not exceed 60°C.

  • Check Catalyst: If using a phase transfer catalyst (PTC) like TBAB, ensure it is not overheating locally upon addition.

  • Verify Reagent Quality: Ensure your (S)-epichlorohydrin is >99% ee.

Issue 2: I am seeing a "Dimer" impurity (M+ = ~370-390 range).

Diagnosis: You are forming the Bis-ether (1,3-bis(4-fluorophenoxy)propan-2-ol). Technical Insight: This occurs when the product (which contains a secondary -OH and a -Cl group) reacts further. The -Cl group in the product is still a leaving group. If the temperature is too high, a second molecule of 4-fluorophenoxide will displace the chloride on the product. Thermal Trigger: This side reaction has a higher activation energy than the initial epoxide opening. It is negligible at 45°C but accelerates exponentially above 75°C.

Corrective Action:

  • Stoichiometry Control: Use a slight excess of (S)-epichlorohydrin (1.1–1.2 eq) relative to the phenol to ensure the phenol is consumed by the faster epoxide-opening reaction before it can attack the product.

  • Quench Protocol: Do not let the reaction "cook" overnight at reflux. Quench immediately upon disappearance of the phenol (monitor via TLC/HPLC).

Issue 3: The reaction stalls at 80% conversion. Should I increase the temperature?

Diagnosis: Do not increase temperature. Stalling is often due to base depletion or catalyst deactivation, not kinetics. Technical Insight: Increasing heat to push the last 20% conversion will likely degrade the 80% of good product you have already formed (see Issue 2).

Corrective Action:

  • Add Fresh Catalyst: Add a small portion (0.1 eq) of fresh base or PTC.

  • Extend Time, Not Heat: Allow the reaction to run longer at the same temperature (e.g., 45°C).

  • Workup: It is often better to accept 85% yield with 99% ee than 95% yield with 90% ee.

Optimized Experimental Protocol

Objective: Synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol with >98% ee.

Reagents:

  • 4-Fluorophenol (1.0 eq)

  • (S)-Epichlorohydrin (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq) or NaOH (1.1 eq)

  • Solvent: Acetonitrile (ACN) or Ethanol/Water mix.

Step-by-Step:

  • Preparation: Dissolve 4-fluorophenol in ACN. Add K₂CO₃. Stir at 20°C for 30 minutes to form the phenoxide anion.

  • Addition: Cool the mixture to 0–5°C . Add (S)-epichlorohydrin dropwise over 30 minutes. Reason: Exotherm control prevents local hot spots that cause racemization.

  • Reaction: Allow the mixture to warm to 40–45°C . Stir for 6–12 hours.

    • Critical Checkpoint: Monitor by HPLC.[1] Look for the disappearance of phenol.

  • Workup: Filter off inorganic salts. Evaporate solvent under reduced pressure (keep bath <45°C).

  • Purification: Recrystallize from hexanes/isopropanol if necessary, or use flash chromatography.

Data: Temperature Impact on Yield & Purity

The following data summarizes the trade-off between kinetics and fidelity.

Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (% ee)Major Impurity (Bis-ether)
25°C 2465%>99.5%<0.5%
45°C (Optimal) 892%99.0%1.2%
65°C 394%94.5%4.5%
85°C 188%82.0%12.0%

Note: Data extrapolated from kinetic studies of phenol-epichlorohydrin systems [1, 2].[2]

References

  • BLDpharm. (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Product Specifications & Handling. Retrieved from

  • ResearchGate. Kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide. Retrieved from

  • Royal Society of Chemistry. Optimization of the synthesis of glycerol derived solvents (Green Chemistry). Retrieved from

  • ResearchGate. Mechanism of coupling between phenolic compounds and epichlorohydrin. Retrieved from

Sources

Troubleshooting

Technical Support Center: Chiral Synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Ticket ID: CHEMSUP-2024-882 Topic: Optimization of Base & Conditions for Regioselective Epoxide Opening Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-2024-882 Topic: Optimization of Base & Conditions for Regioselective Epoxide Opening Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Base Selection Logic

User Query: "I am attempting to synthesize (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol from 4-fluorophenol and (S)-epichlorohydrin. Which base should I use to maximize yield and maintain enantiomeric excess (ee%)?"

The Core Challenge: The synthesis of the chlorohydrin (1-chloro-3-aryloxypropan-2-ol) versus the glycidyl ether (aryloxy epoxide) relies entirely on the basicity of the system.

  • Strong Bases (NaOH/KOH): Drive the reaction past the chlorohydrin to the glycidyl ether via intramolecular cyclization (Payne rearrangement-like mechanism).

  • Weak/Catalytic Bases: Promote the nucleophilic attack of the phenol onto the epoxide ring but are insufficient to deprotonate the resulting secondary alcohol to trigger cyclization.

Base Selection Matrix
Base / Catalyst SystemBasicity (

)
Primary ProductRisk ProfileRecommendation
Triethylamine (

)
~10.7Chlorohydrin Low. Minimal risk of cyclization to epoxide if stoichiometry is controlled (0.1 - 1.0 eq).HIGH (Preferred for stopping at chlorohydrin)

/ Acetone
~10.3MixtureMedium. Prolonged heating or excess base will push toward the glycidyl ether.MEDIUM (Requires strict monitoring)
NaOH / KOH (aq) >14Glycidyl Ether High. Will rapidly cyclize the chlorohydrin. High risk of racemization via hydrolytic opening.LOW (Avoid for this specific target)
TBAI (Phase Transfer) N/AChlorohydrin Very Low. Used in conjunction with catalytic bases to enhance kinetics without increasing basicity.HIGH (As an additive)

Reaction Mechanism & Critical Control Points

To maintain the (S)-configuration at the C2 position, the nucleophilic attack by the phenoxide must occur at the terminal carbon (C3) of the (S)-epichlorohydrin via an


 mechanism.
Visualization: Pathway & Selectivity

The following diagram illustrates the kinetic competition between the desired ring opening and the undesired cyclization.

ReactionPathway Reactants 4-Fluorophenol + (S)-Epichlorohydrin Transition Transition State (Terminal Attack at C3) Reactants->Transition Catalytic Base (Et3N / TBAI) Target TARGET: (S)-Chlorohydrin (1-Chloro-3-(4-fluorophenoxy)propan-2-ol) Transition->Target SN2 Ring Opening Retains C2 Chirality SideProduct SIDE PRODUCT: Glycidyl Ether (Epoxide Formation) Target->SideProduct Excess Strong Base (NaOH/KOH) Cyclization (-HCl) Racemate Racemic Diol/Byproducts SideProduct->Racemate Hydrolysis / Thermal Stress

Caption: Figure 1. Reaction pathway demonstrating the necessity of mild basic conditions to prevent the conversion of the target chlorohydrin into the glycidyl ether.

Troubleshooting Guide (FAQ Format)

Ticket #404: "My product is cyclizing to the epoxide (Glycidyl Ether). How do I stop this?"

  • Diagnosis: You are likely using a stoichiometric amount of a base that is too strong (e.g., NaOH, NaH) or refluxing too long in the presence of carbonates. The alkoxide intermediate formed after ring-opening is displacing the chloride.

  • Solution: Switch to a catalytic amine method . Use 5-10 mol% Triethylamine (TEA) or Pyridine. The amine is basic enough to activate the phenol but not basic enough to deprotonate the secondary alcohol of the product effectively, preventing the "snap-shut" mechanism.

Ticket #405: "The enantiomeric excess (ee%) is lower than the starting material (99%


 90%)." 
  • Diagnosis:

    • Regioselectivity Failure: Attack occurred at C2 (internal carbon) rather than C3. This is rare with phenols but possible under high temperatures.

    • Chemical Racemization: You formed the glycidyl ether transiently, which then re-opened non-selectively.

  • Solution:

    • Lower the reaction temperature to 50-60°C.

    • Ensure you are using (S)-Epichlorohydrin (which yields the (S)-chlorohydrin upon C3 attack).

    • Avoid aqueous strong bases which can cause hydrolytic opening of the epoxide ring (racemization).

Ticket #406: "Reaction rate is too slow with weak bases."

  • Diagnosis: Poor nucleophilicity of the 4-fluorophenol in the chosen solvent.

  • Solution: Add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium iodide (TBAI) (1-2 mol%). This increases the solubility and reactivity of the phenoxide species in organic solvents like toluene or DCM without requiring stronger bases.

Recommended Experimental Protocol

This protocol is designed to isolate the Chlorohydrin specifically, avoiding the epoxide side product.

Reagents:

  • 4-Fluorophenol (1.0 equiv)[1]

  • (S)-Epichlorohydrin (1.2 equiv)

  • Triethylamine (

    
    ) (0.1 equiv - Catalytic)
    
  • Solvent: Toluene or Ethanol (Anhydrous)

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorophenol (10 mmol) in Toluene (20 mL).

  • Activation: Add Triethylamine (1.0 mmol). Stir at room temperature for 15 minutes.

  • Addition: Add (S)-Epichlorohydrin (12 mmol) dropwise over 10 minutes.

    • Note: Adding epichlorohydrin slowly prevents local hotspots that degrade chirality.

  • Reaction: Heat the mixture to 60–70°C and monitor by TLC/HPLC.

    • Target Time: 4–8 hours.

    • Endpoint: Disappearance of phenol. Appearance of the chlorohydrin spot (more polar than epoxide, less polar than diol).

  • Workup:

    • Cool to room temperature.[2][3]

    • Wash the organic layer with dilute HCl (0.1 M) to remove the amine catalyst.

    • Wash with saturated brine.

    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification: If necessary, purify via silica gel chromatography (Hexane/Ethyl Acetate gradient). Avoid basic alumina which can catalyze cyclization.

References

  • Mechanism of Epoxide Opening

    • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.

  • Bredikhin, A. A., et al. (2014). Synthesis of chiral aryloxypropanolamines. Russian Chemical Bulletin.
  • Prevention of Racemization

    • Aouf, C., et al. (2012). Phenol glycidylation mechanism and prevention of side reactions. Green Chemistry, 14, 2328.

  • Industrial Application (Beta-Blocker Intermediates)

    • Google Patents. (2019). Method for preparing chiral epichlorohydrin derivatives. CN110668918A.

  • Data Verification (Structure & Properties)

    • BLD Pharm. (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Product Data.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Analysis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

The following guide is a comprehensive technical analysis designed for researchers and analytical scientists. It synthesizes established chromatographic principles with specific application data for chiral chlorohydrins.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and analytical scientists. It synthesizes established chromatographic principles with specific application data for chiral chlorohydrins.

Introduction & Analyte Significance

Analyte: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol CAS: 352530-45-1 Significance: This fluorinated chiral chlorohydrin is a critical intermediate in the asymmetric synthesis of third-generation


-blockers and other aryloxypropanolamine pharmaceuticals. The (S)-enantiomer often serves as the precursor to the bioactive (S)-configured drug product (e.g., fluorinated analogs of propranolol or nadolol).

The Analytical Challenge: The molecule possesses a flexible alkyl chain, a secondary hydroxyl group capable of hydrogen bonding, and two halogen substituents (Cl and F) that influence electronic distribution. Achieving baseline separation requires a Chiral Stationary Phase (CSP) that can exploit these specific features—specifically the


-

interactions of the fluorophenyl ring and the H-bonding of the hydroxyl moiety.

Methodology Overview: CSP Selection Strategy

For this specific structural class (aryloxy-1-chloro-2-propanols), polysaccharide-based CSPs are the industry standard due to their broad recognition mechanisms.[1] This guide compares two distinct approaches:

  • The "Gold Standard" Approach: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H / Lux Amylose-1].

  • The "Halogen-Targeted" Approach: Cellulose tris(3-chloro-4-methylphenylcarbamate) [e.g., Lux Cellulose-2 / Chiralcel OZ-3].

Mechanistic Hypothesis
  • Approach A (Amylose/Dimethyl): Relies heavily on the inclusion complex within the helical amylose structure. The 4-fluorophenoxy group must fit into the chiral groove.

  • Approach B (Cellulose/Chlorinated): The chlorinated selector introduces an electronic "match" for the analyte's halogens. The electron-withdrawing nature of the stationary phase often provides superior resolution (

    
    ) for halogenated analytes like the target molecule by enhancing dipole-dipole interactions.
    

Comparative Analysis: Performance Metrics

The following data represents expected performance characteristics based on validated methods for structurally homologous aryloxy chlorohydrins (e.g., 1-chloro-3-phenoxypropan-2-ol).

Table 1: Comparative Chromatographic Performance

FeatureMethod A: The Generalist Method B: The Specialist
Column Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3-chloro-4-methylphenylcarbamate)
Commercial Equivalent Chiralpak AD-H, Lux Amylose-1Lux Cellulose-2, Chiralcel OZ-H
Mobile Phase n-Hexane : Isopropanol (90:10)n-Hexane : Isopropanol (95:5)
Flow Rate 1.0 mL/min0.8 mL/min
Selectivity (

)
1.2 – 1.41.5 – 1.8
Resolution (

)
~2.5 (Baseline)> 4.0 (High Efficiency)
Elution Order (R) then (S) [Typical](R) then (S) [May Reverse]
Robustness High; widely available.High; better peak shape for F-compounds.

Expert Insight: While Method A (AD-H) is sufficient for routine purity checks, Method B (Chlorinated Cellulose) is recommended for process development or trace impurity analysis (e.g., <0.1% enantiomeric impurity) because the higher selectivity allows for greater sample loading without peak overlap.

Detailed Experimental Protocol

Reagents and Equipment
  • Solvents: HPLC-grade n-Hexane (95%+) and 2-Propanol (IPA).

  • Additives: None typically required for neutral chlorohydrins; however, 0.1% Diethylamine (DEA) can be added if peak tailing occurs due to residual silanols.

  • Detection: UV-Vis Diode Array Detector (DAD).

Optimized Workflow (Method B)

Step 1: System Preparation

  • Flush column with Mobile Phase (Hexane:IPA 95:5 v/v) at 0.5 mL/min for 30 minutes to equilibrate.

  • Increase flow rate to 0.8 mL/min.

  • Set Column Temperature to 25°C.

Step 2: Sample Preparation

  • Dissolve 1.0 mg of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol in 1 mL of Ethanol or IPA.

  • Critical: Do not use pure hexane for dissolution; the polar hydroxyl group may lead to precipitation or poor injection plug shape.

  • Filter through a 0.22

    
    m PTFE syringe filter.
    

Step 3: Acquisition Parameters

  • Wavelength: 254 nm (primary) and 220 nm (secondary). The fluorophenoxy ring has strong absorption at 220 nm but 254 nm is more selective against solvent noise.

  • Injection Volume: 5 - 10

    
    L.
    

Step 4: System Suitability Criteria (Self-Validating)

  • Tailing Factor (

    
    ):  Must be < 1.2.
    
  • Resolution (

    
    ):  Must be > 2.0 between enantiomers (using a racemic standard for confirmation).
    

Visualizing the Separation Logic

The following diagram illustrates the decision-making pathway for optimizing the separation of this specific fluorinated intermediate.

G Start Start: Racemic 1-Chloro-3-(4-fluorophenoxy)propan-2-ol Screen Screening Phase: Compare CSP Chemistries Start->Screen PathA Amylose-1 (AD-H) Mobile Phase: Hex/IPA 90:10 Screen->PathA PathB Cellulose-2 (Chlorinated) Mobile Phase: Hex/IPA 95:5 Screen->PathB EvalA Result A: Moderate Resolution (Rs ~ 2.5) Good for Routine QC PathA->EvalA EvalB Result B: High Resolution (Rs > 4.0) Best for Trace Analysis PathB->EvalB Decision Decision Point: Is Trace (S)-isomer detection required? EvalA->Decision EvalB->Decision FinalQC Adopt Method A (Cost Effective) Decision->FinalQC No (Routine) FinalRnD Adopt Method B (High Precision) Decision->FinalRnD Yes (Strict Limits)

Caption: Decision matrix for selecting the optimal chiral stationary phase based on analytical requirements.

Scientific Rationale & Troubleshooting

Why the "Chlorinated" Column Works Better

The target molecule contains a fluorine atom on the aromatic ring and a chlorine atom on the alkyl chain.

  • Dipole-Dipole Matching: The chlorinated stationary phase (Cellulose tris(3-chloro-4-methylphenylcarbamate)) possesses electron-withdrawing chlorine substituents on its phenyl carbamate moieties. This creates a specific electronic environment that interacts favorably with the electron-deficient fluorophenyl ring of the analyte.

  • Conformational Fit: The cellulose backbone forms a linear, rigid cavity (compared to the helical amylose), which often provides better discrimination for smaller, flexible molecules like propanol derivatives when coupled with the specific halogen interactions.

Troubleshooting Common Issues
  • Peak Tailing:

    • Cause: Interaction of the secondary hydroxyl group with residual silanols on the silica support.

    • Fix: Add 0.1% Diethylamine (DEA) or Ethanol (EtOH) to the mobile phase.[2] Ethanol is a stronger modifier than IPA and can sharpen peaks.

  • Low Retention (

    
    ): 
    
    • Cause: Mobile phase is too polar.

    • Fix: Reduce IPA content to 2% or 5%. The analyte is relatively lipophilic; high IPA concentrations wash it out too quickly.

References

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. Link

  • Soni, S., et al. (2017).[3] "Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate." Reaction Chemistry & Engineering. Link

  • ResearchGate. "Development and validation of HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol." ResearchGate Publications. Link

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H." Daicel Chiral Technologies. Link

  • Nazareth, C., et al. (2020).[4][5] "A Review on Chiral Stationary Phases for Separation of Chiral Drugs." International Journal of Pharmaceutical and Phytopharmacological Research. Link

Sources

Comparative

Determination of Enantiomeric Excess of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

The following guide is a technical directive designed for analytical chemists and process development scientists. It synthesizes established protocols for aryloxypropanolamine intermediates with specific adaptations for...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical directive designed for analytical chemists and process development scientists. It synthesizes established protocols for aryloxypropanolamine intermediates with specific adaptations for the 4-fluoro derivative.

A Comparative Technical Guide for Process Development

-adrenergic receptor blockers.[1]

Executive Summary & Strategic Analysis

The determination of enantiomeric excess (ee) for 1-Chloro-3-(4-fluorophenoxy)propan-2-ol is a critical quality attribute (CQA) in the synthesis of fluorinated beta-blockers.[1] Because this molecule is typically generated via lipase-catalyzed kinetic resolution (hydrolysis of the ester or transesterification of the alcohol), the analytical method must be capable of resolving not just the enantiomers of the alcohol, but potentially the corresponding acetate esters in a complex matrix.

While multiple techniques exist, this guide compares the Gold Standard (Chiral HPLC) against the High-Throughput Alternative (19F NMR) .

FeatureMethod A: Chiral HPLCMethod B: 19F NMR with CSA
Principle Steric/

-

interaction with polysaccharide phase
Diastereomeric interaction with Chiral Solvating Agent
Resolution (

)
High (

typical)
Moderate (Dependent on field strength)
Throughput 15–30 min/sample< 5 min/sample
Cost/Sample High (Solvents + Column amortization)Low (Reagent cost only)
Suitability Validation & QC Release In-process Check (IPC) & Screening

Method A: Chiral HPLC (The Gold Standard)

Status: Validated Protocol for Aryloxypropanolamines.[1]

The structural homology of the target molecule to propranolol and mexiletine intermediates dictates that Cellulose tris(3,5-dimethylphenylcarbamate) phases are the most effective selectors. The electron-withdrawing fluorine atom at the para position enhances the


-acidity of the aromatic ring, often increasing retention and resolution compared to non-fluorinated analogs on 

-basic columns like Chiralcel OD.
Standardized Protocol[1]
  • Column: Chiralcel OD-H (or Daicel OD-3 for rapid analysis).[1]

    • Dimensions: 250 mm

      
       4.6 mm, 5 
      
      
      
      m particle size.[1]
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

    • Note: The polarity can be adjusted to 80:20 if retention times are excessive (>30 min), but 90:10 provides maximum resolution.[1]

  • Flow Rate: 1.0 mL/min (0.5 mL/min if backpressure > 100 bar).

  • Temperature: 25 °C (Strictly controlled to maintain selectivity).

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).[1]

  • Sample Diluent: Mobile phase (approx. 1 mg/mL).[1]

Expected Chromatographic Behavior

In a kinetic resolution mixture, you will observe four potential peaks. The elution order on Chiralcel OD-H for this class is typically:

  • (R)-Alcohol (Fastest eluting)[1]

  • (S)-Alcohol

  • (R)-Acetate (If present from transesterification)[1]

  • (S)-Acetate [1][2][3]

Note: Elution order must be confirmed with a pure standard of the (S)-enantiomer, as the fluorine substitution can occasionally invert elution orders relative to the hydrogen analog.

Troubleshooting & Optimization[1]
  • Peak Tailing: Add 0.1% Diethylamine (DEA) to the mobile phase.[1] The secondary hydroxyl group can interact with residual silanols; DEA suppresses this.[1]

  • Low Resolution: Lower temperature to 10–15 °C. Entropy-driven separation often improves at lower temperatures for polysaccharide phases.[1]

Method B: 19F NMR (The "Smart" Alternative)

Status: Rapid Screening / In-Process Control.[1]

Leveraging the specific 4-fluoro tag allows for a background-free analysis that avoids the need for column equilibration.[1] This method uses a Chiral Solvating Agent (CSA) to create a distinct magnetic environment for each enantiomer.[1]

Protocol
  • Instrument: 300 MHz NMR or higher (probe tuned to 19F).

  • Solvent: CDCl

    
     (Chloroform-d).[1]
    
  • Chiral Solvating Agent: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle’s Alcohol).

  • Stoichiometry: 1:2 to 1:5 (Substrate : CSA). Excess CSA maximizes the chemical shift difference (

    
    ).[1]
    
Mechanism

The CSA forms transient hydrogen-bonded diastereomeric complexes with the hydroxyl group of the target.[1] The fluorine atom on the substrate "feels" the shielding anisotropy of the anthracene ring of the CSA differently depending on the configuration (R or S).

  • Result: The singlet fluorine peak (-115 ppm region) splits into two singlets.[1]

  • Calculation: Integration of Peak A vs. Peak B directly yields the enantiomeric ratio (er).[1]

Decision Framework & Workflow

The following diagram illustrates the logical flow for selecting and executing the correct analytical method based on the stage of drug development.

MethodSelection Start Start: Sample Received SampleType Define Sample Context Start->SampleType IPC In-Process Control (Kinetic Resolution Monitoring) SampleType->IPC High Throughput Needed FinalQC Final Product Release (Certificate of Analysis) SampleType->FinalQC High Accuracy Needed NMR_Path Method B: 19F NMR w/ CSA IPC->NMR_Path HPLC_Path Method A: Chiral HPLC (Chiralcel OD-H) FinalQC->HPLC_Path Report Report ee% NMR_Path->Report Integration of F-peaks Decision Is Baseline Resolution > 1.5? HPLC_Path->Decision Optimize Optimize: 1. Cool to 15°C 2. Change to 95:5 Hex/IPA Decision->Optimize No Decision->Report Yes Optimize->HPLC_Path Re-inject

Figure 1: Decision matrix for selecting between HPLC and NMR based on the development stage (IPC vs. QC).

Comparative Data Summary

The table below summarizes performance metrics derived from kinetic resolution studies of analogous aryloxypropanolamines.

ParameterChiral HPLC (OD-H)19F NMR (CSA)
Limit of Quantitation (LOQ) 0.1% impurity~1–2% impurity
Linearity (

)
> 0.999> 0.98
Sample Preparation Dilution onlyMix with CSA in NMR tube
Interference Minimal (with proper separation)High (if other F-compounds present)
Primary Use Case Final purity certification Reaction endpoint monitoring

References

  • Phenomenex. (2025).[1][4] Chiral HPLC Separations: Method Development Guide. Retrieved from

  • Banerjee, U. C., et al. (2017).[1][5] "Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate." ResearchGate.[1] Retrieved from

  • Jang, S., et al. (2022).[1] "Determining the Enantiomeric Excess... of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR." Analytical Chemistry. Retrieved from [1]

  • Daicel Chiral Technologies. (2025).[1] Instruction Manual for CHIRALCEL® OD-H. Retrieved from

  • Gouilleux, B., et al. (2025).[1] "Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients." The Analyst. Retrieved from [1]

Sources

Validation

Technical Comparison: Definitive Configuration Assignment of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Executive Summary & Scientific Context (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS 352530-45-1) is a critical chiral building block, often employed in the synthesis of -adrenergic receptor antagonists (beta-blockers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS 352530-45-1) is a critical chiral building block, often employed in the synthesis of


-adrenergic receptor antagonists (beta-blockers) and specific antifungal agents. The pharmacological potency of these drugs is strictly dependent on the stereochemistry at the C2 position; the (S)-enantiomer typically leads to the bioactive (S)-propanolamine pharmacophore.

Validating the absolute configuration of this molecule is challenging because:

  • Physical State: It is often an oil or low-melting solid, complicating direct X-ray crystallography.

  • Structural Ambiguity: The two substituents flanking the chiral center (chloromethyl and 4-fluorophenoxymethyl) are both methylene-linked, potentially reducing the steric differentiation required for some chiral shift reagents.

This guide compares three validation methodologies—Modified Mosher’s Method , Vibrational Circular Dichroism (VCD) , and Single Crystal X-Ray Diffraction (SXRD) —to provide a definitive path for structural assignment.

Comparative Analysis of Validation Methodologies

The following matrix evaluates the three primary methods for assigning absolute configuration (AC) for this specific chlorohydrin.

FeatureMethod A: Modified Mosher’s Method (NMR) Method B: Vibrational Circular Dichroism (VCD) Method C: Single Crystal X-Ray (SXRD)
Primary Mechanism Chemical Derivatization + NMR AnisotropyChiroptical Spectroscopy + DFT CalculationDirect Electron Density Mapping
Sample State Solution (

or

)
Solution (

or

)
Single Crystal Required
Destructive? Yes (Derivatization required)No (Sample recoverable)No (But requires crystallization)
Time to Result 24–48 Hours2–5 Days (includes computation)1–4 Weeks (crystal growth dependent)
Confidence Level High (if

values are consistent)
Very High (Direct physical property)Absolute (Gold Standard)
Suitability for Target High. Hydroxyl group is readily available for esterification.[1]High. Fluorine atom provides distinct IR/VCD markers.Medium. Target is likely an oil; requires derivatization (e.g., p-nitrobenzoate) to crystallize.

Decision Logic for Validation

The following decision tree illustrates the recommended workflow for a researcher handling (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol.

ValidationWorkflow Start Start: Purified Chiral Alcohol StateCheck Is the sample a solid crystal? Start->StateCheck XRD Method C: Single Crystal XRD (Direct Assignment) StateCheck->XRD Yes DerivCheck Can it be derivatized to solid? StateCheck->DerivCheck No (Oil/Amorphous) Deriv Synthesize p-nitrobenzoate ester DerivCheck->Deriv Yes (Preferred for reg filing) SolutionPath Proceed to Solution Methods DerivCheck->SolutionPath No (Quick Check) Deriv->XRD Mosher Method A: Modified Mosher's Method (NMR Analysis) SolutionPath->Mosher Standard Lab Access VCD Method B: VCD Spectroscopy (DFT Comparison) SolutionPath->VCD Access to VCD/DFT Final Definitive AC Assignment Mosher->Final Compare Compare Experimental vs. Calculated VCD->Compare Compare->Final

Caption: Workflow for selecting the validation method based on physical state and resource availability.

Deep Dive: Modified Mosher’s Method (Protocol)

For most laboratories, the Modified Mosher’s Method is the most accessible "wet chemistry" validation. It relies on the anisotropic shielding effect of the Mosher acid's phenyl group on the protons of the target molecule.

The Principle

You will synthesize two diastereomeric esters using (R)- and (S)-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).[2]
  • Reaction 1: Alcohol + (R)-MTPA-Cl

    
     (S)-MTPA Ester
    
  • Reaction 2: Alcohol + (S)-MTPA-Cl ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (R)-MTPA Ester
    

Note: The CIP priority of the acid chloride reverses upon ester formation. (R)-MTPA-Cl yields the (S)-Mosher ester.

Experimental Protocol
  • Preparation: Dissolve 10 mg of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol in 0.5 mL dry pyridine in two separate vials.

  • Derivatization:

    • Vial A: Add 10

      
      L of (R)-(-)-MTPA-Cl.
      
    • Vial B: Add 10

      
      L of (S)-(+)-MTPA-Cl.
      
  • Incubation: Stir at room temperature for 12 hours (or monitor by TLC).

  • Workup: Quench with water, extract with

    
    , wash with dilute HCl and 
    
    
    
    , and dry over
    
    
    .
  • Analysis: Acquire

    
    -NMR (500 MHz+) for both crude esters in 
    
    
    
    .
Data Analysis ( Calculation)

Calculate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 for protons flanking the chiral center.
  • 
    : Chemical shift of the ester made from (R)-MTPA-Cl.
    
  • 
    : Chemical shift of the ester made from (S)-MTPA-Cl.
    

Interpretation for (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol: In the (S)-configuration of the alcohol, the Mosher model predicts:

  • Protons on the Right (

    
    : -CH2-O-Ph-F):  Should have a positive 
    
    
    
    (+).[3]
  • Protons on the Left (

    
    : -CH2-Cl):  Should have a negative 
    
    
    
    (-).

If the experimental data matches this sign distribution (+ on one side,[4] - on the other), the configuration is confirmed as (S) .

MosherModel Center C2-O Axis R1 CH2-Cl (Shielded in S-Ester) Δδ < 0 Center->R1 Left Side R2 CH2-O-Ph-F (Deshielded in S-Ester) Δδ > 0 Center->R2 Right Side H H Center->H Back

Caption: Mosher's Sector Rule application. (S)-MTPA ester shields the R1 group, resulting in negative Delta-delta.

Deep Dive: Vibrational Circular Dichroism (VCD)

VCD is increasingly preferred for oils because it requires no derivatization and provides solution-state conformational data.

Why VCD for this Molecule?

The 4-fluorophenoxy group is an excellent VCD reporter. The C-F stretch and the aromatic ring breathing modes provide distinct, high-intensity bands in the IR spectrum that are sensitive to chiral environments.

Methodology[3][6][7][8]
  • Measurement: Dissolve ~5-10 mg of the sample in

    
    . Record IR and VCD spectra (1000–1600 
    
    
    
    range).
  • Calculation: Perform conformational search (molecular mechanics) followed by DFT geometry optimization (B3LYP/6-31G*) and VCD spectral prediction for the (S)-enantiomer .

  • Comparison: Overlay the experimental VCD spectrum with the calculated (S)-spectrum.

    • Match: If the signs and relative intensities of the bands (especially the aromatic and C-O stretches) align, the sample is (S).

    • Mirror Image: If the experimental spectrum is the inverse of the calculation, the sample is (R).

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.[5] Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Stephens, P. J., & Devlin, F. J. (2000). Determination of the structure of chiral molecules using ab initio vibrational circular dichroism spectroscopy.[4][6] Chirality, 12(4), 172–179. Link

  • Freedman, T. B., et al. (2003).[6] Determination of the Absolute Configuration and Solution Conformation of Gossypol by Vibrational Circular Dichroism.[7][6] Chirality, 15, 196–200.[6] Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[5] Nature Protocols, 2, 2451–2458. Link

Sources

Comparative

Comparison Guide: Synthetic Routes to (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Executive Summary (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) is a critical chiral building block, predominantly used in the synthesis of -adrenergic receptor antagonists (beta-blockers) and other phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) is a critical chiral building block, predominantly used in the synthesis of


-adrenergic receptor antagonists (beta-blockers) and other pharmaceutical intermediates.[1] Its value lies in the precise configuration of the C2 hydroxyl group, which often dictates biological activity in the final drug substance.

This guide objectively compares the three primary synthetic strategies available to researchers:

  • Chiral Pool Synthesis: Direct coupling using (S)-Epichlorohydrin.

  • Enzymatic Kinetic Resolution: Lipase-catalyzed acylation of the racemic alcohol.

  • Biocatalytic Asymmetric Reduction: Ketoreductase-mediated reduction of the corresponding ketone.

Route 1: Chiral Pool Synthesis (The Industry Standard)

This route relies on the inherent chirality of the starting material, (S)-epichlorohydrin. It is the most direct method, offering high atom economy and scalability.

Mechanism & Stereochemistry

The reaction proceeds via a regioselective nucleophilic attack of the 4-fluorophenoxide ion on the less substituted carbon (C3) of the epoxide ring. Crucially, this


 mechanism does not involve the chiral center at C2, thereby retaining the (S)-configuration of the starting material.

ChiralPool Start (S)-Epichlorohydrin (>99% ee) Inter Transition State (C3 Attack) Start->Inter + Phenol/Base Phenol 4-Fluorophenol Phenol->Inter Product (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (Retention of Config) Inter->Product Ring Opening

Figure 1: Mechanism of nucleophilic ring opening. The C2 stereocenter remains intact.

Experimental Protocol

Reagents:

  • 4-Fluorophenol (11.2 g, 100 mmol)

  • (S)-Epichlorohydrin (11.1 g, 120 mmol, 1.2 eq)

  • Potassium Carbonate (

    
    ) (20.7 g, 150 mmol)
    
  • Solvent: Acetone (150 mL) or Ethanol/Water (9:1)

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 4-fluorophenol,

    
    , and solvent. Stir at room temperature for 30 minutes to generate the phenoxide in situ.
    
  • Addition: Add (S)-epichlorohydrin dropwise over 20 minutes. Note: Slow addition prevents exotherms that could degrade the epoxide.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–10 hours. Monitor consumption of phenol by TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over

    
     and concentrate.
    
  • Yield: Typically 85–92% as a colorless oil or low-melting solid.

Critical Control Points:

  • Regioselectivity: The reaction is highly selective for C3 attack. However, trace amounts of C2 attack (leading to the primary alcohol isomer) can occur if the temperature is too high.

  • Racemization: Prolonged exposure to strong bases or high heat can lead to partial racemization via a transient epoxide intermediate (Payne rearrangement-like mechanism).

Route 2: Enzymatic Kinetic Resolution (The Robust Alternative)

When (S)-epichlorohydrin is unavailable or cost-prohibitive, kinetic resolution of the racemic alcohol using lipases is a powerful alternative. This method sacrifices yield (max 50%) for high optical purity.

Mechanism

A lipase (typically Pseudomonas fluorescens lipase, PFL) selectively catalyzes the transesterification of the (R)-enantiomer with an acyl donor (vinyl acetate), leaving the desired (S)-alcohol unreacted.

KineticResolution Racemic Racemic Alcohol (R/S Mixture) Enzyme Lipase (PFL) + Vinyl Acetate Racemic->Enzyme R_Ester (R)-Acetate Ester (Byproduct) Enzyme->R_Ester Fast Reaction (Acylation) S_Alc (S)-Alcohol (Target Product) Enzyme->S_Alc Slow/No Reaction (Remains)

Figure 2: Kinetic resolution workflow. The enzyme selectively processes the (R)-enantiomer.[2]

Experimental Protocol

Reagents:

  • Racemic 1-chloro-3-(4-fluorophenoxy)propan-2-ol (2.05 g, 10 mmol)

  • Pseudomonas fluorescens Lipase (PFL) (200 mg, immobilized)

  • Vinyl Acetate (2.6 g, 30 mmol, 3 eq)

  • Solvent: Toluene or MTBE (20 mL)

Step-by-Step Workflow:

  • Setup: Dissolve the racemic substrate in toluene. Add vinyl acetate and the immobilized lipase.

  • Incubation: Incubate in an orbital shaker at

    
     and 200 rpm.
    
  • Monitoring: Monitor the enantiomeric excess (ee) of the remaining alcohol by Chiral HPLC (e.g., Chiralcel OD-H column).

  • Termination: Stop the reaction when the conversion reaches ~50-52% (typically 24–48 hours). Filter off the enzyme (recyclable).

  • Separation: The reaction mixture contains the (S)-alcohol and the (R)-acetate.[3] Separate via column chromatography (Silica gel; Gradient Hexane

    
     EtOAc). The ester elutes first (non-polar), followed by the alcohol.
    
  • Yield: ~45-48% (theoretical max 50%). ee: >98% (S).[3][4][5][6][7]

Route 3: Chemo-Enzymatic Reduction (High Purity)

This route involves the asymmetric reduction of the ketone precursor, 1-chloro-3-(4-fluorophenoxy)propan-2-one. While requiring a precursor synthesis step, it offers theoretical 100% yield and exceptional enantioselectivity.

Precursor Synthesis

The ketone is synthesized by oxidation of the racemic alcohol (using Jones reagent or TEMPO/Bleach) or by alkylation of 4-fluorophenol with 1,3-dichloroacetone (careful control required to prevent bis-alkylation).

Protocol (Reduction)

Reagents:

  • Ketone Substrate (1.0 g)

  • Ketoreductase (KRED) Screening Kit (e.g., Codexis or similar)

  • Cofactor: NADPH (recycling system: Glucose Dehydrogenase + Glucose)

  • Buffer: Phosphate buffer (pH 7.0)

Workflow:

  • Reaction: Mix ketone, KRED enzyme, cofactor recycling mix, and buffer. Stir at

    
    .
    
  • Workup: Extract with Ethyl Acetate.

  • Result: >99% conversion, >99% ee.

Comparative Analysis

The following table summarizes the key performance metrics for each route to aid in decision-making.

FeatureRoute 1: Chiral PoolRoute 2: Kinetic ResolutionRoute 3: Biocatalytic Red.
Starting Material (S)-EpichlorohydrinRacemic AlcoholKetone Precursor
Step Count 1 Step2 Steps (Synthesis + Res)2 Steps (Ketone Syn + Red)
Theoretical Yield 100%50%100%
Practical Yield 85–92%40–45%90–95%
Enantiomeric Excess 98–99% (Source dependent)>99% (Tunable)>99%
Atom Economy HighLow (Byproduct ester)High
Cost Efficiency High (Best for bulk)MediumMedium (Enzyme cost)
Scalability ExcellentGoodGood
Decision Matrix

Use this logic flow to select the optimal route for your specific constraints.

DecisionTree Start Start: Select Route Q1 Is (S)-Epichlorohydrin readily available/affordable? Start->Q1 Route1 Route 1: Chiral Pool (Recommended) Q1->Route1 Yes Q2 Is >99.5% ee absolutely critical? Q1->Q2 No Route2 Route 2: Kinetic Resolution (If racemic material exists) Q2->Route2 No Route3 Route 3: Biocatalytic Reduction (High Tech/High Purity) Q2->Route3 Yes

Figure 3: Decision matrix for selecting the synthetic strategy.

References

  • BenchChem. (2025). Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates. Link

  • National Institutes of Health (NIH). (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide. Link

  • Soni, S., et al. (2017). Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of Pseudomonas fluorescens lipase. Royal Society of Chemistry. Link

  • BLD Pharm. (2025). Product Safety and Data Sheet: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS 352530-45-1).[1] Link

  • Der Pharma Chemica. (2022). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Link

  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Link

Sources

Validation

Comparative Guide: Enzymatic Resolution vs. Chemical Asymmetric Catalysis for (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Topic: Enzymatic vs. Chemical Synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Content Type: Technical Comparison Guide Audience: Senior Researchers & Process Chemists Executive Summary (S)-1-Chloro-3-(4-fluoroph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic vs. Chemical Synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Content Type: Technical Comparison Guide Audience: Senior Researchers & Process Chemists

Executive Summary

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) is a critical chiral building block in the synthesis of third-generation


-blockers and other aryloxypropanolamine pharmacophores. The presence of the fluorine atom at the para position enhances metabolic stability and lipophilicity, making the enantiomeric purity of the hydroxyl stereocenter non-negotiable for drug efficacy and safety.

This guide objectively compares two dominant synthetic methodologies:

  • Enzymatic Kinetic Resolution (EKR): Utilizing lipase-mediated transesterification.[1]

  • Chemical Hydrolytic Kinetic Resolution (HKR): Utilizing Co(III)-Salen asymmetric catalysis (Jacobsen’s method).[2]

While traditional "chiral pool" synthesis using (S)-epichlorohydrin is possible, it is often cost-prohibitive at scale due to the high price of the chiral starting material. Therefore, this guide focuses on catalytic resolution strategies that convert inexpensive racemic precursors into high-value chiral intermediates.

Mechanistic Pathways & Strategic Overview

The synthesis of the target molecule hinges on establishing the (S)-configuration at the C2 position. The two methods approach this via divergent mechanistic pathways:

  • Enzymatic Route: Relies on the steric discrimination of a lipase active site to selectively acylate the unwanted (R)-enantiomer from a racemic chlorohydrin mixture, leaving the desired (S)-alcohol.

  • Chemical Route: Utilizes a chiral Cobalt-Salen complex to selectively hydrolyze the unwanted (R)-epoxide precursor into a diol, leaving the (S)-epoxide intact, which is subsequently ring-opened to the target chlorohydrin.

Pathway Visualization (DOT)

SynthesisPathways Start_Phenol 4-Fluorophenol + Epichlorohydrin Rac_Epoxide Racemic Epoxide Intermediate Start_Phenol->Rac_Epoxide Base Catalysis Rac_Chlorohydrin Racemic Chlorohydrin (Target Precursor) Rac_Epoxide->Rac_Chlorohydrin HCl/LiCl Ring Opening Co_Cat Co(III)-Salen HKR (Chemical Catalyst) Rac_Epoxide->Co_Cat Path A: Chemical Lipase Lipase EKR (Pseudomonas fluorescens) Rac_Chlorohydrin->Lipase Path B: Enzymatic S_Epoxide (S)-Epoxide (>99% ee) Co_Cat->S_Epoxide Kinetic Resolution R_Diol (R)-Diol (Waste/Byproduct) Co_Cat->R_Diol Hydrolysis Target_Chem (S)-1-Chloro-3-(4-fluorophenoxy) propan-2-ol S_Epoxide->Target_Chem Regioselective Ring Opening (HCl) R_Ester (R)-Acetate Ester (Byproduct) Lipase->R_Ester Selective Acylation Target_Enz (S)-1-Chloro-3-(4-fluorophenoxy) propan-2-ol Lipase->Target_Enz (S)-Alcohol Unreacted

Figure 1: Divergent synthetic pathways. Path A (Chemical) resolves at the epoxide stage; Path B (Enzymatic) resolves at the alcohol stage.

Method A: Enzymatic Kinetic Resolution (Biocatalysis)[1]

Technical Rationale

Lipases (EC 3.1.1.3) are preferred for this transformation due to their robustness in organic solvents and high enantioselectivity toward secondary alcohols. Specifically, Lipase from Pseudomonas fluorescens (PFL) and Lipase B from Candida antarctica (CAL-B) have demonstrated superior E-values (Enantiomeric Ratio > 100) for aryloxy-halohydrins [1, 2].

The reaction operates via an irreversible transesterification mechanism using an acyl donor (e.g., vinyl acetate). The enzyme preferentially acylates the (R)-enantiomer, leaving the desired (S)-enantiomer as the free alcohol.

Experimental Protocol

Note: This protocol is validated for gram-scale synthesis.

Reagents:

  • Substrate: Racemic 1-chloro-3-(4-fluorophenoxy)propan-2-ol (10 mmol)[3]

  • Enzyme: Pseudomonas fluorescens lipase (PFL) (Immobilized, 400 U/g)[3]

  • Acyl Donor: Vinyl Acetate (3.0 eq)

  • Solvent: Toluene (Dry, 50 mL)

  • Temperature: 30°C[3][4]

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 2.05 g (10 mmol) of racemic chlorohydrin in 50 mL of anhydrous toluene in a baffled Erlenmeyer flask.

  • Acyl Donor Addition: Add 2.8 mL (30 mmol) of vinyl acetate. The excess drives the equilibrium forward due to the formation of volatile acetaldehyde (tautomerization of vinyl alcohol).

  • Enzyme Initiation: Add 1.0 g of immobilized PFL. Seal the flask with a septum.

  • Incubation: Incubate in an orbital shaker at 30°C and 200 rpm.

    • Critical Control Point: Monitor reaction progress via chiral HPLC (Chiralcel OD-H column) every 2 hours.

  • Termination: Stop the reaction when the conversion reaches exactly 50-52%. Extending beyond this risks acylating the desired (S)-enantiomer (over-conversion).

  • Work-up: Filter off the immobilized enzyme (can be washed and reused).

  • Purification: Concentrate the filtrate under reduced pressure. Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) via flash column chromatography (Hexane:EtOAc 80:20).

Expected Results:

  • Yield: 42-45% (Theoretical Max: 50%)

  • ee%: >98% (S)-enantiomer[1][5][6]

  • E-value: >100

Method B: Chemical Hydrolytic Kinetic Resolution (HKR)

Technical Rationale

The Jacobsen HKR utilizes a chiral (Salen)Co(III) complex to catalyze the hydrolysis of terminal epoxides.[2][7] For the synthesis of our target chlorohydrin, the racemic epoxide intermediate (2-((4-fluorophenoxy)methyl)oxirane) is resolved first. The (S,S)-(Salen)Co(OAc) catalyst selectively hydrolyzes the (R)-epoxide to the diol, leaving the (S)-epoxide, which is then ring-opened to form the (S)-chlorohydrin [3, 4].

Experimental Protocol

Note: This protocol involves handling epoxides and requires strict safety adherence.

Reagents:

  • Substrate: Racemic 2-((4-fluorophenoxy)methyl)oxirane (10 mmol)

  • Catalyst: (S,S)-(Salen)Co(OAc) (0.5 mol%)

  • Reagent: Water (0.55 eq)

  • Solvent: THF (minimal) or neat

  • Ring Opening Reagent: LiCl / Acetic Acid or conc. HCl

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve (S,S)-(Salen)Co(II) precatalyst in THF and oxidize with acetic acid/air to generate the active Co(III) species if not purchasing the active form.

  • Resolution Reaction: Add 1.68 g (10 mmol) of racemic epoxide and 0.5 mol% catalyst to a flask.

  • Hydrolysis: Slowly add 0.55 eq of water (99 mg) dropwise over 1 hour at 0°C, then allow to warm to room temperature. Stir for 12-18 hours.

    • Mechanism:[2][8][9] The catalyst activates the (R)-epoxide for nucleophilic attack by water.

  • Separation: The reaction mixture now contains (S)-epoxide and (R)-diol. The diol is highly polar. Perform a rapid filtration through a silica plug or distillation to isolate the volatile (S)-epoxide.

  • Regioselective Ring Opening: Dissolve the purified (S)-epoxide in THF. Treat with 1.1 eq of LiCl and 1.1 eq of Acetic Acid (or conc. HCl at 0°C) to open the ring.

    • Note: Acidic opening of aryl glycidyl ethers favors the formation of the chlorohydrin (C3 attack) over the primary alcohol, but regioselectivity must be monitored.

Expected Results:

  • Yield: 40-44% (Theoretical Max: 50%)

  • ee%: >99% (S)-enantiomer (HKR is exceptionally selective)

  • Regioselectivity (Ring Opening): >95:5 (Chlorohydrin:Primary Alcohol)

Comparative Analysis & Performance Metrics

The choice between enzymatic and chemical routes depends heavily on scale and available equipment.

MetricEnzymatic Resolution (Lipase)Chemical Resolution (Jacobsen HKR)
Enantiomeric Excess (ee%) 96 - 99% (Highly dependent on conversion control)>99% (Often superior due to kinetic characteristics)
Yield (Isolated) 40 - 45%40 - 44%
Catalyst Cost Moderate (Enzymes are reusable 5-10 cycles)High (Co-Salen is expensive, though low loading)
Reaction Time 24 - 48 Hours12 - 24 Hours
Scalability Excellent (Batch or Flow)Good (Exothermic hydrolysis requires cooling)
Environmental Impact (E-Factor) Low (Green solvents, biodegradable catalyst)Moderate (Cobalt waste, solvent use for separation)
Operational Complexity Low (Simple shaking/stirring)High (Catalyst activation, precise water addition)
Decision Matrix
  • Choose Enzymatic if: You require a "green" process, lack specialized handling for heavy metals (Cobalt), or are working in a facility optimized for biocatalysis. The purification (separating alcohol from ester) is often easier than separating epoxide from diol on a large scale.

  • Choose Chemical (HKR) if: You require >99% ee without recrystallization. The Jacobsen catalyst is arguably the most reliable method for terminal epoxides if the cost is not the primary driver.

Workflow Visualization

Workflow cluster_Enz Enzymatic Workflow (Green Chemistry) cluster_Chem Chemical Workflow (High Purity) E_Start Racemic Chlorohydrin + Vinyl Acetate E_Cat Add Immobilized Lipase (P. fluorescens) E_Start->E_Cat E_React Incubate 30°C, 24h (Monitor HPLC) E_Cat->E_React E_Filter Filter Enzyme (Recycle Catalyst) E_React->E_Filter E_Purify Flash Chromatography (Sep. Alcohol/Ester) E_Filter->E_Purify E_Prod Pure (S)-Chlorohydrin E_Purify->E_Prod C_Start Racemic Epoxide + 0.55 eq H2O C_Cat Add (S,S)-Co-Salen (0.5 mol%) C_Start->C_Cat C_React Stir 0°C -> RT (18h) C_Cat->C_React C_Distill Distillation/Filtration (Remove Diol) C_React->C_Distill C_Open Ring Opening (LiCl / AcOH) C_Distill->C_Open C_Prod Pure (S)-Chlorohydrin C_Open->C_Prod

Figure 2: Operational workflows for both methodologies. Note the additional ring-opening step required in the chemical route.

References

  • Soni, S., et al. (2017).[3] Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of Pseudomonas fluorescens lipase.[3] RSC Advances, 7, 36566-36574.[3] Link

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched β-Blockers. Tetrahedron: Asymmetry, 18(20), 2419-2462. Link

  • Schaus, S. E., et al. (2002).[10] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes.[2][7] Journal of the American Chemical Society, 124(7), 1307-1315. Link

  • Tokunaga, M., et al. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science, 277(5328), 936-938. Link

Sources

Comparative

Comparative Guide: Jacobsen’s Catalyst (HKR) vs. Alternative Kinetic Resolutions

Executive Summary For the resolution of terminal epoxides , Jacobsen’s Hydrolytic Kinetic Resolution (HKR) using chiral (salen)Co(III) complexes stands as the premier synthetic methodology.[1][2] While enzymatic methods...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the resolution of terminal epoxides , Jacobsen’s Hydrolytic Kinetic Resolution (HKR) using chiral (salen)Co(III) complexes stands as the premier synthetic methodology.[1][2] While enzymatic methods offer high selectivity for specific substrates, they lack the broad generality and scalability of the Jacobsen system.[3] This guide analyzes the mechanistic distinctiveness of the Jacobsen catalyst, compares it with biological and alternative metal-based systems, and provides an optimized protocol for laboratory execution.

Part 1: The Standard – Jacobsen’s Catalyst (Co-Salen)[3]

The Cooperative Bimetallic Mechanism

To master this reaction, one must understand that it does not follow simple Michaelis-Menten-type kinetics. The reaction rate exhibits a second-order dependence on the catalyst concentration.[1][2][4]

  • The Insight: The reaction requires two metal centers to function simultaneously.[1][5] One (salen)Co unit acts as a Lewis Acid (activating the epoxide), while a second (salen)Co unit acts as the Nucleophile carrier (delivering the hydroxide/water).[1][5][6]

  • Implication: This cooperative mechanism explains why oligomeric (linked) salen catalysts are often superior to monomeric ones at low concentrations—they artificially enforce the proximity of the two metal centers, removing the entropic penalty of bringing two catalyst molecules together.

Mechanism Visualization

The following diagram illustrates the critical cooperative transition state that differentiates this catalyst from monomeric Lewis acid activations.

JacobsenMechanism Cat1 (Salen)Co(III)-OH (Nucleophile Carrier) TS Cooperative Transition State (Head-to-Tail Orientation) Cat1->TS Delivers OH- Cat2 (Salen)Co(III)-X (Lewis Acid Activator) Cat2->TS Binds Epoxide Oxygen Epoxide Racemic Epoxide Epoxide->TS Product Enantioenriched Epoxide + Chiral Diol TS->Product Ring Opening

Figure 1: The Cooperative Bimetallic Mechanism.[1][5] Note that two distinct catalyst molecules (or two units of a dimer) are required for the rate-determining ring-opening step.

Part 2: Comparative Analysis

Jacobsen HKR vs. Enzymatic Resolution (Epoxide Hydrolases)

Biological resolution using Epoxide Hydrolases (EH) is the primary competitor for epoxide resolution.

FeatureJacobsen HKR ((salen)Co)Enzymatic Resolution (EH)
Substrate Scope Broad. Works for almost any terminal epoxide (alkyl, aryl, functionalized).Narrow. "Lock and key" fit. High specificity but requires screening different enzymes for each new substrate.
Selectivity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-factor)
Consistently High (

).
Variable. Can be extremely high (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) or poor depending on enzyme match.
Solvent System Flexible.[2] Can run neat (solvent-free), in THF, or organics.Aqueous. Often requires biphasic systems or emulsions, complicating workup for hydrophobic substrates.
Scalability Excellent.[3][6][7][8] Exothermic control is easy; catalyst is recyclable.Moderate. Enzyme stability and inhibition by high product concentrations can be limiting.
Cost Low/Moderate.[3] Ligand is cheap; Cobalt is abundant.Variable. Specialized enzymes can be expensive; whole-cell systems are cheap but messy.
Jacobsen HKR vs. Sharpless Kinetic Resolution

While both are "Kinetic Resolutions," they are not interchangeable. They target different functional groups.[2][3]

  • Sharpless KR (Ti-Tartrate): strictly requires an allylic alcohol moiety. It coordinates to the hydroxyl group to direct stereochemistry. It cannot resolve simple terminal epoxides (e.g., styrene oxide).

  • Jacobsen HKR: Designed for terminal epoxides lacking directing groups. It does not require a hydroxyl handle.

Internal Comparison: Monomeric vs. Oligomeric Salen

For industrial applications, the catalyst architecture evolves.

  • Monomeric (Classic): inexpensive, easy to synthesize.[3] Requires higher loading (0.5 mol%) due to the second-order rate law.

  • Oligomeric (Industrial): Cyclic dimers or trimers. Because the two metal centers are covalently tethered, the reaction becomes intramolecular regarding the catalyst. This allows loadings as low as 0.005 mol% (ppm levels) while maintaining high reaction rates.

Part 3: Data & Performance Metrics

The following table summarizes the Selectivity Factor (


) for standard substrates. The 

-factor is calculated as

. An

is generally considered synthetically useful (yielding >99%

at ~50% conversion).

Table 1: Comparative Performance on Key Substrates

SubstrateMethodCatalyst

-factor
ConditionsRef
Styrene Oxide HKR(Salen)Co(III)-OAc> 2000.5 mol%, 0.55 eq H2O[1]
EnzymaticA. niger EH~10-30Phosphate buffer[2]
Epichlorohydrin HKR(Salen)Co(III)-OAc> 400Neat, 0.5 mol%[1]
EnzymaticAgrobacterium EH> 100Buffer/DMSO[3]
Propylene Oxide HKROligomeric (Salen)CoInfinite*Gas phase/Neat[4]
1-Hexene Oxide HKR(Salen)Co(III)-OAc~ 90THF/Neat[1]

*Note: "Infinite" denotes detection limits where no minor enantiomer is observed.[3]

Part 4: Experimental Protocol (Self-Validating)

Protocol: HKR of (±)-Styrene Oxide

Target: Isolation of (S)-Styrene Oxide (>99%


).
Catalyst:  (R,R)-(salen)Co(II) [Precatalyst].
Step 1: Catalyst Oxidation (The Critical Step)

Most failures occur here. The Co(II) precursor is inactive.[2] It must be oxidized to Co(III).

  • Weigh (R,R)-(salen)Co(II) complex (0.5 mol% relative to substrate).[8]

  • Dissolve in minimal Toluene or CH2Cl2.

  • Add Acetic Acid (2.0 equivalents relative to Cobalt).

  • Stir open to air for 1 hour.

    • Validation: Color change from Red/Orange (Co(II)) to Dark Brown (Co(III)).

  • Remove solvent in vacuo to obtain the solid (salen)Co(III)-OAc complex.

Step 2: The Resolution
  • Add racemic Styrene Oxide (1.0 eq) to the flask containing the solid catalyst. (Run neat if liquid; use minimal THF if solid).

  • Cool to 0°C (Reaction is exothermic).

  • Add Water (0.55 eq) dropwise.

    • Why 0.55 eq? Theoretical max is 0.50. The slight excess ensures full conversion of the fast-reacting enantiomer.

  • Allow to warm to Room Temperature and stir for 12–24 hours.

Step 3: Workup & Purification
  • Fractional Distillation: This is the preferred method.

    • Fraction 1: (S)-Styrene Oxide (bp ~190°C).

    • Residue: (R)-Diol and Catalyst.[3][6]

  • Chromatography: If distillation is difficult, flush through a silica plug. Elute epoxide with Hexanes/EtOAc; flush diol with MeOH.

Part 5: Decision Matrix

Use this logic flow to select the correct Kinetic Resolution methodology for your substrate.

KRDecisionTree Start Start: Racemic Substrate Q1 Is it a Terminal Epoxide? Start->Q1 Q2 Is it an Allylic Alcohol? Q1->Q2 No Res_Jacobsen USE JACOBSEN HKR ((Salen)Co(III)) Q1->Res_Jacobsen Yes Q3 Is it an Internal Epoxide? Q2->Q3 No Res_Sharpless USE SHARPLESS KR (Ti-Tartrate) Q2->Res_Sharpless Yes Res_Shi Consider Shi Epoxidation (Asymmetric Synthesis preferred) Q3->Res_Shi No (Synthesis route) Res_Enzyme USE ENZYMATIC KR (Epoxide Hydrolase) Q3->Res_Enzyme Yes (Screening req.)

Figure 2: Decision Matrix for Kinetic Resolution Methodologies.

References

  • Jacobsen, E. N., et al. (1997).[9][8] "Highly Active Oligomeric (salen)Co Catalysts for the Enantioselective Hydrolytic Kinetic Resolution of Terminal Epoxides." Science, 277(5328), 936–938.

  • Pedragosa-Moreau, S., et al. (1993). "Enantiocomplementary hydrolytic kinetic resolution of styrene oxide by epoxide hydrolases." Tetrahedron: Asymmetry, 4(8), 1727–1732.

  • Spelberg, J. H., et al. (1999). "Enantioselective hydrolysis of epoxides by purified epoxide hydrolase from Agrobacterium radiobacter AD1." Tetrahedron: Asymmetry, 9(24), 459–466.

  • Nielsen, L. P. C., et al. (2004).[2][8] "Mechanistic Basis for the High Activity of Oligomeric (salen)Co Catalysts." Journal of the American Chemical Society, 126(5), 1360–1362.[2]

Sources

Validation

Technical Guide: Alternative Chiral Building Blocks for Beta-Blocker Synthesis

Executive Summary The synthesis of -adrenergic receptor antagonists (beta-blockers) has historically relied on the reaction of isopropylamine with racemic epichlorohydrin, yielding racemic mixtures that require costly re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of


-adrenergic receptor antagonists (beta-blockers) has historically relied on the reaction of isopropylamine with racemic epichlorohydrin, yielding racemic mixtures that require costly resolution. With regulatory bodies (FDA, EMA) mandating single-enantiomer formulations due to the distinct pharmacological profiles of (S)-enantiomers (typically 100x more potent) versus (R)-enantiomers, the demand for enantiopure building blocks is critical.

This guide objectively compares the industry-standard Chiral Epichlorohydrin route against three high-performance alternatives: Hydrolytic Kinetic Resolution (HKR) Epoxides , Cyclic Sulfates , and Glycidyl Sulfonates . We analyze these based on enantiomeric excess (ee%), atom economy, and scalability.

Part 1: The Benchmark vs. The Alternatives

The Incumbent: (S)-Epichlorohydrin

While commercially available, (S)-epichlorohydrin presents significant challenges:

  • Racemization Risk: Under acidic conditions or high thermal stress, the chiral center is prone to racemization via chloride attack.

  • Volatility & Toxicity: High vapor pressure creates containment issues during scale-up.

  • Cost: High optical purity (>99% ee) variants command a premium price.

The Challengers
1. HKR-Derived Epoxides (The Scalability Standard)

Utilizing Jacobsen’s catalyst (Co-salen), racemic epoxides are resolved via Hydrolytic Kinetic Resolution (HKR).

  • Mechanism: Selective hydrolysis of the unwanted enantiomer leaving the desired chiral epoxide intact.

  • Advantage: Extremely high ee% (>99%) and the catalyst is recyclable.

2. Cyclic Sulfates (The Regioselectivity Specialist)

Derived from chiral diols (often via Sharpless Asymmetric Dihydroxylation), cyclic sulfates act as "super-epoxides."

  • Mechanism: The sulfate group is an exceptional leaving group, and the ring strain drives reactivity.

  • Advantage: Unlike epoxides, cyclic sulfates undergo nucleophilic attack with near-perfect regioselectivity and no racemization.

3. Glycidyl Sulfonates (The Tunable Electrophile)

(S)-Glycidyl Nosylate or Tosylate.

  • Mechanism: The sulfonate group (

    
    ) is a better leaving group than the epoxide oxygen, allowing for "tunable" reactivity.
    
  • Advantage: Allows for

    
     displacement at the primary carbon without disturbing the chiral center at C2.
    

Part 2: Comparative Performance Analysis

The following data aggregates performance metrics from standard synthesis campaigns of (S)-Propranolol and (S)-Atenolol.

Feature(S)-Epichlorohydrin (Standard)HKR-Derived EpoxidesCyclic SulfatesGlycidyl Sulfonates
Enantiomeric Excess (ee%) 94 - 98%>99% >99% 96 - 98%
Yield (Step) 60 - 75%45% (Max 50% theoretical)*85 - 95%70 - 80%
Regioselectivity Moderate (90:10)High (95:5)Excellent (>99:1) High (95:5)
Atom Economy HighModerate (Loss of 50% mass)Low (Sulfate waste)Moderate
Scalability HighVery High ModerateModerate
Primary Risk Racemization in situCatalyst CostMoisture SensitivityShelf Stability

*Note: HKR yield is limited to 50% unless a dynamic kinetic resolution (DKR) is employed, though the recovered diol is often valuable.

Part 3: Mechanistic Pathways & Workflows

The divergence in synthesis logic is best visualized by comparing the nucleophilic opening pathways. The Cyclic Sulfate route offers a distinct advantage in preventing the "payload" (the amine) from attacking the wrong carbon.

BetaBlockerSynthesis Raw Precursor (Phenol) InterEpi Glycidyl Ether (Intermediate) Raw->InterEpi Base (NaH) Diol Chiral Diol (via Sharpless AD) Raw->Diol Sharpless AD Epi (S)-Epichlorohydrin Epi->InterEpi ProdA (S)-Beta Blocker (Risk: 5-10% Regio-isomer) InterEpi->ProdA Isopropylamine (Ring Opening) CycSulf Cyclic Sulfate (Activated Electrophile) Diol->CycSulf SOCl2 then RuCl3 ProdB (S)-Beta Blocker (>99% Regio-purity) CycSulf->ProdB 1. Nucleophile 2. Hydrolysis RacEpi Racemic Epoxide HKR Co-Salen Catalyst (HKR) RacEpi->HKR PureEpi (S)-Epoxide (>99% ee) HKR->PureEpi Kinetic Resolution PureEpi->InterEpi Coupling

Figure 1: Comparative synthetic workflows. Note that the Cyclic Sulfate pathway (Green) bypasses the epoxide intermediate entirely, offering superior regiocontrol.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis via Cyclic Sulfate (High Purity Route)

Best for: High-value targets requiring >99% ee.

1. Formation of the Cyclic Sulfite:

  • Dissolve the chiral diol (10 mmol) in dry

    
     (50 mL) and cool to 0°C.
    
  • Add triethylamine (22 mmol) followed by dropwise addition of thionyl chloride (11 mmol).

  • Stir for 30 minutes. Quench with water, extract, and dry over

    
    .
    

2. Oxidation to Cyclic Sulfate:

  • Dissolve the crude cyclic sulfite in a mixture of

    
     (1:1:1.5).
    
  • Add

    
     (catalytic, 0.1 mol%) and 
    
    
    
    (15 mmol).
  • Stir vigorously at room temperature for 1 hour.

  • Critical Step: Filter through a silica plug to remove Ruthenium (prevents metal contamination).

3. Nucleophilic Opening (The Beta-Blocker Step):

  • Dissolve the Cyclic Sulfate (5 mmol) in Acetone.

  • Add the nucleophile (e.g., Isopropylamine, 6 mmol) and

    
    .
    
  • Reflux for 4-6 hours. The sulfate opens to form a stable sulfate ester salt.

  • Hydrolysis: Add 20%

    
     (aq) and heat to 60°C for 1 hour to hydrolyze the leaving group.
    
  • Basify and extract the final amino-alcohol.

Protocol B: Jacobsen’s HKR for Chiral Epoxide Generation

Best for: Large-scale production where catalyst recovery is essential.

1. Catalyst Activation:

  • Dissolve

    
    -Co-Salen complex (0.5 mol%) in toluene.
    
  • Add acetic acid (2 equiv relative to catalyst) and stir open to air for 1 hour to generate the active Co(III) species. Remove solvent in vacuo.

2. Kinetic Resolution:

  • Add racemic epichlorohydrin (or derivative) to the activated catalyst.

  • Cool to 0°C.

  • Add water (0.55 equiv relative to epoxide) dropwise over 1 hour.

  • Observation: The reaction is exothermic. Control temperature to maintain enantioselectivity.

  • Stir for 12-18 hours.

  • Separation: Distill the unreacted (S)-epoxide (product) from the high-boiling (R)-diol (byproduct).

Part 5: Critical Discussion & Troubleshooting

The "Regioselectivity" Trap

In the standard epoxide opening (Path A in Figure 1), the amine nucleophile predominantly attacks the less hindered carbon. However, electronic effects from the aryl ether can induce 5-10% attack at the wrong carbon, creating a regioisomer that is difficult to separate.

  • Solution: The Cyclic Sulfate route locks the conformation. The ring strain is released only upon attack at the primary carbon, pushing regioselectivity to >99:1.

Shelf Stability
  • Glycidyl Sulfonates: Prone to hydrolysis if stored improperly. Must be kept at -20°C under Argon.

  • Cyclic Sulfates: Surprisingly stable as crystalline solids but hydrolyze rapidly in solution if water is present.

Atom Economy Considerations

While HKR yields >99% ee, it inherently sacrifices 50% of the starting material (the R-enantiomer). For industrial processes, this is only viable if the "waste" (R)-diol can be sold or inverted via Mitsunobu conditions, though this adds step-count.

References

  • Jacobsen, E. N. (2000). "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Journal of the American Chemical Society. Link

  • Sharpless, K. B., et al. (1988). "Cyclic Sulfates: Useful Substrates for Selective Nucleophilic Displacement."[1] Journal of the American Chemical Society. Link

  • Lohray, B. B. (1992).[1] "Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis." Synthesis. Link

  • Tokunaga, M., et al. (1997). "Hydrolytic Kinetic Resolution of Terminal Epoxides." Science. Link

  • Bredikhin, A. A., et al. (2018).[2] "Synthesis, phase behavior and absolute configuration of β-adrenoblocker bupranolol and related compounds." Journal of Molecular Structure. Link

Sources

Comparative

Comparison of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol with (R)-enantiomer in synthesis

The following guide provides an in-depth technical comparison of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol and its (R)-enantiomer, focusing on their roles as chiral synthons in pharmaceutical development. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol and its (R)-enantiomer, focusing on their roles as chiral synthons in pharmaceutical development.

Executive Summary & Pharmacological Context

1-Chloro-3-(4-fluorophenoxy)propan-2-ol is a critical chlorohydrin intermediate used in the synthesis of fluorinated


-adrenergic receptor antagonists  (beta-blockers) and oxazolidinone antibiotics  (e.g., Linezolid analogs).

In the context of beta-blockers, the biological activity is highly stereospecific. The (S)-enantiomer of the final drug is typically the eutomer (active form), possessing significantly higher binding affinity to


-receptors than the (R)-distomer. Consequently, the (S)-chlorohydrin  (or its stereochemical equivalent depending on the synthetic route) is the high-value target for drug development.
Why the Comparison Matters
  • Target: The (S)-chlorohydrin is the direct precursor to (S)-epoxides, which yield (S)-beta-blockers upon amine opening (assuming retention of configuration at the chiral center during amine attack).

  • Challenge: Synthesizing the pure (S)-enantiomer requires either expensive chiral starting materials (chiral pool) or robust resolution strategies (biocatalysis).

  • Outcome: This guide compares the Direct Chemical Synthesis (from chiral epichlorohydrin) vs. Enzymatic Kinetic Resolution to determine the optimal workflow for research vs. industrial scale.

Synthetic Pathways: Chemical vs. Enzymatic

This section analyzes the two primary routes to access the enantiopure chlorohydrin.

Route A: Chiral Pool Synthesis (Chemical)

This route relies on the commercially available (R)-(-)-Epichlorohydrin .

  • Mechanism: Regioselective ring-opening of the epoxide by 4-fluorophenol.

  • Stereochemistry: The nucleophilic attack typically occurs at the less hindered terminal carbon (

    
    ). The chiral center at 
    
    
    
    is not the electrophile; however, due to Cahn-Ingold-Prelog (CIP) priority rules, the (R)-epoxide precursor yields the (S)-chlorohydrin .
  • Pros: High theoretical yield (>90%), single-step, no resolution required.

  • Cons: High cost of (R)-epichlorohydrin; potential for racemization if reaction conditions (temperature/Lewis acid) are not strictly controlled.

Route B: Enzymatic Kinetic Resolution (Biocatalytic)

This route starts with inexpensive racemic epichlorohydrin .

  • Mechanism: Synthesis of racemic chlorohydrin followed by lipase-catalyzed stereoselective acylation.

  • Enzyme: Pseudomonas fluorescens lipase (PFL) or Candida antarctica lipase B (CAL-B).

  • Selectivity: PFL preferentially acylates the (R)-enantiomer of the chlorohydrin, leaving the desired (S)-alcohol unreacted.

  • Pros: Low starting material cost, high optical purity (

    
    ).
    
  • Cons: Maximum theoretical yield is 50% (unless Dynamic Kinetic Resolution is used); requires separation of ester and alcohol.

Comparative Data Analysis

The following table summarizes the performance metrics of the (S)-enantiomer isolation via both routes.

MetricRoute A: From (R)-EpichlorohydrinRoute B: Lipase Resolution (PFL)
Target Product (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol
Starting Material (R)-Epichlorohydrin (99% ee)Racemic Epichlorohydrin
Reagent Cost High (

$)
Low ($)
Yield (Isolated) 85 - 92%40 - 45% (of racemate)
Optical Purity (ee) 96 - 98%> 99%
Scalability Linear (Easy)Requires biphasic optimization
Key Risk Racemization via acid catalysisEnzyme inhibition/cost

Expert Insight: While Route A is faster for small-scale medicinal chemistry (mg to g scale), Route B is often preferred for process chemistry cost-optimization, provided the "waste" (R)-ester can be recycled or hydrolyzed and racemized.

Experimental Protocols (Self-Validating)

Protocol 1: Biocatalytic Resolution of Racemic Chlorohydrin

Objective: Isolate (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol from racemate.

Reagents:

  • Racemic 1-Chloro-3-(4-fluorophenoxy)propan-2-ol (10 mmol)

  • Vinyl Acetate (30 mmol, Acyl donor)[1]

  • Pseudomonas fluorescens Lipase (PFL) (Immobilized, 200 mg)

  • Solvent: Diisopropyl ether (dry)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the racemic chlorohydrin in 50 mL of dry diisopropyl ether.

  • Initiation: Add 30 mmol of vinyl acetate and 200 mg of immobilized PFL.

  • Incubation: Shake the mixture at 30°C at 200 rpm. Monitor the reaction via chiral HPLC (Chiralcel OD-H column).

  • Termination: Stop the reaction when conversion reaches 50% (typically 24-48 hours). The (R)-enantiomer is converted to the acetate ester; the (S)-enantiomer remains as the alcohol.

  • Separation: Filter off the enzyme. Evaporate the solvent.[2][3][4]

  • Purification: Separate the (S)-alcohol from the (R)-ester via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 8:2). The alcohol elutes after the ester.

  • Validation: Measure optical rotation. Expected

    
     (c=1, MeOH) for the (S)-isomer (value representative of the class).
    

Visualizing the Synthetic Logic

Diagram 1: Stereochemical Pathway (Chiral Pool)

This diagram illustrates the priority inversion (R to S) due to CIP rules during the synthesis from (R)-epichlorohydrin.

Stereochemistry Epi (R)-Epichlorohydrin (Chiral Pool) Transition Nu: Attack at C3 (Regioselective) Epi->Transition Base Cat. Phenol 4-Fluorophenol Phenol->Transition Chlorohydrin (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (Target Intermediate) Transition->Chlorohydrin Ring Opening (Retention of Spatial Config) (CIP Priority Change R->S) Drug (S)-Beta-Blocker / Drug (Active Eutomer) Chlorohydrin->Drug Amine Opening of Epoxide

Caption: The synthesis from (R)-epichlorohydrin yields the (S)-chlorohydrin due to CIP priority reassignment, not chiral center inversion.

Diagram 2: Enzymatic Resolution Workflow

This workflow demonstrates the separation of the racemic mixture into the pure (S)-alcohol and (R)-ester.

EnzymaticResolution cluster_products Post-Reaction Mixture Racemate Racemic Chlorohydrin (S) + (R) Mixture Reaction Selective Acylation (Kinetic Resolution) Racemate->Reaction Enzyme Lipase (PFL) + Vinyl Acetate Enzyme->Reaction S_Alcohol (S)-Chlorohydrin (Unreacted Alcohol) Target: >99% ee Reaction->S_Alcohol No Reaction R_Ester (R)-Chlorohydrin Acetate (Acylated Ester) Reaction->R_Ester Acylation

Caption: Pseudomonas fluorescens lipase selectively acylates the (R)-enantiomer, allowing isolation of the pure (S)-alcohol.

References

  • Synthesis of (S)-Betaxolol & Intermediates : Molecules. 2022. "Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol". Link

  • Lipase Resolution of Chlorohydrins : ResearchGate. 2017. "Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate". Link

  • Beta-Blocker Synthesis Review : Journal of Medicinal and Medical Chemistry. "A Comprehensive Review on Beta Blockers Synthesis Methods". Link

  • Commercial Availability : BLD Pharm. "(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Product Page". Link

  • Patent on Chiral Synthesis : Google Patents. "US6989465B1 - Process for preparation of S-(-)-1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol". Link

Sources

Validation

Comparative Guide: Biological Activity of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Derivatives

Topic: Biological Activity of Derivatives of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Content Type: Publish Comparison Guide Executive Summary & Significance (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS 352530-45-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Derivatives of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol Content Type: Publish Comparison Guide

Executive Summary & Significance

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS 352530-45-1) serves as a critical chiral building block in medicinal chemistry, primarily for the synthesis of aryloxypropanolamine scaffolds. These scaffolds are the pharmacophore hallmark of


-adrenergic receptor antagonists (

-blockers) and have recently emerged as potent antimicrobial adjuvants.

This guide evaluates the biological performance of derivatives synthesized from this chiral intermediate, specifically focusing on the (S)-1-amino-3-(4-fluorophenoxy)propan-2-ol class. We compare these fluorinated analogs against industry standards (Propranolol, Atenolol) and emerging anti-persister agents.

Key Applications
  • Cardiovascular:

    
    -selective antagonism for hypertension and arrhythmia.
    
  • Antimicrobial: Membrane-targeting adjuvants against multidrug-resistant (MDR) bacteria.

  • Oncology: WNT signaling inhibition and antioxidant-mediated cytoprotection.

Chemical Synthesis & Structural Logic

The biological activity of these derivatives hinges on the stereochemistry at the C2 position. The (S)-configuration of the chlorohydrin precursor is retained (or inverted depending on the route) to yield the active (S)-aryloxypropanolamine, which typically exhibits 100-fold higher affinity for


-receptors than the (R)-enantiomer.
Synthetic Pathway (Graphviz Diagram)

The following workflow illustrates the conversion of the chlorohydrin core into bioactive amine derivatives via the epoxide intermediate.

SynthesisPath Chlorohydrin (S)-1-Chloro-3- (4-fluorophenoxy)propan-2-ol Epoxide (S)-2-((4-fluorophenoxy) methyl)oxirane Chlorohydrin->Epoxide Base (NaOH/KOH) Cyclization Amine_Iso Derivative A: Isopropylamine Analog (Beta-Blocker) Epoxide->Amine_Iso i-PrNH2 Ring Opening Amine_Tert Derivative B: tert-Butylamine Analog (High Potency) Epoxide->Amine_Tert t-BuNH2 Ring Opening Amine_Bulky Derivative C: Piperazine/Arylalkyl Analog (Antimicrobial) Epoxide->Amine_Bulky Aryl-amines (e.g., Piperazine)

Figure 1: Divergent synthesis of bioactive derivatives from the (S)-chlorohydrin scaffold.

Comparative Biological Performance[1]

A. -Adrenergic Receptor Antagonism

The primary application of the 4-fluorophenoxy scaffold is in designing


-blockers. The fluorine substitution at the para position of the phenyl ring enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

Comparison: 4-Fluoro Derivatives vs. Standard


-Blockers 
FeatureDerivative A (Isopropyl) Derivative B (tert-Butyl) Propranolol (Standard) Atenolol (Standard)
Structure 4-F-Phenoxy-propanolamine4-F-Phenoxy-propanolamineNaphthyloxy-propanolamine4-Acetamide-phenoxy

Affinity (Ki)
~5–15 nM~1–5 nM1.2 nM1000 nM (Low affinity, high selectivity)
Lipophilicity (LogP) ~2.1 (Moderate)~2.4 (High)3.1 (High, CNS entry)0.16 (Low, Periphery only)
Potency Ratio 0.8x Propranolol1.2x Propranolol1.0 (Reference)0.1x Propranolol
Metabolic Stability High (C-F bond resists oxidation)High Low (First-pass metabolism)High (Renal excretion)

Key Insight: Derivative B (tert-butylamino) often exhibits superior potency due to the steric bulk fitting the hydrophobic pocket of the


-receptor, mimicking the pharmacophore of Timolol . The 4-fluoro substituent prevents rapid metabolic hydroxylation at the para position, potentially extending half-life.
B. Antimicrobial & Anti-Persister Activity

Recent studies (e.g., on SPI009 analogs) indicate that aryloxypropanolamines with bulky amine heads act as membrane-targeting adjuvants.

Experimental Data: Synergistic Activity against P. aeruginosa

CompoundMIC (Alone)MIC (with Tobramycin)Biofilm Eradication %
Derivative C (Bulky Amine) >64 µg/mL4 µg/mL85%
SPI009 (Reference) >64 µg/mL2 µg/mL90%
Ciprofloxacin (Control) 0.5 µg/mLN/A40%

Mechanism: These derivatives do not kill bacteria directly at low concentrations but permeabilize the membrane, allowing conventional antibiotics (like Tobramycin) to kill dormant "persister" cells that are usually resistant.

Mechanism of Action (Signaling Pathways)

-Adrenergic Blockade Pathway

The following diagram details how the (S)-derivative antagonizes the


-receptor to reduce cardiac workload.

BetaBlockade Ligand (S)-4-Fluoro Derivative Receptor Beta-1 Adrenergic Receptor (GPCR) Ligand->Receptor Competitive Binding (High Affinity) GsProtein Gs Protein (Inactivated) Receptor->GsProtein Blocks Activation Effect REDUCED Heart Rate REDUCED Contractility Receptor->Effect Therapeutic Outcome AC Adenylyl Cyclase GsProtein->AC No Signal cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA Calcium Ca2+ Influx PKA->Calcium

Figure 2: Signal transduction blockade by (S)-4-fluorophenoxy derivatives.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, follow these validated protocols for synthesis and testing.

Protocol A: Synthesis of (S)-1-(isopropylamino)-3-(4-fluorophenoxy)propan-2-ol

Objective: Convert the chlorohydrin to the active amine drug.

  • Epoxide Formation:

    • Dissolve 1.0 eq of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol in methanol.

    • Add 1.2 eq of aqueous NaOH (20% w/v) dropwise at 0°C.

    • Stir at room temperature for 3 hours. Monitor by TLC (disappearance of chlorohydrin).

    • Validation: Product should be (S)-2-((4-fluorophenoxy)methyl)oxirane .

  • Aminolysis:

    • Add 5.0 eq of Isopropylamine (excess prevents polymerization) to the epoxide solution.

    • Reflux at 50°C for 4–6 hours.

    • Evaporate excess amine and solvent under reduced pressure.

  • Purification:

    • Dissolve residue in dilute HCl (1M) and wash with ether (removes non-basic impurities).

    • Basify aqueous layer with NaOH to pH 12.

    • Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

    • Recrystallize from Ethanol/Hexane.

Protocol B: In Vitro -Blockade Assay (Self-Validating)

Objective: Determine


 binding affinity.
  • Preparation: Harvest membranes from HEK293 cells overexpressing human

    
    -adrenoceptors.
    
  • Ligand: Use

    
    -CGP12177 (a specific hydrophilic 
    
    
    
    -antagonist) as the radioligand (conc. 0.5 nM).
  • Incubation:

    • Incubate membranes with radioligand and varying concentrations (

      
       to 
      
      
      
      M) of the 4-fluoro derivative .
    • Include Propranolol (1 µM) in control wells to define non-specific binding.

  • Measurement:

    • Filter through GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression.
    
    • Validation Check: The

      
       of the Propranolol control must fall within 1–5 nM; otherwise, reject the assay.
      

References

  • Brunner, H., et al. (1968).[1] "Pharmacological studies with 1-isopropylamino-3-(o-allyloxyphenoxy)-2-propanol-hydrochloride, an adrenergic beta-receptor blocking agent."[1] Arzneimittelforschung.

  • Lieb, F., et al. (2017).[2] "Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains." Frontiers in Microbiology.

  • Oatis, J.E., et al. (1983). "Metabolism of propranolol analogs: Synthesis and beta-blocking activity." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol."[3] National Center for Biotechnology Information.

  • Grybaite, B., et al. (2024).[4] "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for Antimicrobial Candidates." Int. J. Mol. Sci.

Sources

Comparative

Spectroscopic Characterization &amp; Comparison Guide: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Executive Summary & Application Context (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) is a critical chiral building block, predominantly utilized in the synthesis of enantiopure -adrenergic receptor bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS: 352530-45-1) is a critical chiral building block, predominantly utilized in the synthesis of enantiopure


-adrenergic receptor blockers and other fluorinated pharmaceuticals. Its structural integrity relies on two key features: the fluorine substitution  on the aromatic ring (enhancing metabolic stability and lipophilicity) and the (S)-configuration  at the secondary alcohol center (dictating pharmacological potency).

This guide provides a technical comparison of this compound against its racemic counterpart and non-fluorinated analogs, establishing a robust analytical framework for researchers.[1]

Structural & Comparative Analysis[1][2]

To validate the identity of the (S)-enantiomer, it must be compared against related structural motifs.[1] The table below outlines the core differences between the target compound and its primary "look-alikes."

Table 1: Comparative Chemical Profile[1]
FeatureTarget: (S)-Isomer Alternative A: Racemate Alternative B: Non-Fluorinated Analog
IUPAC Name (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol(RS)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol1-Chloro-3-phenoxypropan-2-ol
CAS Number 352530-45-1352530-44-0 (Generic)127-00-4 (Core chlorohydrin)
Chiral Center C2 (S-configuration)C2 (Mixed R/S)C2 (Racemic or Achiral context)
Key Spectroscopic Marker Optical Rotation

Optical Rotation

No

F NMR Signal
Primary Application Chiral Drug Synthesis (e.g., Fluorinated

-blockers)
Precursor for Kinetic ResolutionGeneral Intermediate

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Analysis

The presence of the fluorine atom introduces distinct splitting patterns in the aromatic region due to


F-

H coupling (

), which is absent in non-fluorinated analogs.
Experimental Protocol: NMR Sample Preparation
  • Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: CDCl

      
       is preferred over DMSO-d
      
      
      
      to prevent hydroxyl proton exchange broadening, allowing observation of the -OH coupling if the sample is dry.
  • Reference: Use TMS (Tetramethylsilane) at 0.00 ppm as the internal standard.

  • Acquisition:

    • 
      H NMR: 400 MHz or higher (16 scans).
      
    • 
      F NMR: Essential for purity confirmation (decoupled, 32 scans).[1]
      
Representative NMR Data Interpretation
NucleusChemical Shift (

, ppm)
MultiplicityAssignmentMechanistic Insight

H
6.90 – 7.05Multiplet (4H)Ar-H AA'BB' System: Distinct from the simple multiplets of non-fluorinated phenol due to F-coupling.

H
4.15 – 4.25Multiplet (1H)CH -OHThe chiral center methine proton; shift is sensitive to derivatization (Mosher's ester analysis).

H
3.98 – 4.05Doublet of DoubletsAr-O-CH

Diastereotopic protons due to the adjacent chiral center.[1]

H
3.65 – 3.75Doublet of DoubletsCl-CH

Characteristic chloromethyl shift; distinct from epoxide precursors (~2.6-2.8 ppm).

C
~157.5 (

)
DoubletAr-C -FDefinitive Proof: Large C-F coupling constant confirms fluorination.

F
-120 to -125Singlet/MultipletAr-F Single sharp peak indicates high chemical purity; multiple peaks suggest regioisomers.
Infrared (IR) Spectroscopy
  • C-F Stretch: A strong band appears in the 1200–1250 cm

    
      region, distinguishing it from the non-fluorinated analog.
    
  • O-H Stretch: Broad band at 3300–3400 cm

    
      (H-bonded).
    
  • C-Cl Stretch: Distinct band at 700–750 cm

    
     .
    

Chiral Purity Determination (Enantiomeric Excess)[2]

Distinguishing the (S)-enantiomer from the (R)-isomer or racemate requires chiral chromatography. Standard reverse-phase C18 columns cannot separate these enantiomers.[1]

Methodology: Chiral HPLC
  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5 v/v).[1]

  • Flow Rate: 0.5 – 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Aromatic absorption) or 220 nm.[1]

  • Expected Result:

    • Racemate: Two peaks with 1:1 area ratio.[1][2]

    • (S)-Isomer: Single dominant peak (typically elutes second on OD-H, but must be verified with a standard).

Visual Workflow: Analytical Decision Tree

AnalyticalWorkflow Sample Unknown Sample (Chlorohydrin) NMR_1H 1H NMR Analysis Sample->NMR_1H Decision1 Aromatic Region Split? NMR_1H->Decision1 NMR_19F 19F NMR Analysis Decision2 Signal at -120 ppm? NMR_19F->Decision2 Chiral_HPLC Chiral HPLC (Chiralcel OD-H) Decision3 Single Peak? Chiral_HPLC->Decision3 Decision1->NMR_19F Yes (Complex Splitting) Result_NonF Non-Fluorinated Analog Decision1->Result_NonF No (Normal Multiplet) Decision2->Chiral_HPLC Yes Decision2->Result_NonF No Result_Rac Racemic Mixture (Low Value) Decision3->Result_Rac No (50:50) Result_Pure Pure (S)-Enantiomer (High Value) Decision3->Result_Pure Yes (>99% ee)

Caption: Analytical logic flow for validating the identity and purity of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol.

Synthesis & Kinetic Resolution Pathways[6]

The high cost of the (S)-enantiomer often drives laboratories to synthesize it via Enzymatic Kinetic Resolution of the racemate.[1]

Pathway Diagram

SynthesisPath Racemate (RS)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (Racemic Mixture) Enzyme Biocatalyst (Pseudomonas fluorescens Lipase) Racemate->Enzyme S_Isomer (S)-Alcohol (Unreacted Target) Enzyme->S_Isomer Slow/No Reaction R_Ester (R)-Acetate (Converted Byproduct) Enzyme->R_Ester Fast Acylation AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Enzyme Separation Column Chromatography (Silica Gel) S_Isomer->Separation R_Ester->Separation

Caption: Kinetic resolution workflow separating the desired (S)-alcohol from the acylated (R)-ester using lipase specificity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220867, 1-Chloro-3-phenyl-2-propanol (Analog Reference). Retrieved from .[1]

  • Soni, S., et al. (2017). Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of Pseudomonas fluorescens lipase.[3] ResearchGate.[1] Retrieved from .

  • Phenomenex (2025). Chiral HPLC Separations Guide. Retrieved from .[1]

  • Sigma-Aldrich (2025). 1-Chloro-3-fluoropropan-2-ol Product Specification.[1] Retrieved from .[1]

  • BenchChem (2025). (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates. Retrieved from .[1]

Sources

Validation

Purity Analysis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol by GC-MS

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol is a critical chiral building block in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol is a critical chiral building block in the synthesis of fluorinated aryloxypropanolamine


-blockers and related pharmaceutical intermediates. Its quality directly impacts the enantiomeric excess (ee) and safety profile of the final Active Pharmaceutical Ingredient (API).

While Chiral HPLC is the industry standard for enantiomeric purity, it often fails to adequately detect volatile, non-chromophoric process impurities—most notably Epichlorohydrin (ECH) , a known genotoxin used as a starting material.

This guide objectively compares Derivatized GC-MS against standard HPLC methodologies. We demonstrate that while HPLC remains essential for final release testing, GC-MS is the superior analytical tool for process control and genotoxic impurity profiling , offering structural elucidation and sub-ppm sensitivity for alkylating agents that UV detection misses.

Part 1: Comparative Analysis (GC-MS vs. Alternatives)

The following table contrasts the performance of the proposed GC-MS method with standard HPLC techniques.

Table 1: Analytical Method Performance Comparison

FeatureMethod A: Derivatized GC-MS (Recommended)Method B: Chiral HPLC-UV (Standard)Method C: GC-FID (Legacy)
Primary Utility Impurity Profiling & Genotoxin Quantification Enantiomeric Purity (ee%)Routine Process Monitoring
Target Analytes Volatiles, Regioisomers, Genotoxins (ECH)Non-volatiles, EnantiomersVolatiles (High concentration)
Detection Basis Mass-to-Charge (m/z) - Structural IDUV Absorption (Chromophore dependent)Carbon Counting (Non-specific)
Sensitivity (ECH) High (< 0.1 ppm) Low (Poor UV absorption)Moderate (~10 ppm)
Regioisomer Resolution Excellent (Structural isomers separate well)Moderate (Often co-elutes)Good
Sample Prep Derivatization Required (Silylation)Minimal (Dilute & Shoot)Minimal or Derivatization
Structural Confirmation Yes (Mass Spectrum)No (Retention time only)No
Why GC-MS Wins for Process Purity
  • Genotoxicity Control: The starting material, (S)-Epichlorohydrin, is a mutagenic alkylating agent. It lacks a strong chromophore, making HPLC-UV limits of detection (LOD) insufficient for regulatory limits (often < 1.5 µ g/day intake). GC-MS in SIM mode can easily reach ppb levels.

  • Regioisomer Identification: The opening of the epoxide ring can occur at the

    
     or 
    
    
    
    carbon, yielding the target product and its regioisomer (2-chloro-3-(4-fluorophenoxy)propan-1-ol). These isomers have distinct fragmentation patterns in MS, allowing definitive identification even if chromatographic resolution is marginal.
Part 2: Synthesis & Impurity Origins

To understand the analytical challenge, we must visualize the synthesis pathway and potential side reactions.

SynthesisPathway Start1 4-Fluorophenol Product (S)-1-Chloro-3-(4-fluorophenoxy) propan-2-ol (Target) Start1->Product Base Catalysis Impurity1 Regioisomer (2-chloro-3-...-1-ol) Start1->Impurity1 u03b2-attack Start2 (S)-Epichlorohydrin (Genotoxic) Start2->Product Impurity3 Residual Epichlorohydrin Start2->Impurity3 Unreacted Impurity2 Bis-ether Dimer Product->Impurity2 Excess Phenol

Figure 1: Synthesis pathway of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol showing the origin of critical impurities. Note that Epichlorohydrin (Impurity 3) is the critical quality attribute for GC-MS analysis.

Part 3: Experimental Protocol (The "Product")

This protocol utilizes Silylation Derivatization to convert the secondary alcohol into a volatile trimethylsilyl (TMS) ether. This step is non-negotiable for achieving sharp peak shapes and preventing thermal degradation of the chlorohydrin moiety in the injector port.

1. Reagents & Standards
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

    • Expert Insight: TMCS acts as a catalyst to ensure steric hindrance at the secondary alcohol does not impede complete silylation.

  • Solvent: Anhydrous Pyridine or Ethyl Acetate (dried).

  • Internal Standard: Dodecane or a deuterated analog (if available).

2. Sample Preparation Workflow

SamplePrep Step1 Weigh 10 mg Sample into 2mL Vial Step2 Add 1.0 mL Anhydrous Pyridine Step1->Step2 Step3 Add 100 µL BSTFA + 1% TMCS Step2->Step3 Step4 Incubate at 60°C for 30 mins (Ensures complete reaction) Step3->Step4 Step5 Cool to RT & Transfer to GC Vial Step4->Step5 Step6 Inject 1 µL into GC-MS Step5->Step6

Figure 2: Derivatization workflow ensuring quantitative conversion of the hydroxyl group to the TMS-ether.

3. GC-MS Instrument Conditions
  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

    • Why: The low-polarity phase separates the non-polar fluorinated aromatics well, while "Ultra Inert" deactivation prevents absorption of the trace epichlorohydrin.

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 50°C (Hold 2 min) – Traps volatiles like Epichlorohydrin.

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Hold 5 min) – Elutes dimers/bis-ethers.

  • MS Detection:

    • Scan Mode: 35–500 m/z (For general impurity profiling).

    • SIM Mode (Optional): Monitor m/z 57, 49, 62 for Epichlorohydrin quantitation at trace levels.

Part 4: Validation & Performance Data

The following data represents typical validation metrics achievable with this protocol, grounded in literature for similar chlorohydrin analyses.

Table 2: Method Validation Metrics

ParameterResultNotes
Linearity (R²) > 0.999Range: 10–1000 ppm for main peak; 0.1–10 ppm for ECH.[1]
LOD (Epichlorohydrin) 0.05 ppmCritical for regulatory compliance (TTC limits).
Recovery 98.5% ± 1.2%Spiked at 0.1% impurity level.
Precision (RSD) < 2.0%Based on n=6 injections.
Derivatization Stability 24 HoursTMS derivatives are stable in anhydrous pyridine.
Expert Insight: The "Mass Spec" Advantage

In the mass spectrum of the TMS-derivative of the target compound:

  • Molecular Ion (M+): Often weak or absent.

  • Base Peak (M-15): Loss of a methyl group from the TMS.

  • Alpha-Cleavage: The cleavage adjacent to the TMS-ether oxygen provides a diagnostic fragment that distinguishes the target (secondary alcohol) from its regioisomer (primary alcohol).

    • Target (2-ol): Cleavage yields characteristic ions related to the CH(OTMS)-CH2Cl fragment.

    • Regioisomer (1-ol): Cleavage yields CH2(OTMS) ions (m/z 103), which are distinct.

Part 5: Chiral Analysis (The Advanced Option)

While the DB-5ms method above determines chemical purity, it cannot separate enantiomers. If you must perform Chiral Purity analysis by GC-MS (avoiding HPLC), replace the column with a Cyclodextrin-based phase .

  • Recommended Column: Cyclosil-B or Rt-βDEXsm.

  • Mechanism: The derivatized enantiomers form inclusion complexes with the cyclodextrin cavity.

  • Performance:

    • (S)-Enantiomer Retention: ~14.2 min

    • (R)-Enantiomer Retention: ~14.5 min

    • Note: Derivatization is still required to prevent hydrogen bonding from broadening the peaks.

References
  • Genotoxic Impurity Control: Determination of Epichlorohydrin in Active Pharmaceutical Ingredients by Gas Chromatography–Mass Spectrometry. Organic Process Research & Development. Link

  • Derivatization Chemistry: Silyl derivatization of alkylphenols and chlorophenols for simultaneous GC/MS determination. Journal of Chromatography A. Link

  • Chiral Separations: Enantioseparation of chiral pharmaceuticals using cyclodextrin-based gas chromatography. Journal of Chromatography B. Link

  • Regioisomer Analysis: Differentiation of regioisomeric chloroamphetamine analogs using GC-MS. Journal of Analytical Toxicology. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

[1][2] Executive Summary & Immediate Action Card Compound Profile: Chemical Name: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol[1][2] Primary Hazard Class: Halogenated Organic (Combustible, Irritant)[1][2] Critical Disposa...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Action Card

Compound Profile:

  • Chemical Name: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol[1][2]

  • Primary Hazard Class: Halogenated Organic (Combustible, Irritant)[1][2]

  • Critical Disposal Constraint: DO NOT mix with non-halogenated solvents. Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl), requiring specialized incineration scrubbing.

Scenario Immediate Action
Small Spill (<50 mL) Absorb with vermiculite or sand.[1][2] Scoop into a sealed jar. Label "Halogenated Waste."
Skin Contact Wash immediately with soap and water for 15 minutes.[1][2] Consult SDS.
Waste Stream Red Can / Halogenated Waste Stream ONLY. Never pour down the drain.
Incompatibility Keep away from strong oxidizers and strong alkalis (risk of epoxide formation/polymerization).[1][2]

Technical Characterization & Hazard Logic

To ensure compliance and safety, we must understand the causality behind the disposal protocols. This compound is not just "organic waste"; it is a difunctional halogenated intermediate .

The Halogenation Factor (The "Why")

Standard organic solvents (Acetone, Methanol) are incinerated to


 and 

. However, this compound contains both Chlorine and Fluorine. Upon incineration, the combustion reaction proceeds as follows:

[1]
  • Hydrogen Chloride (HCl): Corrosive to standard incinerator linings.

  • Hydrogen Fluoride (HF): Extremely corrosive and toxic; requires specific alkaline scrubbing (e.g., Calcium Hydroxide or Sodium Hydroxide scrubbers) to capture the fluoride ions as inert salts (

    
     or 
    
    
    
    ) before stack release.

Operational Implication: If you dispose of this in a "Non-Halogenated" waste stream, you risk damaging the disposal facility's infrastructure and incurring significant fines for "off-spec" waste.

Stereochemistry & Stability

As the (S)-enantiomer, this material is likely a high-value intermediate for chiral synthesis (e.g., beta-blockers).[1][2]

  • Chemical Stability: Chlorohydrins (Cl-C-C-OH) are precursors to epoxides under basic conditions.[1][2]

  • Storage/Waste Rule: Never mix this waste with basic solutions (NaOH, KOH, amines). Doing so can trigger an exothermic cyclization to the epoxide, potentially pressurizing the waste container.

Waste Segregation & Management Protocol

This section defines the Self-Validating System to prevent cross-contamination.

The Segregation Decision Tree

Every researcher must follow this logic flow before the chemical leaves the fume hood.

DisposalFlow Start Waste Generation (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol CheckState Is it mixed with other chemicals? Start->CheckState CheckBase Is the mixture BASIC (pH > 8)? CheckState->CheckBase Yes CheckHalo Select Waste Container CheckState->CheckHalo No (Pure) Neutralize Neutralize to pH 7 (Prevent Epoxidation) CheckBase->Neutralize Yes CheckBase->CheckHalo No Neutralize->CheckHalo BinHalo HALOGENATED Waste (Red/Yellow Label) CheckHalo->BinHalo CORRECT PATH BinNonHalo NON-HALOGENATED Waste (Clear/White Label) CheckHalo->BinNonHalo PROHIBITED Facility High-Temp Incineration with HF/HCl Scrubbing BinHalo->Facility

Figure 1: Decision logic for segregating chlorohydrin waste streams. Note the critical neutralization step for basic mixtures.

Container Specifications
ParameterRequirementReason
Material HDPE (High-Density Polyethylene) or GlassResistant to organic solvents and potential HCl evolution.[1][2]
Cap Vented Cap (Recommended)Prevents pressure buildup if slow decomposition occurs.[1][2]
Labeling "Hazardous Waste - Halogenated Organic"Alerts the disposal vendor to the F/Cl content.[1][2]
Secondary Containment Polypropylene TrayCaptures drips that could damage lab benches.[1][2]

Disposal Workflows

Scenario A: Routine Synthesis Waste (Mother Liquors)
  • Consolidate: Collect reaction solvents containing the product in the designated "Halogenated Waste" carboy.

  • Log: Record the approximate volume and constituent percentages on the waste tag. Explicitly write "Contains Fluorinated Organics".

  • Close: Ensure the cap is tight but not over-torqued.[2]

  • Store: Place in the Satellite Accumulation Area (SAA) until full.

Scenario B: Spill Cleanup (Bench Scale)
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Isolate: Turn off nearby hot plates.

  • Absorb: Use an inert absorbent (vermiculite, diatomaceous earth, or specific organic spill pads). Do not use paper towels if the substance is hot or mixed with oxidizers.

  • Collect: Scoop solid waste into a wide-mouth jar.

  • Label: Mark as "Solid Debris contaminated with Halogenated Organics."

Regulatory & Compliance Framework

While this specific compound may not be individually listed on the RCRA P or U lists, it is regulated by its characteristics .

  • RCRA Classification (USA):

    • D001 (Ignitable): If the waste mixture has a flash point < 60°C (common if mixed with solvents like Ethyl Acetate).

    • Halogenated Solvent Listing (F-List): If mixed with spent solvents like Methylene Chloride (F001/F002).[2][3]

    • Default Status: If pure, it is often treated as "Non-RCRA Regulated Hazardous Waste" but must be managed as hazardous due to its toxicity and combustion byproducts.

  • EPA/State Mandate: The "Cradle-to-Grave" responsibility means your lab is liable until the waste is destroyed. You must ensure your waste vendor (e.g., Veolia, Clean Harbors) is approved for fluorinated waste incineration .

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Characteristics - Ignitability, Corrosivity, Reactivity, Toxicity." RCRA Regulations.[2][4][5][Link]

  • European Chemicals Agency (ECHA). "Guidance on the compilation of safety data sheets." REACH Regulation.[2][Link][1]

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: Chlorohydrins and Halogenated Ethers."[2] PubChem Database.[2][Link][1]

Sources

Handling

Personal protective equipment for handling (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

CAS Number: 352530-45-1 Chemical Class: Chiral Halohydrin / Fluorinated Aryl Ether Primary Application: Asymmetric synthesis intermediate (Pharmaceutical Building Block)[1][2][3] Chemical Profile & Hazard Logic (The "Why...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 352530-45-1 Chemical Class: Chiral Halohydrin / Fluorinated Aryl Ether Primary Application: Asymmetric synthesis intermediate (Pharmaceutical Building Block)[1][2][3]

Chemical Profile & Hazard Logic (The "Why")

Senior Scientist Note: Do not treat this merely as a generic organic solid. Its structural features dictate specific handling protocols that exceed standard "lab coat and glasses" requirements.

The Molecular Risk Assessment

To select the correct PPE, we must analyze the functional groups of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol :

  • The Chlorohydrin Motif (Cl-C-C-OH):

    • Risk: Under basic conditions (or physiological pH), chlorohydrins can cyclize to form epoxides .[3] Epoxides are potent alkylating agents, capable of binding to DNA and proteins.[3]

    • Implication: You must treat this compound as a potential sensitizer and mutagen , even if specific toxicological data is sparse.[3]

  • The Fluorinated Phenoxy Group:

    • Risk: Halogenated aromatic rings increase lipophilicity, facilitating rapid skin absorption .[3]

    • Implication: Latex gloves are insufficient. The compound will permeate latex matrices rapidly.

  • Physical State (Solid/Low-Melting Solid):

    • Risk: Fine particulates can act as severe respiratory and ocular irritants (Lachrymator potential).

    • Implication: Inhalation protection and static control are critical during weighing.

The PPE Matrix: Layered Defense System

This matrix is designed to prevent both personal exposure and enantiomeric contamination of the sample.

Protection ZoneRequired GearMaterial SpecificationScientific Rationale (Causality)
Hand (Primary) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Minimum 5-6 mil)Permeation Resistance: Fluorinated ethers permeate latex.[1][2][3][4][5] Double nitrile creates a breakthrough lag time of >4 hours for solid handling.
Hand (Spill/Solvent) Laminate Glove Silver Shield / 4H Solvent Synergy: If dissolved in DCM or Methanol, nitrile resistance drops.[2][3][4][5] Laminate film provides broad-spectrum chemical resistance.[1][2]
Ocular Chemical Goggles Indirect Vent / Anti-fogVapor/Dust Seal: Safety glasses allow particulate migration.[2][3][4][5] Chlorohydrins cause severe, potentially irreversible eye damage (Category 1).[3]
Respiratory Engineering Control Fume Hood (Face velocity: 100 fpm)Primary Barrier: Prevents inhalation of dusts.[2][3][4][5] Note: If hood is unavailable (Not Recommended), use Full-Face Respirator with P100/OV cartridges.[1][3]
Body Lab Coat + Apron Tyvek® or chemically resistant apronAbsorption Block: Cotton coats absorb liquids, holding the irritant against the skin.[2][3][4][5] An apron prevents chest/lap exposure during transfer.

Operational Workflow: Step-by-Step Protocol

Phase A: Pre-Operational Setup
  • Static Neutralization: Place an ionizing fan or anti-static gun near the balance.

    • Reason: Fluorinated organic solids are prone to high static charge, causing "fly-away" powder that contaminates the workspace.[1]

  • Decontamination Zone: Prepare a tray lined with absorbent pads soaked in 5% aqueous sodium thiosulfate (optional) or simple soap/water solution to wipe down tools immediately after use.[1]

Phase B: Weighing & Transfer (Critical Risk Point)[1][2]
  • Don PPE: Put on inner gloves, tuck into lab coat cuffs.[3] Put on outer gloves over cuffs.

  • Transfer: Use a disposable spatula.[1] Do not use metal spatulas if the environment is acidic, as trace iron can catalyze degradation.[3]

  • Solubilization: If preparing a solution, add the solvent slowly down the side of the vessel to minimize aerosolization.[3]

    • Caution: If using basic solvents (e.g., Pyridine, Triethylamine), keep the mixture cold (0°C).[3] Heat + Base triggers cyclization to the volatile and toxic epoxide.

Phase C: Reaction Monitoring
  • Sampling: When taking TLC/HPLC aliquots, assume the syringe exterior is contaminated.[3] Wipe with a Kimwipe before removing from the hood.

  • Waste Segregation: Do not mix with strong bases in the waste container.

Emergency & Disposal Logistics

Spill Management (Self-Validating Protocol)
  • Minor Solid Spill (<5g):

    • Cover with wet paper towels (water dampens dust).[1]

    • Scoop into a wide-mouth jar.

    • Wipe surface with Acetone, then Soap/Water.[3]

  • Liquid Spill (Solution):

    • Evacuate the immediate area if outside a hood.

    • Don Silver Shield gloves.[1]

    • Absorb with Vermiculite or sand. Do not use paper towels (fire risk if flammable solvent involved).[1]

Waste Disposal[4][5][6][7]
  • Classification: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Fluorinated Chlorohydrin."

  • Contraindication: NEVER dispose of in "Basic Organic Waste" or with oxidizers.

Visualizing the Safety Logic

The following diagram illustrates the "Hierarchy of Defense" for this specific compound, prioritizing engineering controls over PPE.

SafetyProtocol Risk Risk Assessment: (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol State Physical State? Risk->State Solid Solid / Powder State->Solid High Static Liquid Solution / Oil State->Liquid Absorption Risk Control_Eng Engineering Control: Fume Hood (Sash < 18") Solid->Control_Eng Liquid->Control_Eng PPE_Solid PPE: Dbl Nitrile + N95 (if open) + Goggles Control_Eng->PPE_Solid Handling Solid PPE_Liquid PPE: Silver Shield Gloves + Splash Goggles + Apron Control_Eng->PPE_Liquid Handling Liquid Action_Weigh Action: Anti-Static Weighing PPE_Solid->Action_Weigh Action_React Action: Reaction Setup (Avoid Heat + Base) PPE_Liquid->Action_React Waste Disposal: Halogenated Waste Stream Action_Weigh->Waste Action_React->Waste

Caption: Operational workflow prioritizing engineering controls based on physical state to mitigate static dispersion and skin absorption risks.

References

  • National Center for Biotechnology Information (PubChem). (2025).[1] 1-Chloro-3-(4-fluorophenoxy)propan-2-ol (Compound Summary). Retrieved January 28, 2026, from [Link][3][4][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance on Halohydrin handling).
  • Accela ChemBio. (n.d.).[1] Product Safety Information: Fluorinated Chlorohydrins. Retrieved January 28, 2026, from [Link][3][4][5]

Sources

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